4,5-Dichloropyrimidine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4,5-dichloropyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2Cl2N2/c5-3-1-7-2-8-4(3)6/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHTURKUJYDHMIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC=N1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00468383 | |
| Record name | 4,5-dichloropyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00468383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6554-61-6 | |
| Record name | 4,5-dichloropyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00468383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,5-dichloropyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to 4,5-Dichloropyrimidine: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
4,5-Dichloropyrimidine, a halogenated heterocyclic compound, is a pivotal building block in the landscape of medicinal chemistry and drug development. Its unique electronic properties and reactive sites make it a versatile scaffold for the synthesis of a diverse array of biologically active molecules. This technical guide provides an in-depth overview of this compound, encompassing its chemical and physical properties, detailed experimental protocols for its synthesis and purification, and its significant applications in the development of novel therapeutics. Particular emphasis is placed on its role as a precursor to targeted therapies, including kinase inhibitors.
Introduction
The pyrimidine nucleus is a fundamental motif in numerous biologically significant molecules, including nucleic acids and a wide range of therapeutic agents. The introduction of halogen substituents, such as chlorine, onto the pyrimidine ring dramatically influences its chemical reactivity, providing medicinal chemists with strategic points for molecular elaboration. This compound (CAS No. 6554-61-6) is one such activated pyrimidine that serves as a key intermediate in the synthesis of complex organic molecules. The strategic placement of its two chlorine atoms allows for selective nucleophilic substitution reactions, enabling the construction of libraries of compounds for high-throughput screening and lead optimization in drug discovery programs. Pyrimidine derivatives have shown a broad spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and process development. The following tables summarize its key physical and chemical characteristics.
Table 1: General and Physical Properties of this compound
| Property | Value | Reference |
| CAS Number | 6554-61-6 | [1] |
| Molecular Formula | C₄H₂Cl₂N₂ | [1] |
| Molecular Weight | 148.98 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | |
| Boiling Point | 82 °C (at 34 Torr) | |
| 219.727 °C (at 760 mmHg) | ||
| Density | 1.493 g/cm³ (Predicted) | |
| Storage | Store at -20°C under a nitrogen atmosphere. | [1] |
Table 2: Computed Chemical Properties of this compound
| Property | Value | Reference |
| Topological Polar Surface Area (TPSA) | 25.78 Ų | [1] |
| LogP (Octanol-Water Partition Coefficient) | 1.7834 | [1] |
| Hydrogen Bond Acceptors | 2 | [1] |
| Hydrogen Bond Donors | 0 | [1] |
| Rotatable Bonds | 0 | [1] |
Synthesis and Purification
General Synthesis Workflow
The following diagram illustrates a typical synthetic workflow for the preparation of dichloropyrimidines.
Illustrative Experimental Protocol (Adapted from related dichloropyrimidine syntheses)
This protocol is a representative procedure for the synthesis of dichloropyrimidines and should be adapted and optimized for the specific synthesis of the 4,5-isomer.
Materials:
-
4,5-Dihydroxypyrimidine
-
Phosphorus oxychloride (POCl₃)
-
Triethylamine
-
Dichloroethane
-
Water
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: To a flask equipped with a reflux condenser and a dropping funnel, add 4,5-dihydroxypyrimidine and a chlorine supply agent like phosphorus oxychloride.
-
Addition of Base: Slowly add triethylamine to the mixture while maintaining the temperature.
-
Reaction: Heat the reaction mixture and maintain it at reflux for several hours. The progress of the reaction should be monitored by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by slowly adding it to ice-water.
-
Extraction: Extract the aqueous mixture with an organic solvent such as dichloroethane.
-
Washing: Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude this compound by vacuum distillation or crystallization from a suitable solvent.
Applications in Drug Discovery
The dichloropyrimidine scaffold is a privileged structure in medicinal chemistry due to its ability to serve as a versatile template for the synthesis of targeted therapeutics. The two chlorine atoms can be sequentially and selectively displaced by various nucleophiles, allowing for the generation of diverse chemical libraries.
Kinase Inhibitors
A significant application of dichloropyrimidine derivatives is in the development of protein kinase inhibitors.[2] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. The pyrimidine core can mimic the adenine scaffold of ATP, the natural substrate for kinases, and by modifying the substituents at the chloro-positions, potent and selective inhibitors can be designed.
The following diagram illustrates the general principle of how a dichloropyrimidine core can be functionalized to create a kinase inhibitor that binds to the ATP-binding pocket of a kinase.
Other Therapeutic Areas
Beyond oncology, pyrimidine derivatives are being explored for a wide range of therapeutic applications, including:
-
Antiviral agents
-
Antibacterial agents
-
Anti-inflammatory drugs
-
Central Nervous System (CNS) active agents
The ability to fine-tune the steric and electronic properties of the pyrimidine core through substitution at the 4- and 5-positions allows for the optimization of drug-like properties such as potency, selectivity, and pharmacokinetic profiles.
Safety and Handling
This compound is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.
Table 3: Hazard and Safety Information for this compound
| Hazard Statement | Precautionary Statement | Reference |
| H302: Harmful if swallowed. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. | [3] |
| H315: Causes skin irritation. | P280: Wear protective gloves/protective clothing/eye protection/face protection. | [3] |
| H319: Causes serious eye irritation. | P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. | [3] |
| H332: Harmful if inhaled. | P302+P352: IF ON SKIN: Wash with plenty of water. | |
| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Always consult the Safety Data Sheet (SDS) for complete and up-to-date safety information before handling this compound.
Conclusion
This compound is a valuable and versatile building block in modern organic synthesis and medicinal chemistry. Its well-defined reactivity allows for the strategic construction of complex molecules with a wide range of biological activities. As the demand for novel therapeutics continues to grow, the importance of key intermediates like this compound in the drug discovery and development pipeline is set to increase. This guide provides a foundational understanding of its properties, synthesis, and applications, serving as a valuable resource for researchers in the pharmaceutical sciences.
References
An In-depth Technical Guide to 4,5-Dichloropyrimidine: Properties, Reactivity, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,5-Dichloropyrimidine is a halogenated heterocyclic compound that serves as a versatile building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its unique electronic properties and reactive sites make it a valuable precursor for the development of a wide range of functionalized pyrimidine derivatives. This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of this compound, along with its synthesis, reactivity, and potential applications.
Physical and Chemical Properties
This compound is a colorless to light yellow liquid at room temperature.[1] Its key physical and chemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₄H₂Cl₂N₂ | [2] |
| Molecular Weight | 148.98 g/mol | [2] |
| CAS Number | 6554-61-6 | [2] |
| Appearance | Colorless to light yellow liquid | [1] |
| Boiling Point | 82 °C (at 34 Torr)219.727 °C (at 760 mmHg) | [1][3] |
| Density (Predicted) | 1.493 ± 0.06 g/cm³ | [1] |
| pKa (Predicted) | -1.41 ± 0.16 | [1] |
| Storage Temperature | 2-8°C under inert gas (Nitrogen or Argon) | [1] |
Solubility: While specific quantitative data is limited, this compound is expected to be soluble in common organic solvents.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum of a dichloropyrimidine will show signals corresponding to the protons on the pyrimidine ring. The chemical shifts of these protons are influenced by the positions of the chlorine atoms.
-
¹³C NMR: The carbon NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are sensitive to the electronic environment, with carbons attached to chlorine atoms appearing at characteristic downfield shifts.
Mass Spectrometry (MS): Mass spectrometry is a crucial tool for determining the molecular weight and fragmentation pattern of this compound. The presence of two chlorine atoms will result in a characteristic isotopic pattern in the mass spectrum, with M, M+2, and M+4 peaks.
Infrared (IR) Spectroscopy: The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to C-H, C=C, and C-N stretching and bending vibrations within the pyrimidine ring. The C-Cl stretching vibrations are also expected in the fingerprint region.
Chemical Reactivity and Synthesis
The chemical reactivity of this compound is primarily governed by the electron-deficient nature of the pyrimidine ring and the presence of two reactive chlorine atoms.
Nucleophilic Aromatic Substitution (SNAr)
Dichloropyrimidines are highly susceptible to nucleophilic aromatic substitution (SNAr) reactions. The general order of reactivity for chloro-substituents on the pyrimidine ring is C4(6) > C2 >> C5. This suggests that the chlorine atom at the 4-position of this compound would be more reactive towards nucleophiles than the one at the 5-position. However, the close proximity of the two chlorine atoms and their electronic interplay can lead to complex reactivity patterns that may be influenced by the nature of the nucleophile and the reaction conditions.
References
Navigating the Solubility Landscape of 4,5-Dichloropyrimidine: A Technical Guide for Researchers
For Immediate Release
This technical guide addresses the critical physicochemical property of solubility for 4,5-Dichloropyrimidine, a key intermediate in pharmaceutical and agrochemical research. Recognizing the scarcity of publicly available quantitative solubility data for this compound, this document provides researchers, scientists, and drug development professionals with a comprehensive framework for determining its solubility in various organic solvents. By detailing established experimental protocols, this guide empowers users to generate precise and reliable solubility data tailored to their specific research and development needs.
Introduction: The Challenge of Undocumented Solubility
This compound is a vital building block in the synthesis of a wide array of biologically active molecules. Its solubility in organic solvents is a fundamental parameter that governs reaction kinetics, purification strategies, and formulation development. However, a thorough review of scientific literature and chemical databases reveals a significant gap in quantitative solubility data for this compound. This guide aims to bridge that gap by providing detailed methodologies for in-house solubility determination.
Quantitative Solubility Data: A Call for Experimental Determination
Given the lack of established quantitative data, the following table serves as a template for researchers to populate with their own experimental findings. It is imperative to determine the solubility of this compound in the specific solvent systems and temperatures relevant to your processes.
| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Method of Determination |
| e.g., Methanol | e.g., 25 | [Experimental Value] | e.g., Gravimetric |
| e.g., Acetone | e.g., 25 | [Experimental Value] | e.g., UV-Vis Spectroscopy |
| e.g., Dichloromethane | e.g., 25 | [Experimental Value] | e.g., Gravimetric |
| e.g., Ethyl Acetate | e.g., 25 | [Experimental Value] | e.g., UV-Vis Spectroscopy |
| e.g., Toluene | e.g., 25 | [Experimental Value] | e.g., Gravimetric |
| e.g., Hexane | e.g., 25 | [Experimental Value] | e.g., Gravimetric |
Experimental Protocols for Solubility Determination
Two robust and widely accepted methods for determining the solubility of a solid compound in an organic solvent are the gravimetric method and the UV-Vis spectroscopic method.
Gravimetric Method
This method is a straightforward and reliable technique for determining solubility by measuring the mass of the solute dissolved in a known volume of a saturated solution.
Objective: To determine the solubility of this compound in a given organic solvent by evaporating the solvent from a saturated solution and weighing the remaining solute.
Materials:
-
This compound
-
Selected organic solvent(s)
-
Vials with screw caps
-
Thermostatically controlled shaker or water bath
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Analytical balance
-
Evaporating dish
-
Volumetric flasks and pipettes
-
Drying oven
-
Desiccator
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of solid this compound to a vial containing a known volume of the organic solvent. The presence of undissolved solid is essential to ensure saturation.
-
Seal the vial and place it in a thermostatically controlled shaker or water bath at the desired temperature.
-
Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
-
Sample Collection and Filtration:
-
Allow the vial to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed (or pre-cooled to the experimental temperature) pipette.
-
Filter the collected supernatant through a syringe filter to remove any undissolved microcrystals.
-
-
Solvent Evaporation and Mass Determination:
-
Transfer a precise volume of the clear filtrate to a pre-weighed, dry evaporating dish.
-
Carefully evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For higher boiling point solvents, a rotary evaporator may be used.
-
Once the solvent is removed, dry the evaporating dish containing the solid residue in an oven at a temperature below the boiling point of the solvent and the melting point of this compound until a constant weight is achieved.
-
Cool the evaporating dish in a desiccator before weighing it on an analytical balance.
-
-
Calculation of Solubility:
-
The mass of the dissolved this compound is the difference between the final weight of the evaporating dish with the residue and the initial weight of the empty dish.
-
Calculate the solubility by dividing the mass of the residue by the volume of the filtrate used. The result is typically expressed in g/100 mL or mg/mL.
-
UV-Vis Spectroscopic Method
This method is suitable when the solute has a chromophore that absorbs in the UV-Vis range and is particularly useful for determining the solubility of compounds with low solubility.
Objective: To determine the solubility of this compound in a given organic solvent by measuring its concentration in a saturated solution using UV-Vis spectroscopy.
Materials:
-
All materials listed for the Gravimetric Method
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Determination of Maximum Absorbance (λmax):
-
Prepare a dilute solution of this compound in the chosen solvent.
-
Scan the solution using the UV-Vis spectrophotometer to determine the wavelength of maximum absorbance (λmax).
-
-
Preparation of a Calibration Curve:
-
Prepare a series of standard solutions of this compound of known concentrations in the selected solvent.
-
Measure the absorbance of each standard solution at the predetermined λmax.
-
Plot a graph of absorbance versus concentration to create a calibration curve. The curve should be linear and pass through the origin (or be corrected for a blank).
-
-
Preparation and Analysis of the Saturated Solution:
-
Prepare a saturated solution of this compound as described in step 1 of the Gravimetric Method.
-
Withdraw a sample of the supernatant and filter it as described in step 2 of the Gravimetric Method.
-
Dilute the clear filtrate with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.
-
Measure the absorbance of the diluted solution at λmax.
-
-
Calculation of Solubility:
-
Determine the concentration of the diluted solution from the calibration curve.
-
Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor.
-
The calculated concentration represents the solubility of this compound in the solvent at the specified temperature.
-
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for determining the solubility of this compound.
Conclusion
An In-Depth Technical Guide to the Synthesis of 4,5-Dichloropyrimidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 4,5-dichloropyrimidine, a key intermediate in the development of various pharmaceutical compounds. The document details the primary synthetic route, including the mechanism of action and starting materials, supported by quantitative data and a detailed experimental protocol.
Introduction
This compound is a heterocyclic compound of significant interest in medicinal chemistry due to its utility as a versatile building block for the synthesis of a wide range of biologically active molecules. The presence of two reactive chlorine atoms at the 4 and 5 positions of the pyrimidine ring allows for selective functionalization, making it a valuable precursor in the development of novel therapeutic agents. This guide focuses on the most plausible and documented synthetic pathway for obtaining this compound.
Primary Synthetic Pathway: The Sandmeyer Reaction of 4,5-Diaminopyrimidine
The most effective and targeted method for the synthesis of this compound involves a Sandmeyer-type reaction, starting from 4,5-diaminopyrimidine. This classical organic reaction provides a reliable means of converting amino groups on an aromatic ring into chloro groups via a diazonium salt intermediate.
Starting Materials
The key starting material for this synthesis is 4,5-diaminopyrimidine . This compound can be synthesized through various literature methods, often starting from commercially available pyrimidine derivatives. Other essential reagents include:
-
Sodium nitrite (NaNO₂): Used for the diazotization of the amino groups.
-
Hydrochloric acid (HCl): Provides the acidic medium for diazotization and serves as the chloride source.
-
Copper(I) chloride (CuCl): Acts as a catalyst in the Sandmeyer reaction to facilitate the displacement of the diazonium groups with chloride.
Reaction Mechanism
The synthesis of this compound from 4,5-diaminopyrimidine proceeds through a two-step mechanism:
-
Diazotization: In the first step, both amino groups of 4,5-diaminopyrimidine are converted into diazonium salts. This is achieved by treating the starting material with sodium nitrite in the presence of a strong acid, typically hydrochloric acid, at low temperatures (0-5 °C) to ensure the stability of the diazonium salt intermediate. The reaction involves the formation of nitrous acid (HNO₂) in situ, which then reacts with the amino groups to form the corresponding diazonium chlorides.
-
Sandmeyer Reaction: The resulting bis-diazonium salt is then subjected to a copper(I) chloride-catalyzed reaction. The copper(I) catalyst facilitates the decomposition of the diazonium salt, leading to the release of nitrogen gas and the formation of a pyrimidinyl radical. This radical then abstracts a chlorine atom from the copper(II) chloride (formed in the catalytic cycle), yielding the final product, this compound, and regenerating the copper(I) catalyst.
The overall transformation can be represented as follows:
Caption: Synthesis pathway of this compound.
Quantitative Data
While specific yield data for the direct conversion of 4,5-diaminopyrimidine to this compound is not extensively reported in readily available literature, yields for analogous Sandmeyer reactions on heterocyclic amines can vary significantly based on the substrate and reaction conditions. For planning purposes, researchers should anticipate yields in the moderate range and optimize the reaction parameters accordingly.
| Parameter | Value/Condition |
| Starting Material | 4,5-Diaminopyrimidine |
| Key Reagents | Sodium nitrite (NaNO₂), Hydrochloric acid (HCl), Copper(I) chloride (CuCl) |
| Reaction Temperature | 0-5 °C for diazotization, followed by warming for Sandmeyer reaction |
| Solvent | Aqueous HCl |
| Catalyst | Copper(I) chloride |
Experimental Protocol
The following is a generalized experimental protocol for the synthesis of this compound based on the Sandmeyer reaction. Note: This protocol is a representative example and may require optimization for specific laboratory conditions and scales.
Materials and Equipment
-
4,5-Diaminopyrimidine
-
Sodium nitrite (NaNO₂)
-
Concentrated hydrochloric acid (HCl)
-
Copper(I) chloride (CuCl)
-
Distilled water
-
Ice
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Thermometer
-
Beakers and other standard laboratory glassware
-
Extraction funnel
-
Rotary evaporator
-
Fume hood
Procedure
-
Diazotization:
-
In a fume hood, dissolve a specific molar equivalent of 4,5-diaminopyrimidine in a suitable volume of concentrated hydrochloric acid in a round-bottom flask.
-
Cool the solution to 0-5 °C using an ice bath.
-
Prepare a solution of sodium nitrite in water (typically a slight molar excess per amino group).
-
Slowly add the sodium nitrite solution dropwise to the cooled solution of 4,5-diaminopyrimidine hydrochloride while maintaining the temperature between 0 and 5 °C and stirring vigorously. The addition should be controlled to prevent a rapid rise in temperature.
-
After the addition is complete, continue to stir the reaction mixture at 0-5 °C for an additional 30-60 minutes to ensure complete diazotization.
-
-
Sandmeyer Reaction:
-
In a separate flask, prepare a solution or suspension of copper(I) chloride in concentrated hydrochloric acid.
-
Slowly add the cold diazonium salt solution to the copper(I) chloride solution with vigorous stirring. Effervescence (evolution of nitrogen gas) should be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then gently heat (e.g., to 50-60 °C) until the evolution of nitrogen gas ceases.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Extract the product from the aqueous reaction mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic extracts and wash them with water and then with a saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
The crude product can be further purified by techniques such as column chromatography or recrystallization.
-
Caption: Experimental workflow for the synthesis of this compound.
Alternative Synthetic Strategies
While the Sandmeyer reaction is a primary route, other methods for the synthesis of dichloropyrimidines often involve the chlorination of dihydroxypyrimidine precursors using reagents like phosphorus oxychloride (POCl₃). However, the synthesis of the requisite 4,5-dihydroxypyrimidine precursor can be challenging. Direct chlorination of the pyrimidine ring at the 4 and 5 positions is generally difficult to achieve with high selectivity. Therefore, the Sandmeyer approach starting from the readily available 4,5-diaminopyrimidine remains the most strategically sound method.
Safety Considerations
-
The Sandmeyer reaction involves the formation of diazonium salts, which can be explosive when isolated in a dry state. It is crucial to keep them in solution and at low temperatures.
-
Phosphorus oxychloride (POCl₃), if used in alternative routes, is a highly corrosive and toxic reagent that reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.
-
Hydrochloric acid is corrosive.
-
Organic solvents are flammable.
This technical guide provides a foundational understanding of the synthesis of this compound. Researchers are encouraged to consult relevant literature and perform thorough safety assessments before undertaking any experimental work.
An In-Depth Technical Guide to 4,5-Dichloropyrimidine for Researchers and Drug Development Professionals
Introduction:
4,5-Dichloropyrimidine is a halogenated heterocyclic compound that serves as a versatile building block in medicinal chemistry and drug discovery. Its unique substitution pattern on the pyrimidine ring allows for regioselective functionalization, making it a valuable starting material for the synthesis of a diverse range of biologically active molecules. This technical guide provides a comprehensive overview of the commercial availability, key chemical properties, and synthetic applications of this compound, with a focus on its emerging role in the development of targeted cancer therapies, particularly as a scaffold for PIM1 kinase inhibitors.
Commercial Availability and Suppliers
This compound (CAS No. 6554-61-6) is commercially available from a variety of chemical suppliers catering to research and development needs. The compound is typically offered in purities of 95% or higher. When sourcing this reagent, it is crucial to consider the required quantity, purity specifications, and available technical documentation, such as a Certificate of Analysis (CoA).
Table 1: Prominent Commercial Suppliers of this compound
| Supplier | Purity | Available Quantities |
| Sigma-Aldrich | ≥97% | 100 mg, 250 mg, 1 g, 5 g |
| ChemScene | ≥95% | Custom |
| CookeChem | 97% | 100 mg and bulk inquiries |
| Win-Win Chemical | 97% | Custom packages |
| Acrotein ChemBio Inc. | 97% | Inquire for quantities[1] |
| CymitQuimica | 95% | 100 mg, 250 mg, 1 g, 5 g, 10 g, 100 g[2] |
| AccelaChemBio | ≥95% | Inquire for quantities[3] |
Note: Availability and offered quantities are subject to change. It is recommended to consult the suppliers' websites for the most current information.
Physicochemical and Quantitative Data
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis. While a specific Certificate of Analysis for this compound was not available in the public domain at the time of this writing, typical specifications for high-purity batches of related dichloropyrimidine isomers can provide an indication of the expected quality. Researchers should always refer to the lot-specific CoA provided by the supplier for precise data.
Table 2: General Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 6554-61-6[4][5][6] |
| Molecular Formula | C₄H₂Cl₂N₂[4][5][6] |
| Molecular Weight | 148.98 g/mol [4][5][6] |
| Appearance | Liquid or low-melting solid |
| Purity (typical) | ≥95-97%[4][5] |
| Storage Conditions | Inert atmosphere, 2-8°C |
| Boiling Point | 82-83°C |
Synthetic Applications in Drug Discovery
The two chlorine atoms at the 4- and 5-positions of the pyrimidine ring exhibit differential reactivity, enabling selective substitution reactions. This property is extensively exploited in the synthesis of complex molecules with therapeutic potential. Key reactions involving this compound and its derivatives include nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyrimidine ring facilitates nucleophilic attack, primarily at the 4-position. This allows for the introduction of a wide range of substituents, including amines, thiols, and alkoxides.
This protocol describes a general method for the reaction of a dichloropyrimidine with a primary or secondary amine.
-
Reaction Setup: In a round-bottom flask, dissolve the dichloropyrimidine (1.0 equivalent) in a suitable solvent such as isopropanol, DMF, or THF.
-
Addition of Reagents: Add the amine nucleophile (1.1-1.5 equivalents) and a base, such as potassium carbonate (K₂CO₃) or triethylamine (TEA) (1.5-2.0 equivalents), to the solution.
-
Reaction Conditions: Heat the reaction mixture to a temperature typically ranging from 80-140°C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from a few hours to 24 hours.
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. If a solid precipitate (salt) has formed, it can be removed by filtration. The filtrate is then concentrated under reduced pressure. The residue is typically partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel to afford the desired aminopyrimidine.
Figure 1. General experimental workflow for nucleophilic aromatic substitution.
Suzuki-Miyaura Cross-Coupling
Palladium-catalyzed Suzuki-Miyaura coupling is another powerful tool for the functionalization of dichloropyrimidines, allowing for the formation of carbon-carbon bonds with aryl or heteroaryl boronic acids.
This protocol outlines a general method for the Suzuki-Miyaura coupling of a dichloropyrimidine with a boronic acid.
-
Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the dichloropyrimidine (1.0 equivalent) in a degassed solvent system, which is often a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water.
-
Addition of Reagents: Add the aryl or heteroaryl boronic acid (1.0-1.2 equivalents), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (typically 1-5 mol%), and a base, commonly potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 equivalents).
-
Reaction Conditions: Heat the reaction mixture to a temperature ranging from 70°C to 100°C. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with an organic solvent and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Application in the Development of PIM1 Kinase Inhibitors
A significant application of pyrimidine derivatives in oncology is the development of PIM1 kinase inhibitors. PIM1 is a serine/threonine kinase that is overexpressed in various cancers and plays a crucial role in cell survival, proliferation, and drug resistance.[7][8][9] The pyrimidine scaffold is a key feature in many potent and selective PIM1 inhibitors.
The PIM1 Signaling Pathway
The PIM1 kinase is a downstream effector of the JAK/STAT signaling pathway.[7] Cytokines and growth factors activate Janus kinases (JAKs), which in turn phosphorylate Signal Transducers and Activators of Transcription (STATs). Phosphorylated STATs dimerize, translocate to the nucleus, and act as transcription factors to upregulate the expression of target genes, including PIM1.
Once expressed, PIM1 kinase phosphorylates a variety of downstream substrates to promote cell survival and proliferation. A key pro-apoptotic protein, BAD, is a substrate of PIM1. Phosphorylation of BAD by PIM1 prevents it from binding to and inhibiting the anti-apoptotic proteins Bcl-2 and Bcl-xL, thereby promoting cell survival.[8][9] By inhibiting PIM1, the pro-apoptotic function of BAD can be restored, leading to apoptosis in cancer cells.
Figure 2. Simplified PIM1 signaling pathway and the mechanism of PIM1 inhibitors.
Conclusion
This compound is a readily available and synthetically versatile building block with significant potential in drug discovery and development. Its utility in the construction of complex molecular architectures, particularly as a scaffold for kinase inhibitors like those targeting PIM1, underscores its importance for researchers in medicinal chemistry. The experimental protocols and pathway information provided in this guide offer a foundation for the exploration of novel therapeutics derived from this valuable chemical intermediate.
References
- 1. Productdetails- [acrotein.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. 6554-61-6,this compound-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 4. chemscene.com [chemscene.com]
- 5. 6554-61-6 4,5-Dichloro-pyrimidine 4,5-二氯嘧啶 -Win-Win Chemical [win-winchemical.com]
- 6. This compound , 97% , 6554-61-6 - CookeChem [cookechem.com]
- 7. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Why target PIM1 for cancer diagnosis and treatment? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PIM Kinase as an Executional Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Health and Safety of 4,5-Dichloropyrimidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive health and safety information for 4,5-dichloropyrimidine (CAS No. 6554-61-6), a key intermediate in pharmaceutical and agrochemical synthesis. Due to its hazardous nature, a thorough understanding of its properties and safe handling procedures is critical for laboratory personnel.
Chemical Identification and Physical Properties
This compound is a halogenated pyrimidine derivative. The chlorine atoms attached to the pyrimidine ring are reactive, making it a versatile building block in organic synthesis.
| Property | Value | Reference |
| Chemical Name | This compound | |
| CAS Number | 6554-61-6 | |
| Molecular Formula | C₄H₂Cl₂N₂ | |
| Molecular Weight | 148.98 g/mol | |
| Appearance | Colorless to light yellow liquid | [1] |
| Boiling Point | 82 °C @ 34 Torr | [1] |
| Density | 1.493 ± 0.06 g/cm³ (Predicted) | [1] |
| pKa | -1.41 ± 0.16 (Predicted) | [1] |
| Storage Temperature | 2-8°C under inert gas (Nitrogen or Argon) | [1] |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary hazards are associated with its corrosive nature and acute toxicity upon ingestion.
GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage |
| Serious Eye Damage/Eye Irritation | 1 | H319: Causes serious eye irritation |
| Specific target organ toxicity, single exposure | 3 | H335: May cause respiratory irritation |
GHS Label Elements
| Pictogram | Signal Word |
|
| Danger |
Precautionary Statements include, but are not limited to: P260, P261, P264, P270, P271, P280, P301+P312+P330, P301+P330+P331, P302+P352, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P321, P332+P313, P337+P313, P362, P403+P233, P405, P501.
Toxicological Information
Experimental Protocols
Specific experimental protocols for the synthesis and toxicological testing of this compound are not detailed in publicly available literature. However, general methodologies for similar compounds and relevant safety testing are outlined below.
General Protocol for Handling Corrosive Liquids in a Laboratory Setting
Due to its corrosive nature, strict adherence to safety protocols is mandatory when handling this compound.[2][3][4][5][6]
Engineering Controls:
-
Work in a well-ventilated area, preferably within a certified chemical fume hood.[2]
-
Ensure easy access to an eyewash station and a safety shower.[4]
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.[3]
-
Skin Protection: Wear chemical-resistant gloves (e.g., butyl rubber or nitrile), a flame-retardant lab coat, and closed-toe shoes.[2] An apron may be necessary for larger quantities.
-
Respiratory Protection: If working outside a fume hood or if there is a risk of vapor inhalation, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases.
Handling Procedures:
-
Avoid direct contact with skin, eyes, and clothing.
-
Do not breathe vapors or mists.
-
When diluting, always add the corrosive substance slowly to the diluent, never the other way around.[5]
-
Transport in sealed, properly labeled containers, using secondary containment.
OECD Test Guidelines for Hazard Classification
The following OECD guidelines describe the standard experimental protocols for determining the hazard classifications of chemicals like this compound.
-
OECD Test Guideline 401 (Acute Oral Toxicity): This guideline, though now largely replaced by alternative methods, outlines the procedure for determining the oral LD50 value of a substance.[7][8][9] It involves administering the substance to animals (typically rodents) in graduated doses to determine the dose at which 50% of the test population succumbs.[7]
-
OECD Test Guideline 402 (Acute Dermal Toxicity): This guideline details the procedure for assessing the toxicity of a substance upon dermal contact.[3][6][10][11][12] The test substance is applied to the shaved skin of animals, and the effects are observed.[12]
-
OECD Test Guideline 404 (Acute Dermal Irritation/Corrosion): This test is used to assess the potential of a substance to cause skin irritation or corrosion.[13][14][15][16] The substance is applied to the skin of a test animal (usually a rabbit) for a set period, and the skin is then observed for signs of erythema, edema, and corrosion.[15]
-
OECD Test Guideline 405 (Acute Eye Irritation/Corrosion): This guideline describes the procedure for evaluating the potential of a substance to cause eye irritation or corrosion.[2][4][5][17][18] A small amount of the test substance is instilled into the eye of an animal (typically a rabbit), and the eye is observed for effects on the cornea, iris, and conjunctiva.[5]
First Aid Measures
Immediate action is required in case of exposure.
| Exposure Route | First Aid Protocol |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Fire and Explosion Hazard Data
-
Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Specific Hazards Arising from the Chemical: Combustion may produce toxic and corrosive gases, including hydrogen chloride, nitrogen oxides, and carbon monoxide.
-
Special Protective Equipment for Firefighters: Wear a self-contained breathing apparatus (SCBA) and full protective clothing.
Handling and Storage
-
Handling: See section 4.1 for detailed handling procedures.
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.[4] Keep containers tightly closed and store under an inert atmosphere (e.g., nitrogen or argon).[1] Store below eye level.[3]
Stability and Reactivity
-
Chemical Stability: Stable under recommended storage conditions.
-
Incompatible Materials: Strong oxidizing agents, strong acids.
-
Hazardous Decomposition Products: Under fire conditions, may decompose to produce hydrogen chloride, nitrogen oxides, and carbon monoxide.
Ecological Information
Disposal Considerations
Dispose of waste in accordance with local, regional, and national regulations. Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.
Visualizations
Caption: First aid decision tree for exposure to this compound.
Caption: Workflow for the safe handling of this compound in a laboratory setting.
References
- 1. This compound , 97% , 6554-61-6 - CookeChem [cookechem.com]
- 2. oecd.org [oecd.org]
- 3. oecd.org [oecd.org]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. nucro-technics.com [nucro-technics.com]
- 6. OECD 402: Acute Dermal Toxicity - Analytice [analytice.com]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 8. scribd.com [scribd.com]
- 9. search.library.nyu.edu [search.library.nyu.edu]
- 10. catalog.labcorp.com [catalog.labcorp.com]
- 11. oecd.org [oecd.org]
- 12. nucro-technics.com [nucro-technics.com]
- 13. oecd.org [oecd.org]
- 14. oecd.org [oecd.org]
- 15. nucro-technics.com [nucro-technics.com]
- 16. Acute Dermal Irritation OECD 404 - Altogen Labs [altogenlabs.com]
- 17. In vivo Eye Irritation / Serius Eye Damage Test (OECD 405: 2023). - IVAMI [ivami.com]
- 18. flashpointsrl.com [flashpointsrl.com]
In-Depth Technical Guide to the Material Safety of 4,5-Dichloropyrimidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the material safety data for 4,5-Dichloropyrimidine (CAS No: 6554-61-6). The information is intended to equip researchers, scientists, and professionals in drug development with the necessary knowledge for its safe handling and use in a laboratory setting. This document summarizes key physical, chemical, and toxicological properties, alongside detailed experimental protocols for safe handling.
Core Properties of this compound
This compound is a halogenated pyrimidine derivative used as a building block in organic synthesis, particularly in the development of pharmaceutical compounds. Its chemical structure and properties are summarized below.
| Property | Value |
| Molecular Formula | C₄H₂Cl₂N₂ |
| Molecular Weight | 148.98 g/mol |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | 82 °C at 34 Torr |
| Density | 1.493 ± 0.06 g/cm³ (Predicted) |
| pKa | -1.41 ± 0.16 (Predicted) |
| Storage Temperature | 2-8°C under an inert gas (nitrogen or Argon) |
Toxicological and Hazard Information
Hazard Identification:
| Hazard Class | GHS Classification | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | Warning | H302: Harmful if swallowed |
| Acute Toxicity, Inhalation | Category 4 | Warning | H332: Harmful if inhaled |
| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | Warning | H319: Causes serious eye irritation |
Precautionary Statements:
| Category | Code | Precautionary Statement |
| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |
| Prevention | P264 | Wash skin thoroughly after handling. |
| Prevention | P270 | Do not eat, drink or smoke when using this product. |
| Prevention | P271 | Use only outdoors or in a well-ventilated area. |
| Prevention | P280 | Wear protective gloves/ protective clothing/ eye protection/ face protection. |
| Response | P301 + P312 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. |
| Response | P302 + P352 | IF ON SKIN: Wash with plenty of water. |
| Response | P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. |
| Response | P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Storage | P403 + P233 | Store in a well-ventilated place. Keep container tightly closed. |
| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant. |
Experimental Protocols for Safe Handling
Given the hazardous nature of this compound, strict adherence to safety protocols is mandatory. The following section outlines detailed methodologies for its safe handling in a research environment.
1. Engineering Controls:
-
Fume Hood: All work with this compound, including weighing, transferring, and reactions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Ventilation: Ensure adequate general laboratory ventilation to supplement the local exhaust of the fume hood.
-
Eyewash Station and Safety Shower: An operational and easily accessible eyewash station and safety shower must be located in the immediate vicinity of the work area.
2. Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles that provide a complete seal around the eyes are required. A face shield should be worn in addition to goggles when there is a risk of splashing.
-
Hand Protection: Wear chemically resistant gloves, such as nitrile or neoprene gloves. Inspect gloves for any signs of degradation or perforation before each use. Change gloves immediately if they become contaminated.
-
Skin and Body Protection: A lab coat that fastens securely is mandatory. For larger quantities or procedures with a higher risk of splashing, a chemically resistant apron over the lab coat is recommended.
-
Respiratory Protection: If there is a potential for exposure outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is necessary.
3. Handling and Storage Procedures:
-
Weighing: Weigh the required amount of this compound in a fume hood. Use a disposable weighing boat or weigh directly into the reaction vessel to minimize contamination.
-
Transfers: Use a syringe or a cannula for liquid transfers to minimize the risk of spills and aerosol formation.
-
Storage: Store this compound in its original, tightly sealed container in a designated, well-ventilated, and cool (2-8°C) storage area, away from incompatible materials such as strong oxidizing agents and strong acids. The storage area should be clearly labeled with the appropriate hazard warnings.
-
Inert Atmosphere: As recommended, store the compound under an inert atmosphere (e.g., nitrogen or argon) to maintain its quality.
4. Spill and Emergency Procedures:
-
Minor Spills (in a fume hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Collect the contaminated absorbent material into a sealed, labeled container for hazardous waste disposal.
-
Decontaminate the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water.
-
-
Major Spills (outside a fume hood):
-
Evacuate the laboratory immediately and alert others.
-
Close the laboratory doors and prevent entry.
-
Contact the institution's emergency response team or environmental health and safety department.
-
Provide details of the spilled substance from a safe distance.
-
5. Waste Disposal:
-
All waste materials contaminated with this compound, including empty containers, disposable labware, and spill cleanup materials, must be disposed of as hazardous waste.
-
Collect waste in a designated, properly labeled, and sealed container.
-
Follow all institutional, local, and national regulations for hazardous waste disposal.
Safe Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
Dichloropyrimidine Derivatives: A Comprehensive Technical Guide to their Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dichloropyrimidine derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry. The presence of two reactive chlorine atoms on the pyrimidine ring provides a scaffold for diverse chemical modifications, leading to a wide array of analogues with potent and varied biological activities. This technical guide provides an in-depth overview of the significant therapeutic potential of dichloropyrimidine derivatives, focusing on their anticancer, antimicrobial, antiviral, and enzyme inhibitory properties. This document summarizes key quantitative data, details essential experimental protocols, and visualizes relevant biological pathways to serve as a comprehensive resource for researchers in the field.
Anticancer Activities
Dichloropyrimidine derivatives have emerged as a promising class of compounds in oncology, exhibiting potent cytotoxic and antiproliferative effects against a range of cancer cell lines. Their mechanisms of action often involve the inhibition of key signaling pathways crucial for cancer cell growth, survival, and proliferation.
Quantitative Anticancer Data
The following table summarizes the in vitro anticancer activity of various dichloropyrimidine derivatives, presented as IC50 values (the concentration required to inhibit 50% of cell growth).
| Compound ID/Series | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Series 1a | CAL27 (Oral Squamous) | 20 | - | - |
| Compound 2a | Glioblastoma | 5 - 8 | RDS 3442 | >20 |
| Triple-Negative Breast Cancer | 5 - 8 | RDS 3442 | >20 | |
| Oral Squamous Cell Carcinoma | 4 - 8 | RDS 3442 | >20 | |
| Colon Cancer | 5 - 8 | RDS 3442 | >20 | |
| Compound 7d & 7h | Hematological Cancers | Efficacious | - | - |
| Substituted Pyrimidines | HT-29 (Colon) | < 6 | - | - |
| M21 (Melanoma) | < 6 | - | - | |
| MCF7 (Breast) | < 6 | - | - | |
| Chloropyrazine-tethered pyrimidine (35) | DU-145 (Prostate) | 5 µg/mL | - | - |
Experimental Protocol: MTT Assay for Cell Viability
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[1]
Materials:
-
Dichloropyrimidine derivatives (test compounds)
-
Cancer cell lines
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[1]
-
96-well plates
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a predetermined optimal density in 100 µL of complete culture medium per well. Include wells with medium only as a blank control. Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the dichloropyrimidine derivatives in culture medium. After 24 hours of cell seeding, replace the medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following the treatment period, add 10 µL of MTT solution to each well.
-
Incubation: Incubate the plates for 2-4 hours at 37°C in a 5% CO₂ incubator, protected from light, to allow for the formation of formazan crystals by viable cells.[1]
-
Solubilization: For adherent cells, carefully aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. For suspension cells, the solubilization solution can be added directly to the wells.[1]
-
Absorbance Measurement: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background subtraction.[1]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value using non-linear regression analysis.
Signaling Pathway: Inhibition of EGFR Signaling
Many dichloropyrimidine-based anticancer agents function by inhibiting receptor tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR), which are often overexpressed or mutated in various cancers.[2] Inhibition of EGFR blocks downstream signaling cascades like the PI3K/Akt and MAPK/ERK pathways, which are critical for cell proliferation and survival.
Caption: Inhibition of the EGFR signaling pathway by a dichloropyrimidine derivative.
Antimicrobial Activities
Dichloropyrimidine derivatives have demonstrated significant potential as antimicrobial agents, exhibiting activity against a variety of pathogenic bacteria and fungi. The ease of substitution on the pyrimidine core allows for the fine-tuning of their antimicrobial spectrum and potency.
Quantitative Antimicrobial Data
The following table summarizes the in vitro antimicrobial activity of various dichloropyrimidine derivatives, presented as Minimum Inhibitory Concentration (MIC) values (the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism).
| Compound ID/Series | Microorganism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| Dihydropyrimidine Derivatives | Escherichia coli | 32, 64 | - | - |
| Pseudomonas aeruginosa | 32, 64 | - | - | |
| Staphylococcus aureus | 32, 64 | - | - | |
| Aspergillus niger | 32 | - | - | |
| Candida albicans | 32 | - | - | |
| Chloropyrazine-tethered pyrimidine (31) | Bacteria & Fungi | 45.37 µM | - | - |
| Chloropyrazine-tethered pyrimidine (25) | Bacteria & Fungi | 48.67 µM | - | - |
| Chloropyrazine-tethered pyrimidine (30) | Bacteria & Fungi | 50.04 µM | - | - |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[3]
Materials:
-
Dichloropyrimidine derivatives (test compounds)
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (MHB) or other appropriate broth medium
-
Sterile 96-well microtiter plates
-
Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity
-
Spectrophotometer or nephelometer
-
Positive control antibiotic
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in broth, adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Compound Dilution: Prepare serial two-fold dilutions of the dichloropyrimidine derivatives in the broth medium directly in the 96-well microtiter plate. The final volume in each well should be 100 µL.
-
Inoculation: Add 100 µL of the standardized inoculum to each well, resulting in a final volume of 200 µL and the desired final inoculum concentration.
-
Controls: Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria, or at an appropriate temperature and duration for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism, as detected by the naked eye or a microplate reader.
Experimental Workflow: Antimicrobial Susceptibility Testing
Caption: A simplified workflow for determining the Minimum Inhibitory Concentration (MIC).
Antiviral Activities
Several dichloropyrimidine derivatives have shown promising activity against a range of viruses, including human immunodeficiency virus (HIV), influenza virus, and coronaviruses.[4][5][6] Their mechanisms of action can involve targeting various stages of the viral life cycle, from entry and replication to assembly and release.
Quantitative Antiviral Data
The following table summarizes the in vitro antiviral activity of various dichloropyrimidine derivatives, presented as EC50 values (the concentration required to achieve 50% of the maximum antiviral effect).
| Compound ID/Series | Virus | Cell Line | EC50 (µM) |
| Dispirotripiperazine 2 | HIV-1 | - | 1.37 |
| HIV-6S 1 DPS | - | 1.17 | |
| HIV-1 RF | - | 150 | |
| Aminoalkylpyrimidine derivatives | Influenza A & B | - | 0.01 - 0.1 |
| Pyrimido[4,5-d]pyrimidines (7a, 7b, 7f) | HCoV-229E | - | Promising |
| Pyrimido[4,5-d]pyrimidines (7a, 7b, 7f) | HCoV-OC43 | - | Promising |
Mechanism of Action: Inhibition of Viral Replication
A common mechanism of antiviral action for pyrimidine derivatives is the inhibition of viral polymerases, which are essential for the replication of the viral genome.
Caption: Dichloropyrimidine derivative inhibiting viral replication by targeting RNA polymerase.
Enzyme Inhibitory Activities
The structural features of dichloropyrimidines make them suitable candidates for designing inhibitors of various enzymes implicated in disease pathogenesis.
Quantitative Enzyme Inhibition Data
The following table summarizes the in vitro enzyme inhibitory activity of various dichloropyrimidine derivatives, presented as IC50 (the concentration of inhibitor that reduces enzyme activity by half) and Ki (the inhibition constant) values.
| Compound | Enzyme | IC50 (µM) | Ki (µM) | Inhibition Type |
| 4-amino-2,6-dichloropyrimidine | Glutathione Reductase (GR) | 0.390 | 0.979 | Non-competitive |
| 4-amino-2-chloropyrimidine | Glutathione Reductase (GR) | 0.377 | - | - |
| 4-amino-6-chloropyrimidine | Glutathione Reductase (GR) | 0.374 | - | - |
| Pyrimidine | Glutathione Reductase (GR) | 0.968 | - | - |
Experimental Protocol: Enzyme Inhibition Assay
This protocol outlines a general procedure for determining the inhibitory activity of a compound against a specific enzyme.
Materials:
-
Purified enzyme
-
Substrate for the enzyme
-
Dichloropyrimidine derivative (inhibitor)
-
Assay buffer
-
96-well plates or cuvettes
-
Spectrophotometer or microplate reader
Procedure:
-
Reagent Preparation: Prepare stock solutions of the enzyme, substrate, and inhibitor in the appropriate assay buffer.
-
Assay Setup: In a 96-well plate, add the assay buffer, a fixed concentration of the enzyme, and varying concentrations of the dichloropyrimidine derivative. Include a control with no inhibitor.
-
Pre-incubation: Pre-incubate the enzyme with the inhibitor for a specific period to allow for binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding a fixed concentration of the substrate to all wells.
-
Kinetic Measurement: Immediately measure the change in absorbance (or fluorescence) over time using a microplate reader at the appropriate wavelength. The rate of the reaction is determined from the initial linear portion of the progress curve.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the uninhibited control. Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value. Further kinetic studies can be performed by varying both substrate and inhibitor concentrations to determine the Ki and the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive).
Conclusion
Dichloropyrimidine derivatives have demonstrated a remarkable breadth of biological activities, positioning them as a privileged scaffold in modern drug discovery. Their potent anticancer, antimicrobial, antiviral, and enzyme inhibitory properties, coupled with their synthetic tractability, underscore their potential for the development of novel therapeutic agents. The data, protocols, and pathway visualizations presented in this technical guide are intended to facilitate further research and development in this exciting area of medicinal chemistry. Continued exploration of the structure-activity relationships and mechanisms of action of dichloropyrimidine derivatives will undoubtedly lead to the discovery of new and improved drug candidates to address a wide range of diseases.
References
- 1. Biochemical Activities of the HCV NS5B RNA-Dependent RNA Polymerase - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Targeting the EGFR signaling pathway in cancer therapy: What’s new in 2023? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 4. Antiviral Activity of Umifenovir In Vitro against a Broad Spectrum of Coronaviruses, Including the Novel SARS-CoV-2 Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
The Synthetic Versatility of Dichloropyrimidines: A Technical Guide to their Reactivity
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a cornerstone in medicinal chemistry and drug discovery, forming the core of numerous therapeutic agents.[1][2][3][4] Dichloropyrimidines, as readily available and highly reactive intermediates, offer a versatile platform for the synthesis of a diverse array of substituted pyrimidine derivatives.[5][6] This technical guide provides an in-depth exploration of the reactivity of dichloropyrimidines, focusing on the key reactions that enable their widespread use in the development of novel pharmaceuticals.
Core Reactivity Principles
Dichloropyrimidines are characterized by an electron-deficient aromatic ring, which makes them highly susceptible to nucleophilic aromatic substitution (SNAr) and amenable to various transition metal-catalyzed cross-coupling reactions.[7][8] The two chlorine atoms serve as excellent leaving groups, allowing for sequential and often regioselective functionalization. The primary isomers of interest, 2,4-dichloropyrimidine and 4,6-dichloropyrimidine, exhibit distinct reactivity patterns governed by the electronic and steric environment of the chlorine substituents.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a fundamental reaction for modifying dichloropyrimidines. The general order of reactivity for halogens on the pyrimidine ring is C4(6) > C2 >> C5.[8] This preference is attributed to the greater stabilization of the Meisenheimer intermediate when the attack occurs at the C4 or C6 position.[9]
However, the regioselectivity of SNAr reactions can be highly sensitive to substituents on the pyrimidine ring, the nature of the nucleophile, and the reaction conditions.[10][11][12] For instance, in 2,4-dichloropyrimidines, substitution generally favors the C4 position.[10][11][13] Yet, the presence of an electron-donating group at the C6 position can direct the substitution to the C2 position.[10][12]
Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution
A general procedure for the SNAr reaction of a dichloropyrimidine with an amine is as follows:
-
Reaction Setup: In a round-bottom flask, dissolve the dichloropyrimidine (1.0 eq.) in a suitable solvent (e.g., ethanol, DMF, or n-butanol).
-
Addition of Reagents: Add the amine nucleophile (1.0-1.2 eq.) and a base (e.g., K₂CO₃, DIPEA) to the solution.
-
Reaction Conditions: Stir the mixture at room temperature or heat to reflux, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture and partition it between an organic solvent (e.g., ethyl acetate) and water.
-
Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by column chromatography.
Palladium-Catalyzed Cross-Coupling Reactions
Transition metal-catalyzed cross-coupling reactions have become indispensable tools for the synthesis of substituted pyrimidines, offering a broad substrate scope and functional group tolerance.[14]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between dichloropyrimidines and boronic acids or their esters.[7][15] This reaction is widely used to introduce aryl, heteroaryl, or vinyl substituents. In 2,4-dichloropyrimidines, the Suzuki coupling typically occurs selectively at the C4 position.[15] Microwave irradiation can significantly accelerate the reaction, leading to high yields in short reaction times with low catalyst loading.[7][15]
| Parameter | Value | Reference |
| Catalyst | Pd(PPh₃)₄ | [15] |
| Base | K₂CO₃ | [15] |
| Solvent | Ethanol/Toluene/Water | [14] |
| Temperature | 55-90 °C | [14] |
| Microwave Conditions | 15 min, 0.5 mol% catalyst | [15] |
| Typical Yields | Good to excellent | [15] |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[16] This reaction is highly effective for the amination of dichloropyrimidines and has been instrumental in the synthesis of various biologically active compounds.[17][18] Similar to other cross-coupling reactions, the amination of 2,4-dichloropyrimidines often shows a preference for the C4 position.[8]
| Parameter | Value | Reference |
| Catalyst | Pd₂(dba)₃ / Xantphos | [17] |
| Base | NaOtBu | [17] |
| Solvent | Toluene | [17] |
| Temperature | Reflux | [17] |
| Typical Yields | Moderate to good | [17] |
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, providing access to alkynyl-substituted pyrimidines.[19] In the case of dichloropyrimidines, the reactivity of the C2 and C4 positions in Sonogashira reactions can be similar, which can sometimes lead to mixtures of products.[11] However, catalyst control can be employed to achieve regioselectivity.[20]
| Parameter | Value | Reference |
| Catalyst | Pd catalyst, Cu(I) cocatalyst | [19] |
| Base | Amine base (e.g., Et₃N) | [19] |
| Solvent | Amine or other organic solvents | [19] |
| Temperature | Room temperature | [19] |
Selective Functionalization Strategies
The differential reactivity of the chlorine atoms in dichloropyrimidines allows for sequential functionalization, a powerful strategy for building molecular complexity. For 2,4-dichloropyrimidine, the more reactive C4 position can be functionalized first under milder conditions, followed by the substitution of the C2 chlorine under more forcing conditions.
Conclusion
Dichloropyrimidines are invaluable building blocks in the synthesis of pyrimidine-containing molecules for drug discovery and development. Their rich and tunable reactivity, particularly in nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, provides medicinal chemists with a robust platform for the rapid generation of diverse chemical libraries. A thorough understanding of the factors governing their reactivity and regioselectivity is crucial for the efficient and strategic design of novel therapeutic agents.
References
- 1. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. gsconlinepress.com [gsconlinepress.com]
- 3. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 4. nbinno.com [nbinno.com]
- 5. srinichem.com [srinichem.com]
- 6. benchchem.com [benchchem.com]
- 7. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids - ProQuest [proquest.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 11. Page loading... [guidechem.com]
- 12. wuxibiology.com [wuxibiology.com]
- 13. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines - American Chemical Society [acs.digitellinc.com]
- 14. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 17. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 18. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 19. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 20. Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling of 4,5-Dichloropyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The functionalization of the pyrimidine ring through carbon-carbon bond formation is a critical step in the synthesis of novel drug candidates. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for achieving such transformations, offering a broad substrate scope and high functional group tolerance.
This document provides detailed application notes and generalized protocols for the Suzuki-Miyaura cross-coupling of 4,5-dichloropyrimidine with various arylboronic acids. Due to the differential reactivity of the C4 and C5 positions on the pyrimidine ring, regioselective mono-arylation and subsequent di-arylation can be achieved, providing access to a diverse range of substituted pyrimidines for drug discovery and development. The general reactivity for cross-coupling on the pyrimidine ring is C4/C6 > C2 > C5, suggesting that the C4 position of this compound is more susceptible to initial coupling.[1]
Reaction Scheme
The Suzuki-Miyaura cross-coupling of this compound can be controlled to yield either mono- or di-arylated products.
Mono-arylation (predicted major isomer at C4):
Cl(C4)-Pyrimidine(C5)-Cl + 2 Ar-B(OH)2 --[Pd catalyst, Base]--> Ar(C4)-Pyrimidine(C5)-Ar
Caption: A simplified diagram of the Suzuki-Miyaura catalytic cycle.
Experimental Workflow
This diagram outlines the general laboratory procedure for performing the Suzuki-Miyaura cross-coupling of this compound.
Caption: A flowchart of the experimental workflow for the Suzuki-Miyaura coupling.
Logical Relationship for Selective Arylation
This diagram illustrates the logical approach to achieving selective mono- or di-arylation of this compound.
Caption: A decision diagram for selective mono- vs. di-arylation.
References
Application Notes and Protocols for Sonogashira Coupling of Substituted Pyrimidines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a robust and widely utilized method for the formation of carbon-carbon bonds between sp²-hybridized carbon atoms of aryl or vinyl halides and sp-hybridized carbon atoms of terminal alkynes.[1] This palladium-catalyzed reaction, often in the presence of a copper(I) co-catalyst, has become an indispensable tool in medicinal chemistry and drug development.[1] Its mild reaction conditions and broad functional group tolerance make it particularly suitable for the synthesis of complex molecules.[1]
The pyrimidine scaffold is a privileged heterocyclic motif present in a vast array of biologically active compounds and approved pharmaceuticals. The introduction of an alkynyl moiety onto the pyrimidine ring via Sonogashira coupling can significantly modulate the pharmacological properties of the parent molecule, offering a powerful strategy for lead optimization and the generation of novel drug candidates. These resulting alkynyl-pyrimidines also serve as versatile intermediates for further synthetic transformations.
These application notes provide a comprehensive overview of Sonogashira coupling conditions for substituted pyrimidines, including detailed experimental protocols and a summary of reaction parameters for various substrates.
Reaction Principle and Mechanism
The Sonogashira coupling reaction typically proceeds through two interconnected catalytic cycles involving palladium and copper.[1][2]
-
Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition with the halopyrimidine to form a Pd(II)-pyrimidine complex.
-
Copper Cycle: The terminal alkyne reacts with a copper(I) salt in the presence of a base to generate a copper(I) acetylide.
-
Transmetalation: The copper acetylide transfers the alkynyl group to the Pd(II)-pyrimidine complex.
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to afford the desired alkynyl-pyrimidine product and regenerate the active Pd(0) catalyst.[1]
Variations of this reaction, such as copper-free Sonogashira couplings, have also been developed to circumvent issues associated with the copper co-catalyst, such as the formation of alkyne homocoupling byproducts (Glaser coupling).[3][4]
Key Considerations for Substituted Pyrimidines
The reactivity of substituted pyrimidines in Sonogashira coupling is influenced by several factors:
-
Nature of the Halogen: The reactivity of the C-X bond follows the general trend: I > Br > Cl.[5] This differential reactivity allows for selective couplings on di-halogenated pyrimidines. For instance, in 5-bromo-2-chloropyrimidine, the C-Br bond at the 5-position is more reactive than the C-Cl bond at the 2-position under milder conditions.[5]
-
Electronic Effects of Substituents: The electron-deficient nature of the pyrimidine ring generally facilitates the oxidative addition step. The presence of electron-withdrawing or electron-donating groups on the ring can further modulate the reactivity of the C-X bond.
-
Steric Hindrance: Sterically hindered substituents adjacent to the coupling site can influence the reaction rate and yield.
-
Catalyst, Ligand, Base, and Solvent: The choice of these reaction parameters is crucial for achieving high yields and minimizing side reactions. Electron-rich and bulky phosphine ligands are often employed to enhance the catalytic activity of the palladium center.[6] Common bases include amines such as triethylamine (Et₃N) and diisopropylethylamine (DIPEA), while solvents like tetrahydrofuran (THF), N,N-dimethylformamide (DMF), and acetonitrile are frequently used.[7]
Data Presentation: Reaction Conditions and Yields
The following tables summarize typical reaction conditions and yields for the Sonogashira coupling of various substituted pyrimidines with terminal alkynes.
Table 1: Sonogashira Coupling of 5-Halopyrimidines with Terminal Alkynes
| Entry | Pyrimidine Substrate | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 5-Bromopyrimidine | Phenylacetylene | PdCl₂(PPh₃)₂ (2-5) | CuI (5-10) | Et₃N | THF | RT | 3 | High |
| 2 | 2-Benzyloxy-5-iodopyrimidine | 1-Hexyne | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | DMF | 60 | 4 | 85 |
| 3 | 2-Benzyloxy-5-iodopyrimidine | Phenylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | DMF | 60 | 4 | 92 |
| 4 | 2-Benzyloxy-5-iodopyrimidine | (Trimethylsilyl)acetylene | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | DMF | 60 | 4 | 88 |
| 5 | 5-Bromo-2-chloropyrimidine | Phenylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | THF | RT-80 | 3-6 | Good |
Yields are generally reported as "Good" to "High" in the source material, indicating yields typically above 70%. Specific percentages are provided where available.
Table 2: Sonogashira Coupling of Other Substituted Halopyrimidines
| Entry | Pyrimidine Substrate | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Chloro-5-iodopyrimidin-2-amine | Phenylacetylene | PdCl₂(PPh₃)₂ (5) | CuI (10) | Et₃N | DMF | 80 | 6 | 85 |
| 2 | 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N | DMF | 100 | 3 | 96 |
| 3 | 2-Amino-3-bromopyridine | 1-Hexyne | Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N | DMF | 100 | 3 | 85 |
| 4 | 3-Fluoro-4-iodopyridine* | Phenylacetylene | PdCl₂(PPh₃)₂ (2-5) | CuI (4-10) | Et₃N | THF/DMF | RT-65 | - | High |
*While technically pyridines, the reaction conditions are highly relevant and applicable to pyrimidine substrates.
Experimental Protocols
Protocol 1: General Procedure for Sonogashira Coupling of 5-Bromopyrimidine at Room Temperature
This protocol is suitable for many terminal alkynes and offers mild reaction conditions.
Materials:
-
5-Bromopyrimidine (1.0 equiv)
-
Terminal alkyne (1.1 - 1.5 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2-5 mol%)
-
Copper(I) iodide (CuI) (5-10 mol%)
-
Triethylamine (Et₃N) (2.0-3.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
To a dry Schlenk flask, add 5-bromopyrimidine, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with an inert gas (repeat this cycle 3 times).
-
Add anhydrous THF via syringe, followed by triethylamine and the terminal alkyne.
-
Stir the reaction mixture at room temperature for 3 hours, or until the starting material is consumed as monitored by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 5-alkynylpyrimidine.
Protocol 2: Procedure for Sonogashira Coupling at Elevated Temperature
This protocol is recommended for less reactive substrates or when faster reaction times are desired.[1]
Materials:
-
Halopyrimidine (e.g., 5-bromopyrimidine or 4-chloro-5-iodopyrimidin-2-amine) (1.0 equiv)
-
Terminal alkyne (1.1 - 1.2 equiv)
-
Palladium catalyst (e.g., Pd(CF₃COO)₂ (2.5 mol%) or PdCl₂(PPh₃)₂ (5 mol%))
-
Triphenylphosphine (PPh₃) (if required, e.g., 5 mol%)
-
Copper(I) iodide (CuI) (5-10 mol%)
-
Amine base (e.g., Et₃N) (2.0-3.0 equiv)
-
Anhydrous solvent (e.g., DMF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the halopyrimidine, palladium catalyst, (ligand, if separate), and CuI.
-
Evacuate and backfill the flask with an inert gas (repeat 3 times).
-
Add anhydrous DMF, followed by the amine base and the terminal alkyne.
-
Stir the reaction mixture at a temperature ranging from 60 °C to 100 °C for 3-6 hours, or until the starting material is consumed as monitored by TLC or LC-MS.[1]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 3: Copper-Free Sonogashira Coupling
This protocol is advantageous for substrates sensitive to copper salts or to avoid alkyne homocoupling.
Materials:
-
Halopyrimidine (1.0 equiv)
-
Terminal alkyne (1.5 equiv)
-
Palladium catalyst (e.g., Pd(CH₃CN)₂Cl₂) (0.5 mol %)
-
Ligand (e.g., cataCXium A) (1 mol %)
-
Base (e.g., Cs₂CO₃) (1.0 equiv)
-
Anhydrous, degassed solvent (e.g., 2-MeTHF)
Procedure:
-
In a glovebox or under a strict inert atmosphere, add the halopyrimidine, palladium catalyst, ligand, and base to a dry reaction vessel.
-
Add the anhydrous, degassed solvent, followed by the terminal alkyne.
-
Stir the reaction mixture at room temperature for 36-48 hours.[8]
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Troubleshooting
-
Low Yield: Ensure all reagents and solvents are anhydrous and thoroughly degassed. Increase catalyst loading slightly or try a different palladium catalyst/ligand combination. For less reactive substrates, increasing the temperature may be beneficial.[7]
-
Formation of Homocoupled Alkyne (Glaser Product): This is a common side reaction, especially when using a copper co-catalyst.[9] Ensure strictly anaerobic conditions. Reducing the copper loading or slow addition of the alkyne can minimize this side reaction.[9] Alternatively, a copper-free protocol can be employed.
-
Reaction Stalls: If the reaction does not proceed to completion, fresh catalyst can be added. Ensure all reagents and solvents are of high purity and the reaction is maintained under an inert atmosphere.[1]
Visualizations
Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.
Caption: General experimental workflow for Sonogashira coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for the Buchwald-Hartwig Amination of Dichloropyrimidines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in medicinal chemistry and materials science for the formation of carbon-nitrogen (C-N) bonds.[1][2] This reaction is particularly valuable for the synthesis of N-arylpyrimidines, which are key structural motifs in a vast array of biologically active compounds, including kinase inhibitors and other pharmaceuticals. Dichloropyrimidines offer two reactive sites for amination, presenting both a challenge and an opportunity for the selective synthesis of mono- and di-substituted products. The regioselectivity of the amination is highly dependent on the reaction conditions, including the choice of palladium catalyst, phosphine ligand, base, and solvent.[1][2] These notes provide detailed protocols and compiled data to guide the selective Buchwald-Hartwig amination of dichloropyrimidines.
Regioselectivity in the Amination of Dichloropyrimidines
The inherent electronic properties of the pyrimidine ring dictate that the C4 and C6 positions are generally more electrophilic and thus more reactive towards nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions than the C2 position.[2] Consequently, in the Buchwald-Hartwig amination of 2,4-dichloropyrimidines, the reaction typically favors substitution at the C4 position.[2] However, achieving high regioselectivity for the C4-aminated product over the C2- and di-aminated products requires careful optimization of the reaction conditions. For some substituted dichloropyrimidines, selectivity can be directed towards the C2 position.[1]
Data Presentation: Reaction Conditions and Yields
The following tables summarize quantitative data for the mono-amination of 6-aryl-2,4-dichloropyrimidines with various amines under different catalytic systems. This data is crucial for selecting the optimal conditions to achieve high regioselectivity and yield for the desired C4-substituted product.
Table 1: Effect of Catalysts and Ligands on the Regioselective Mono-amination of 6-(4-fluorophenyl)-2,4-dichloropyrimidine with Dibutylamine.[2]
| Entry | Palladium Source (mol %) | Ligand (mol %) | Base | Solvent | Temp (°C) | Time (h) | C4:C2 Ratio | Yield (%) |
| 1 | Pd₂(dba)₃ (1) | P(t-Bu)₃ (4) | LiHMDS | THF | 0 | 1 | 98:2 | 95 |
| 2 | Pd₂(dba)₃ (1) | XPhos (2) | LiHMDS | THF | 0 | 1 | 98:2 | 95 |
| 3 | Pd₂(dba)₃ (1) | RuPhos (2) | LiHMDS | THF | 0 | 1 | 98:2 | 95 |
| 4 | Pd(OAc)₂ (2) | PPh₃ (8) | LiHMDS | THF | 0 | 1 | 98:2 | 95 |
| 5 | Pd(OAc)₂ (2) | dppf (2) | LiHMDS | THF | 0 | 1 | >99:1 | 96 |
| 6 | Pd(OAc)₂ (1) | dppb (1) | LiHMDS | THF | 0 | 1 | >99:1 | 96 |
| 7 | PdCl₂(PPh₃)₂ (2) | - | LiHMDS | THF | 0 | 1 | >99:1 | 96 |
Table 2: Substrate Scope for the C4-Regioselective Mono-amination of 6-(4-fluorophenyl)-2,4-dichloropyrimidine with Various Secondary Amines.[2]
| Entry | Amine | Conditions | C4:C2 Ratio (SNAr) | C4:C2 Ratio (Pd-catalyzed) | Yield (%) (Pd-catalyzed) |
| 1 | Dibutylamine | A | 70:30 | >99:1 | 96 |
| 2 | Diisobutylamine | A | 81:19 | >99:1 | 95 |
| 3 | Pyrrolidine | B | 67:33 | 97:3 | 94 |
| 4 | Piperidine | B | 68:32 | 98:2 | 94 |
| 5 | Morpholine | B | 78:22 | >99:1 | 95 |
| 6 | N-Methylpiperazine | B | 75:25 | 97:3 | 93 |
*Conditions A: Pd(OAc)₂/dppb (1 mol %), LiHMDS, THF, 0 °C, 1 h. *Conditions B: Pd(OAc)₂/dppb (2 mol %), LiHMDS, THF, -20 °C, 1 h.
Experimental Protocols
The following are generalized protocols for the mono- and di-amination of dichloropyrimidines. Optimization of specific substrates, amines, and catalytic systems may be required.
Protocol 1: Selective Mono-amination of Dichloropyrimidines
This protocol is a general procedure for the selective mono-amination at the C4 position of a 2,4-dichloropyrimidine.
Materials:
-
Dichloropyrimidine (1.0 equiv)
-
Amine (1.1-1.2 equiv)
-
Palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃; 1-2 mol %)
-
Phosphine ligand (e.g., dppb, XPhos; 1-4 mol %)
-
Base (e.g., LiHMDS, NaOt-Bu, K₂CO₃; 1.4-2.0 equiv)
-
Anhydrous solvent (e.g., THF, Toluene, Dioxane)
-
Schlenk flask or sealed tube
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the palladium precatalyst, phosphine ligand, and base.
-
Add the dichloropyrimidine and the amine to the flask.
-
Add the anhydrous solvent via syringe.
-
Seal the flask and stir the reaction mixture at the appropriate temperature (ranging from 0 °C to 125 °C) for the specified time (typically 1-24 h).[2][3]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the desired mono-aminated product.
Protocol 2: Di-amination of Dichloropyrimidines
This protocol can be adapted for a one-pot or stepwise di-amination. For a stepwise approach, the mono-aminated product from Protocol 1 is isolated and subjected to a second Buchwald-Hartwig amination with a different amine.
Materials:
-
Dichloropyrimidine (1.0 equiv) or mono-aminopyrimidine
-
Amine (2.2-2.5 equiv for one-pot; 1.1-1.2 equiv for stepwise)
-
Palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃; 2-4 mol %)
-
Phosphine ligand (e.g., Xantphos, RuPhos; 4-8 mol %)
-
Base (e.g., NaOt-Bu, Cs₂CO₃; 2.5-3.0 equiv)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
-
Schlenk flask or sealed tube
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Follow steps 1-3 of Protocol 1, adjusting the stoichiometry of the amine and base for di-substitution.
-
Seal the flask and heat the reaction mixture at a higher temperature (typically 80-120 °C) for an extended period (12-48 h) to drive the reaction to completion.
-
Monitor the reaction for the disappearance of the mono-aminated intermediate and the formation of the di-aminated product.
-
Follow steps 6-9 of Protocol 1 for workup and purification.
Visualizations
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Caption: General experimental workflow for Buchwald-Hartwig amination.
Caption: Decision tree for achieving selective amination.
Safety Precautions
-
Palladium catalysts and phosphine ligands can be air- and moisture-sensitive and should be handled under an inert atmosphere.
-
Many organic solvents are flammable and should be used in a well-ventilated fume hood.
-
Bases such as sodium tert-butoxide and LiHMDS are corrosive and/or flammable and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Always consult the Safety Data Sheet (SDS) for all chemicals before use.
References
Application Notes & Protocols: Synthesis of 4-Amino-5-arylpyrimidine Kinase Inhibitors from 4,5-Dichloropyrimidine
For Research Use Only
Introduction
The pyrimidine scaffold is a privileged structure in medicinal chemistry, frequently appearing in the core of numerous kinase inhibitors due to its ability to mimic the hydrogen bonding interactions of the adenine ring of ATP. The strategic functionalization of the pyrimidine ring is a key approach for developing potent and selective kinase inhibitors. 4,5-Dichloropyrimidine serves as a versatile starting material for the synthesis of a variety of kinase inhibitors, offering two distinct reactive sites for functionalization. The chlorine atoms at the C4 and C5 positions are amenable to sequential reactions, typically a Suzuki or Stille coupling at the C5 position followed by a nucleophilic aromatic substitution (SNAr) at the C4 position. This sequential functionalization allows for the systematic introduction of diverse chemical moieties to explore the chemical space around the pyrimidine core and optimize inhibitor potency and selectivity.
These application notes provide a detailed protocol for the synthesis of a series of hypothetical 4-amino-5-arylpyrimidine-based kinase inhibitors targeting Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle and a validated target in oncology.
Signaling Pathway
CDK2 is a serine/threonine kinase that plays a crucial role in the G1/S phase transition of the cell cycle. Upon binding to its regulatory subunit, Cyclin E, the CDK2/Cyclin E complex phosphorylates and inactivates the retinoblastoma protein (pRb). This releases the transcription factor E2F, which in turn activates the transcription of genes required for DNA replication, thus driving the cell into the S phase. Dysregulation of the CDK2 pathway is a common feature of many cancers, making it an attractive target for therapeutic intervention. Inhibition of CDK2 leads to cell cycle arrest at the G1/S checkpoint and can induce apoptosis in cancer cells.
Experimental Protocols
The following protocols describe a general two-step synthesis of 4-amino-5-arylpyrimidine kinase inhibitors starting from this compound.
Protocol 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of 4-Chloro-5-arylpyrimidine Intermediates
This protocol details the palladium-catalyzed Suzuki-Miyaura coupling of an arylboronic acid to the C5 position of this compound. The C5 position is generally more reactive towards palladium-catalyzed cross-coupling reactions than the C4 position in such systems.
Materials:
-
This compound
-
Arylboronic acid (1.1 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)
-
2M Aqueous Sodium Carbonate (Na₂CO₃) solution (3.0 equivalents)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried round-bottom flask, add this compound (1.0 mmol) and the desired arylboronic acid (1.1 mmol).
-
Add Pd(PPh₃)₄ (0.05 mmol).
-
Purge the flask with an inert gas (e.g., nitrogen or argon) for 10 minutes.
-
Add 1,4-dioxane (8 mL) and the 2M Na₂CO₃ solution (1.5 mL) via syringe.
-
Heat the reaction mixture to 90°C and stir under the inert atmosphere for 6-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the desired 4-chloro-5-arylpyrimidine intermediate.
Protocol 2: Nucleophilic Aromatic Substitution for the Synthesis of 4-Amino-5-arylpyrimidine Final Products
This protocol describes the displacement of the remaining chlorine atom at the C4 position with a suitable amine via a nucleophilic aromatic substitution (SNAr) reaction.
Materials:
-
4-Chloro-5-arylpyrimidine intermediate (from Protocol 1)
-
Desired amine (1.2 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 equivalents)
-
n-Butanol or 2-propanol
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve the 4-chloro-5-arylpyrimidine intermediate (1.0 mmol) in n-butanol (10 mL).
-
Add the desired amine (1.2 mmol) followed by DIPEA (2.0 mmol).
-
Heat the reaction mixture to reflux (approximately 110-120°C for n-butanol) and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate (30 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the final 4-amino-5-arylpyrimidine kinase inhibitor.
General Synthesis Workflow
Data Presentation: Structure-Activity Relationship (SAR) of Hypothetical CDK2 Inhibitors
The following table summarizes the hypothetical structures and corresponding in vitro biological activities of a series of 4-amino-5-arylpyrimidine derivatives against CDK2/Cyclin E. The data is presented to illustrate a typical structure-activity relationship for this class of inhibitors.
| Compound ID | R¹ (at C5-aryl) | R² (at N4) | Yield (%) | CDK2/Cyclin E IC₅₀ (nM) |
| KI-1 | H | -CH₃ | 65 | 520 |
| KI-2 | 4-F | -CH₃ | 72 | 350 |
| KI-3 | 4-OCH₃ | -CH₃ | 68 | 410 |
| KI-4 | 3-NH₂ | -CH₃ | 62 | 280 |
| KI-5 | H | -CH₂CH₂OH | 75 | 150 |
| KI-6 | 4-F | -CH₂CH₂OH | 81 | 95 |
| KI-7 | 4-OCH₃ | -CH₂CH₂OH | 77 | 120 |
| KI-8 | 3-NH₂ | -CH₂CH₂OH | 71 | 60 |
| KI-9 | H | Cyclopropyl | 78 | 85 |
| KI-10 | 4-F | Cyclopropyl | 85 | 45 |
Note: The yield and IC₅₀ values are hypothetical and for illustrative purposes only, based on typical values for similar classes of compounds.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of 4-amino-5-arylpyrimidine-based kinase inhibitors. The synthetic route, involving a sequential Suzuki-Miyaura cross-coupling and nucleophilic aromatic substitution, allows for the generation of a diverse library of compounds for biological screening. The provided protocols offer a robust starting point for the synthesis of such inhibitors, and the illustrative SAR data highlights key structural modifications that can be explored to optimize potency against kinase targets like CDK2. Researchers in drug development can utilize these methodologies to explore novel chemical space in the pursuit of next-generation kinase inhibitors.
The Versatility of 4,5-Dichloropyrimidine in Medicinal Chemistry: A Building Block for Potent Kinase Inhibitors
Introduction: 4,5-Dichloropyrimidine is a versatile heterocyclic building block that holds significant potential in medicinal chemistry, particularly in the development of kinase inhibitors. The pyrimidine core is a well-established scaffold for targeting the ATP-binding site of kinases, and the presence of two reactive chlorine atoms at the C4 and C5 positions of this compound allows for selective and sequential functionalization. This enables the construction of diverse molecular libraries for screening against various therapeutic targets. A primary application of this scaffold is in the synthesis of fused pyrimidine systems, such as pyrimido[4,5-d]pyrimidines, which are known to exhibit a wide range of biological activities, including potent inhibition of cyclin-dependent kinases (CDKs).[1][2]
Application in Kinase Inhibitor Synthesis: Targeting the Cell Cycle
The dysregulation of cyclin-dependent kinases is a hallmark of many cancers, making them attractive targets for therapeutic intervention.[3] The pyrimido[4,5-d]pyrimidine scaffold, readily accessible from 4,5-diaminopyrimidine (which can be derived from this compound), has proven to be a privileged structure for the development of potent CDK inhibitors.[1] These compounds often act as ATP-competitive inhibitors, interfering with the kinase's ability to phosphorylate its downstream targets and thereby arresting the cell cycle.
Quantitative Data Summary of Pyrimido[4,5-d]pyrimidine Derivatives as Kinase Inhibitors
The following table summarizes the in vitro inhibitory activities of representative pyrimido[4,5-d]pyrimidine derivatives against various cyclin-dependent kinases.
| Compound ID | Target Kinase | IC50 (µM) | Cancer Cell Line | GI50 (µM) | Reference |
| 7a | CDK2 | 0.31 | Not Reported | Not Reported | [1] |
| 7e | CDK2 | 0.25 | Not Reported | Not Reported | [1] |
| 7f | CDK2 | 0.05 | Not Reported | Not Reported | [1] |
| 6d | CDK4 | 0.66 | Not Reported | Not Reported | [1] |
| 7f | CDK4 | 0.86 | Not Reported | Not Reported | [1] |
| 7d | - | - | Leukemia (various) | - | [4] |
| 7h | - | - | Leukemia (various) | - | [4] |
Experimental Protocols
Protocol 1: Synthesis of a 4,5-Diaminopyrimidine Intermediate
This protocol describes a general method for the nucleophilic aromatic substitution of the chlorine atoms in this compound with an amine, a crucial step towards the synthesis of pyrimido[4,5-d]pyrimidines.
Materials:
-
This compound
-
Amine (e.g., ammonia, primary or secondary amine) (2.2 equivalents)
-
Solvent (e.g., Ethanol, DMF)
-
Base (e.g., Triethylamine, Diisopropylethylamine) (optional, depending on the amine)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Standard glassware for organic synthesis work-up
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equivalent) in the chosen solvent.
-
Add the amine (2.2 equivalents) to the solution. If an amine salt is used, add a suitable base to liberate the free amine.
-
Heat the reaction mixture to reflux and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired 4,5-diaminopyrimidine derivative.
Protocol 2: General Synthesis of the Pyrimido[4,5-d]pyrimidine Core
This protocol outlines a common method for the construction of the pyrimido[4,5-d]pyrimidine ring system from a 4,5-diaminopyrimidine precursor.[1]
Materials:
-
4,5-Diaminopyrimidine derivative (from Protocol 1)
-
An appropriate aldehyde or a derivative like dimethylformamide-dimethylacetal (DMF-DMA)
-
Catalyst (e.g., p-toluenesulfonic acid, acetic acid)
-
Solvent (e.g., Ethanol, Acetic Acid)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
Procedure:
-
To a solution of the 4,5-diaminopyrimidine derivative (1.0 equivalent) in the chosen solvent, add the aldehyde or its equivalent (1.1 equivalents).
-
Add a catalytic amount of acid to the reaction mixture.
-
Heat the mixture to reflux and stir for the required time, monitoring the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture. The product may precipitate upon cooling.
-
Collect the solid product by filtration and wash with a cold solvent.
-
If necessary, purify the product further by recrystallization or column chromatography.
Visualizations
Caption: Synthetic and evaluation workflow for developing kinase inhibitors.
References
- 1. Design, Synthesis and Biological Evaluation of Novel Pyrimido[4,5-d]pyrimidine CDK2 Inhibitors as Anti-Tumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eurekaselect.com [eurekaselect.com]
- 3. Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lirias.kuleuven.be [lirias.kuleuven.be]
Application Notes and Protocols for the Preparation of Antiviral Compounds from 4,5-Dichloropyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrimidine scaffold is a cornerstone in the development of antiviral therapeutics. Its prevalence in nucleoside analogs and other small molecule inhibitors highlights its importance in targeting viral replication and host-cell interactions. 4,5-Dichloropyrimidine serves as a versatile starting material for the synthesis of a diverse range of substituted pyrimidines and fused heterocyclic systems, such as purine analogs, which are known to exhibit broad-spectrum antiviral activity. This document provides detailed protocols for the synthesis of a representative purine analog from this compound and the subsequent evaluation of its antiviral efficacy.
Synthetic Approach: From this compound to Purine Analogs
A key strategy in antiviral drug discovery is the synthesis of purine analogs, which can act as mimics of natural nucleobases and interfere with viral nucleic acid synthesis. A plausible and efficient route to access these compounds is through the initial conversion of this compound to 4,5-diaminopyrimidine, followed by the well-established Traube purine synthesis.
Experimental Protocol: Synthesis of 9H-Purine
This protocol outlines a two-step synthesis of 9H-Purine from this compound.
Step 1: Synthesis of Pyrimidine-4,5-diamine
This step involves the nucleophilic aromatic substitution of the chlorine atoms in this compound with amino groups.
-
Materials:
-
This compound
-
Aqueous Ammonia (28-30%)
-
Ethanol
-
Pressure vessel or sealed tube
-
Magnetic stirrer and heating plate
-
Rotary evaporator
-
Standard glassware for filtration and purification
-
-
Procedure:
-
In a pressure vessel, dissolve 1.0 g of this compound in 20 mL of ethanol.
-
Add 20 mL of concentrated aqueous ammonia.
-
Seal the vessel and heat the mixture at 150°C for 24 hours with constant stirring.
-
Allow the reaction mixture to cool to room temperature.
-
Concentrate the mixture under reduced pressure using a rotary evaporator to remove ethanol and excess ammonia.
-
The resulting crude product can be purified by recrystallization from water or an appropriate organic solvent to yield pyrimidine-4,5-diamine.
-
Step 2: Synthesis of 9H-Purine (Traube Purine Synthesis)
This step involves the cyclization of pyrimidine-4,5-diamine with formic acid to form the imidazole ring of the purine.
-
Materials:
-
Pyrimidine-4,5-diamine (from Step 1)
-
Formic acid (98-100%)
-
Reflux condenser
-
Heating mantle
-
Standard glassware
-
-
Procedure:
-
Place 1.0 g of pyrimidine-4,5-diamine in a round-bottom flask.
-
Add 10 mL of formic acid.
-
Attach a reflux condenser and heat the mixture to reflux for 2 hours.
-
After cooling, carefully neutralize the excess formic acid with a suitable base (e.g., sodium hydroxide solution) under ice cooling.
-
The resulting precipitate of 9H-Purine can be collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization.
-
Antiviral Activity Evaluation
The synthesized purine analogs and other pyrimidine derivatives can be screened for their antiviral activity against a panel of viruses using standard virological assays. The plaque reduction assay is a widely used method to determine the concentration of an antiviral compound that inhibits viral replication by 50% (EC50).
Experimental Protocol: Plaque Reduction Assay
This protocol provides a general method for evaluating the antiviral activity of synthesized compounds.[1][2]
-
Materials:
-
Confluent monolayer of susceptible host cells (e.g., Vero, MDCK) in 6-well plates
-
Virus stock of known titer
-
Synthesized compound dissolved in a suitable solvent (e.g., DMSO)
-
Cell culture medium (e.g., DMEM)
-
Overlay medium (e.g., containing carboxymethyl cellulose or agarose)
-
Crystal violet staining solution
-
Phosphate-buffered saline (PBS)
-
Incubator (37°C, 5% CO2)
-
-
Procedure:
-
Prepare serial dilutions of the synthesized compound in cell culture medium.
-
Remove the growth medium from the confluent cell monolayers and wash with PBS.
-
Add the compound dilutions to the wells and incubate for a predetermined time (e.g., 1-2 hours) to allow for compound uptake.
-
Infect the cells with a known amount of virus (multiplicity of infection, MOI, typically 0.01-0.1) in the presence of the compound.
-
After a 1-hour adsorption period, remove the virus inoculum and add the overlay medium containing the respective compound concentrations.
-
Incubate the plates for a period sufficient for plaque formation (typically 2-5 days), depending on the virus.
-
After incubation, fix the cells (e.g., with 10% formalin) and stain with crystal violet.
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound).
-
The EC50 value is determined by plotting the percentage of plaque reduction against the compound concentration and fitting the data to a dose-response curve.
-
Quantitative Antiviral Data
The following table summarizes representative antiviral activity data for some purine analogs against various viruses. This data provides a benchmark for the potential efficacy of newly synthesized compounds derived from this compound.
| Compound | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| 9-Deazaguanine Analog (PD 141955) | MOLT-4 Cell Growth (in presence of GdR) | MOLT-4 | 0.061 | 15.4 | >252 |
| Vidarabine (ara-A) | Herpes Simplex Virus (HSV) | - | - | - | - |
| Abacavir | Human Immunodeficiency Virus (HIV) | - | - | - | - |
GdR: 2'-deoxyguanosine
Mechanism of Action
Purine analogs often exert their antiviral effects by interfering with the synthesis of viral nucleic acids (DNA or RNA).[3][4] Once inside the host cell, these analogs are anabolized to their triphosphate form, which can then act as a competitive inhibitor or an alternative substrate for viral polymerases. Incorporation of the analog into the growing nucleic acid chain can lead to chain termination or a non-functional genome.
Another potential mechanism of action for pyrimidine and purine derivatives is the inhibition of host cell enzymes involved in nucleotide biosynthesis. For instance, some broad-spectrum antiviral compounds have been shown to inhibit dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway, thereby depleting the cellular pool of pyrimidines necessary for viral replication.
Visualizations
Signaling Pathway: Mechanism of Action of Purine Analogs
Caption: General mechanism of action for purine analog antiviral drugs.
Experimental Workflow
Caption: Workflow for synthesis and antiviral evaluation of compounds.
References
Application Notes and Protocols for the Functionalization of Dichloropyrimidines at C4 and C5 Positions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dichloropyrimidine scaffolds are pivotal building blocks in medicinal chemistry and materials science due to their prevalence in a myriad of biologically active compounds, including kinase inhibitors. The strategic functionalization of the pyrimidine core is crucial for tuning the pharmacological properties of these molecules. This document provides a detailed overview and experimental protocols for the selective functionalization of dichloropyrimidines, with a primary focus on the C4 and C5 positions.
The reactivity of the 2,4-dichloropyrimidine ring is dictated by the electron-deficient nature of the pyrimidine system and the position of the nitrogen atoms. Generally, the C4 position is the most electrophilic and, therefore, the most susceptible to both nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.[1] The reactivity order is typically C4 > C2 > C5.[2] While direct C-H functionalization at the C5 position of 2,4-dichloropyrimidine is challenging, a common and effective strategy involves the synthesis and subsequent functionalization of a 5-halo-2,4-dichloropyrimidine intermediate.
Regioselectivity in Functionalization
The inherent electronic properties of 2,4-dichloropyrimidine govern the regioselectivity of substitution reactions. The C4 and C2 positions, being para and ortho to the ring nitrogens, are activated towards nucleophilic attack and oxidative addition of palladium catalysts. In contrast, the C5 position is less electrophilic. Therefore, reactions typically proceed selectively at the C4 position under kinetic control.
Data Presentation: Quantitative Analysis of Cross-Coupling Reactions
The following tables summarize reaction conditions and yields for key cross-coupling reactions at the C4 and C5 positions of dichloropyrimidines.
Table 1: Suzuki-Miyaura Coupling at the C4 Position of 2,4-Dichloropyrimidines
| Entry | Dichloropyrimidine Substrate | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp. (°C) / Time | Yield (%) | Reference |
| 1 | 2,4-dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (0.5) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 / 15 min (MW) | 81 | [3] |
| 2 | 2,4-dichloropyrimidine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (0.5) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 / 15 min (MW) | 92 | [3] |
| 3 | 2,4-dichloropyrimidine | 2-Thiopheneboronic acid | Pd(PPh₃)₄ (0.5) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 / 15 min (MW) | 88 | [3] |
| 4 | 2,4-dichloro-6-(trifluoromethyl)pyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (0.5) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 / 15 min (MW) | 27 | [3] |
| 5 | 2,4-dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 / 12h | ~40 (mono-adduct) | [4] |
Table 2: Functionalization at the C5 Position via 5-Bromo-2,4-dichloropyrimidine
| Entry | Reaction Type | Coupling Partner | Catalyst (mol%) | Base / Additive | Solvent | Temp. (°C) / Time | Yield (%) | Reference |
| 1 | Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 / 12h | ~88 | [1] |
| 2 | Sonogashira | Phenylacetylene | Pd(PPh₃)₄ (5) / CuI (10) | Et₃N | DMF | RT | Good | [5] |
| 3 | SNAr | Morpholine | - | K₂CO₃ | DMF | RT / 2h | ~95 (at C4) | [1] |
Experimental Protocols
Protocol 1: Synthesis of 5-Bromo-2,4-dichloropyrimidine
This protocol describes the synthesis of a key intermediate for C5 functionalization, starting from 5-bromouracil.[6]
Materials:
-
5-Bromouracil
-
N,N-Dimethylaniline
-
Phosphorus oxychloride (POCl₃)
-
Crushed ice
-
50% NaOH solution
-
Chloroform
Procedure:
-
In a multi-necked flask, prepare a mixture of 5-bromouracil (e.g., 250 g) and N,N-dimethylaniline (e.g., 300 ml).
-
Carefully add phosphorus oxychloride (e.g., 600 ml) dropwise over 1 hour, maintaining the temperature at 40°C.
-
Heat the reaction mixture to 100°C for 1 to 2 hours.
-
After cooling, quench the reaction by pouring it onto crushed ice.
-
Basify the mixture with a 50% NaOH solution to a pH of 10.
-
Extract the product with chloroform.
-
Separate the organic layer and evaporate the solvent under high vacuum to obtain the crude product.
-
Purify the product by distillation or chromatography as needed.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling at C4
This protocol is a general procedure for the regioselective Suzuki-Miyaura coupling at the C4 position of 2,4-dichloropyrimidine.[3]
Materials:
-
2,4-Dichloropyrimidine (1.0 equiv)
-
Aryl or heteroaryl boronic acid (1.1 equiv)
-
Pd(PPh₃)₄ (0.5 mol%)
-
K₂CO₃ (2.0 equiv)
-
1,4-Dioxane and Water (4:1 v/v)
-
Microwave vial
Procedure:
-
To a microwave vial, add 2,4-dichloropyrimidine, the boronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Add the 1,4-dioxane/water solvent mixture.
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at 100°C for 15 minutes.
-
After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Suzuki-Miyaura Coupling at C5 of 5-Bromo-2,4-dichloropyrimidine
This protocol outlines the selective coupling at the C5 position, leveraging the higher reactivity of the C-Br bond.[1]
Materials:
-
5-Bromo-2,4-dichloropyrimidine (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (5 mol%)
-
Na₂CO₃ (2.0 equiv)
-
Toluene, Ethanol, and Water (e.g., 3:1:1 v/v/v)
Procedure:
-
In a flame-dried Schlenk flask, combine 5-bromo-2,4-dichloropyrimidine, the arylboronic acid, Pd(PPh₃)₄, and Na₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent system.
-
Heat the reaction mixture to 80°C and stir for 12 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, cool the mixture, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Protocol 4: Buchwald-Hartwig Amination at C4
This protocol provides a general method for the C-N bond formation at the C4 position of a dichloropyrimidine.
Materials:
-
2,4-Dichloropyrimidine (1.0 equiv)
-
Primary or secondary amine (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
Xantphos (4 mol%)
-
NaOt-Bu (1.4 equiv)
-
Anhydrous toluene
Procedure:
-
In a glovebox, charge a reaction vial with Pd₂(dba)₃, Xantphos, and NaOt-Bu.
-
Add anhydrous toluene, followed by the amine and then 2,4-dichloropyrimidine.
-
Seal the vial and heat the reaction mixture to 100°C with stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
After cooling, quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by flash column chromatography.
Protocol 5: Sonogashira Coupling at C5 of a 5-Halo-dichloropyrimidine
This protocol is for the formation of a C-C triple bond at the C5 position, typically starting from a 5-iodo or 5-bromo precursor.[5]
Materials:
-
5-Iodo-2,4-dichloropyrimidine (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Pd(PPh₃)₄ (5 mol%)
-
CuI (10 mol%)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Anhydrous DMF
Procedure:
-
To a reaction flask, add 5-iodo-2,4-dichloropyrimidine, Pd(PPh₃)₄, and CuI.
-
Flush the flask with an inert gas.
-
Add anhydrous DMF, Et₃N, and the terminal alkyne.
-
Stir the reaction at room temperature until completion, as monitored by TLC.
-
Dilute the reaction mixture with an organic solvent and wash with aqueous ammonium chloride solution and brine.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
Conclusion
The functionalization of dichloropyrimidines is a well-established and versatile area of organic synthesis. By understanding the inherent regioselectivity of the pyrimidine core and employing the appropriate synthetic strategies, researchers can efficiently generate a diverse range of substituted pyrimidines. The protocols outlined in this document provide a solid foundation for the selective functionalization at the C4 and C5 positions, enabling the synthesis of novel compounds for drug discovery and materials science applications. Careful optimization of reaction conditions for specific substrates remains a key factor for achieving high yields and purity.
References
- 1. benchchem.com [benchchem.com]
- 2. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids [mdpi.com]
- 4. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. jocpr.com [jocpr.com]
Application Notes and Protocols for the Amination of 4,5-Dichloropyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The selective amination of polychlorinated pyrimidines is a cornerstone in the synthesis of a vast array of biologically active molecules, including kinase inhibitors, antivirals, and other therapeutic agents. 4,5-Dichloropyrimidine serves as a versatile building block, with two distinct chlorine atoms offering opportunities for selective functionalization. The inherent electronic properties of the pyrimidine ring dictate the regioselectivity of nucleophilic aromatic substitution (SNAr) and palladium-catalyzed amination reactions. Generally, the chlorine atom at the C4 position is significantly more susceptible to nucleophilic attack than the one at the C5 position. This document provides detailed experimental protocols for the selective mono-amination of this compound at the C4 position, yielding 4-amino-5-chloropyrimidine derivatives. Two primary methodologies are presented: a catalyst-free nucleophilic aromatic substitution (SNAr) and a palladium-catalyzed Buchwald-Hartwig amination.
Regioselectivity of Amination
The pyrimidine ring is electron-deficient, which facilitates nucleophilic aromatic substitution. The reactivity of the chloro-substituents on the pyrimidine ring generally follows the order C4(6) > C2 >> C5.[1][2][3] This pronounced difference in reactivity is attributed to the greater positive charge density at the C4 position, making it more electrophilic and thus more susceptible to nucleophilic attack. Consequently, the reaction of this compound with an amine is expected to proceed with high regioselectivity to afford the corresponding 4-amino-5-chloropyrimidine as the major product.
Experimental Protocols
Two robust methods for the selective C4-amination of this compound are detailed below. The choice of method will depend on the nature of the amine, desired reaction conditions, and functional group tolerance.
Protocol 1: Catalyst-Free Nucleophilic Aromatic Substitution (SNAr)
This method is often employed for the reaction of this compound with primary and secondary amines, particularly those that are relatively nucleophilic. The reaction is typically carried out at elevated temperatures in the presence of a base.
Materials:
-
This compound
-
Amine (e.g., benzylamine, morpholine, etc.)
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Reaction vial or round-bottom flask with a magnetic stirrer and condenser
-
Heating mantle or oil bath
Procedure:
-
To a reaction vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 eq.).
-
Add the desired amine (1.1–1.5 mmol, 1.1–1.5 eq.) and anhydrous potassium carbonate (2.0–3.0 mmol, 2.0–3.0 eq.).[4]
-
Add anhydrous DMF (5–10 mL).
-
Seal the vial and heat the reaction mixture to 100–140 °C with vigorous stirring.[4][5]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired 4-amino-5-chloropyrimidine derivative.
Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful and versatile method for forming C-N bonds and is particularly useful for less nucleophilic amines or when milder reaction conditions are required.[5]
Materials:
-
This compound
-
Amine (e.g., aniline, primary or secondary alkylamine)
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos, RuPhos, DavePhos)[5]
-
Sodium tert-butoxide (NaOtBu) or potassium phosphate (K₃PO₄)
-
Anhydrous toluene or dioxane
-
Schlenk tube or other suitable reaction vessel for inert atmosphere chemistry
-
Inert gas (Argon or Nitrogen)
-
Celite®
-
Standard laboratory glassware for work-up and purification
Procedure:
-
In a nitrogen-filled glovebox or under a stream of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 2–5 mol%) and the phosphine ligand (e.g., XPhos, 4–10 mol%) to a dry Schlenk tube equipped with a magnetic stir bar.[5]
-
Add the base (e.g., NaOtBu, 1.2–1.5 eq.).
-
Add this compound (1.0 mmol, 1.0 eq.) and the desired amine (1.1–1.2 eq.).
-
Add the anhydrous solvent (e.g., toluene or dioxane, to achieve a concentration of 0.1–0.2 M with respect to the pyrimidine).
-
Seal the tube and heat the reaction mixture to 80–120 °C with stirring.[5]
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove palladium residues.
-
Wash the Celite® pad with additional organic solvent.
-
Concentrate the combined filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the target 4-amino-5-chloropyrimidine.
Data Presentation
The following tables summarize typical reaction conditions for the amination of dichloropyrimidines based on literature precedents for analogous substrates. These conditions can serve as a starting point for the optimization of the amination of this compound.
Table 1: Typical Conditions for Catalyst-Free (SNAr) Amination of Dichloropyrimidines
| Parameter | Condition | Reference |
| Substrate | Dichloropyrimidine | [4] |
| Amine | Primary or Secondary | [4] |
| Base | K₂CO₃ | [4] |
| Solvent | DMF | [4] |
| Temperature | 100-140 °C | [4][5] |
| Amine (eq.) | 1.1 - 1.5 | [5] |
| Base (eq.) | 2.0 - 4.0 | [5] |
Table 2: Typical Conditions for Palladium-Catalyzed Buchwald-Hartwig Amination of Dichloropyrimidines
| Parameter | Condition | Reference |
| Substrate | Dichloropyrimidine | [5] |
| Amine | Primary or Secondary | [5] |
| Catalyst | Pd(OAc)₂ or Pd₂(dba)₃ (2-5 mol%) | [6] |
| Ligand | XPhos, RuPhos, DavePhos (4-10 mol%) | [5] |
| Base | NaOtBu, K₃PO₄, LiHMDS | [2] |
| Solvent | Toluene, Dioxane | [5] |
| Temperature | 80-120 °C | [5] |
| Amine (eq.) | 1.1 - 2.0 | [5] |
| Base (eq.) | 1.2 - 1.5 | [5] |
Mandatory Visualization
Caption: Experimental workflows for the selective C4-amination of this compound.
Caption: Reaction pathway for the regioselective amination of this compound.
References
- 1. Synthesis of tricyclic 4-chloro-pyrimido[4,5-b][1,4]benzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
Troubleshooting & Optimization
improving regioselectivity in dichloropyrimidine substitution reactions
Welcome to the technical support center for dichloropyrimidine substitution reactions. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to improve regioselectivity in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general rule for regioselectivity in nucleophilic aromatic substitution (SNAr) reactions of 2,4-dichloropyrimidines?
Generally, the chlorine atom at the C4 position is more reactive towards nucleophilic substitution than the chlorine at the C2 position.[1][2][3][4] This preference is attributed to the larger Lowest Unoccupied Molecular Orbital (LUMO) coefficient at the C4 position, which makes it more electrophilic.[1][5] However, this selectivity is highly sensitive to various factors, and obtaining a mixture of C2 and C4 substituted products is a common occurrence.[1][6][7]
Q2: What are the key factors that influence the C4 versus C2 regioselectivity?
Several factors can significantly impact the regioselectivity of these reactions:
-
Substituents on the Pyrimidine Ring:
-
Electron-donating groups (EDGs) at the C6 position (e.g., -OMe, -NHMe) can reverse the typical selectivity, favoring substitution at the C2 position.[1][6][7] This is because the EDG alters the electron distribution of the pyrimidine ring, making the C2 position more susceptible to nucleophilic attack.[3]
-
Electron-withdrawing groups (EWGs) at the C5 position (e.g., -NO2, -CF3) tend to enhance the inherent preference for C4 substitution with most nucleophiles.[1][8]
-
-
Nature of the Nucleophile:
-
Neutral nitrogen nucleophiles often yield mixtures of C4 and C2 isomers.[1][4]
-
Tertiary amines, surprisingly, can exhibit high selectivity for the C2 position, especially when an EWG is present at C5.[1][8][9]
-
Alkoxides and formamide anions have shown a preference for the C2 position in specific substrates like 2-MeSO2-4-chloropyrimidine.[10]
-
-
Reaction Conditions:
-
Catalysis:
-
Palladium-catalyzed amination and cross-coupling reactions (like Suzuki and Stille couplings) have been shown to strongly favor the formation of the C4-substituted product.[1][4][11] However, recent research has shown that specific palladium precatalysts with bulky N-heterocyclic carbene ligands can uniquely effect C2-selective cross-coupling with thiols.[12][13]
-
Q3: I am consistently getting a mixture of C2 and C4 isomers that are difficult to separate. What are some strategies to improve the selectivity?
This is a very common challenge. Here are several strategies you can employ:
-
Optimize Reaction Conditions: Systematically screen different solvents, bases, and reaction temperatures. Lowering the temperature can sometimes improve selectivity.[1]
-
Modify the Pyrimidine Substrate: If synthetically feasible, introduce a directing group. An EDG at C6 can direct nucleophiles to C2, while an EWG at C5 can enhance C4 selectivity.
-
Change the Nucleophile: If your synthesis allows, consider if a different nucleophile could offer better intrinsic selectivity.
-
Employ Catalysis: For amination or C-C bond formation, a palladium-catalyzed approach can significantly enhance C4 selectivity.[1][4] For C2-selective C-S coupling, specific palladium catalysts can be used.[12]
-
Functional Group Interconversion: It may be advantageous to change one of the chloro groups to a different functional group (e.g., a thioether) to alter the relative reactivity of the C2 and C4 positions.[14]
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments.
| Problem | Potential Cause | Suggested Solution |
| Low or No Conversion | 1. Insufficiently reactive nucleophile. 2. Reaction temperature is too low. 3. Inappropriate solvent or base. 4. Deactivated dichloropyrimidine substrate (e.g., by strongly electron-donating groups). | 1. Use a stronger nucleophile or an activating agent. 2. Gradually and cautiously increase the reaction temperature while monitoring for side products. 3. Screen a range of solvents and bases to find optimal conditions. 4. Consider if ring substituents are deactivating the substrate and if an alternative synthetic route is necessary.[1] |
| Poor C4-Selectivity / Mixture of Isomers | 1. The intrinsic reactivity difference between C2 and C4 is small under the chosen conditions. 2. Reaction conditions favor C2-substitution. 3. Steric hindrance near the C4 position. 4. Reaction is run for too long or at too high a temperature, leading to isomer scrambling. | 1. For aminations, consider a Pd-catalyzed approach.[1][4] 2. Systematically screen solvents, bases, and temperatures. Conditions like n-butanol/DIPEA are known to favor C4.[1][2] 3. Screen different solvents to potentially mitigate steric effects. 4. Monitor the reaction closely by TLC or LC-MS and stop it once the formation of the desired product is maximized.[1] |
| Difficulty Achieving C2-Selectivity | 1. C4 is the electronically favored and more reactive site. 2. Inappropriate reaction conditions to favor C2. | 1. Use a dichloropyrimidine with a C6-EDG to electronically direct substitution to the C2 position.[1][6][7] 2. For substrates with a C5-EWG, tertiary amines can be highly C2-selective.[1][8][9] 3. Explore specific conditions reported to favor C2, such as a TFA/IPA solvent system.[1] 4. For C-S coupling, use specialized Pd-catalysts with bulky NHC ligands.[12] |
| Disubstitution Occurs Instead of Monosubstitution | 1. The stoichiometry of the nucleophile is too high. 2. The monosubstituted product is highly activated towards a second substitution. 3. The reaction is run for too long or at too high a temperature. | 1. Carefully control the stoichiometry of the nucleophile; use of a slight excess is common, but a large excess should be avoided.[1] 2. Lower the reaction temperature to control reactivity. 3. Monitor the reaction closely and stop it when the desired monosubstituted product is at its maximum concentration. |
Data Presentation: Regioselectivity Ratios
The following tables summarize quantitative data on C4/C2 isomer ratios from various substitution reactions.
Table 1: Nucleophilic Aromatic Substitution (SNAr) of 2,4-Dichloropyrimidines
| Substrate | Nucleophile | Conditions | C4:C2 Ratio | Reference |
| 6-(4-fluorophenyl)-2,4-dichloropyrimidine | Dibutylamine | K₂CO₃, DMAc | 70:30 | [4] |
| 2,4-dichloro-5-nitropyrimidine | Diethylamine | iPrNEt, CHCl₃, 40 °C | 5:1 (C4:starting material) | [8] |
| 2,4-dichloro-5-nitropyrimidine | Triethylamine | iPrNEt, CHCl₃, 40 °C | Excellent C2-selectivity | [8] |
| 2,4-dichloropyrimidine | Neutral Nitrogen Nucleophiles | Various | 1:1 to 4:1 | [1][4] |
Table 2: Palladium-Catalyzed Amination of 6-Aryl-2,4-dichloropyrimidines
| Substrate | Nucleophile | Conditions | C4:C2 Ratio | Reference |
| 6-(4-fluorophenyl)-2,4-dichloropyrimidine | Aniline | Pd-catalyzed, -60 °C | 91:9 | [4] |
| 6-(4-fluorophenyl)-2,4-dichloropyrimidine | N-methylaniline | Pd-catalyzed | 97:3 | [4] |
| 6-phenyl-2,4-dichloropyrimidine | Aliphatic Amines | Pd-catalyzed | High regioselectivity | [4] |
| 6-(4-methoxyphenyl)-2,4-dichloropyrimidine | Aliphatic Amines | Pd-catalyzed | High, but diminished regioselectivity | [4] |
Experimental Protocols
Protocol 1: General Procedure for C4-Selective Amination via SNAr
This protocol is adapted from literature reports favoring C4 substitution.[1][2]
-
Materials:
-
2,4-Dichloropyrimidine derivative (1.0 equiv)
-
Amine nucleophile (1.0 - 1.2 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 - 3.0 equiv)
-
n-Butanol (solvent)
-
-
Procedure:
-
To a stirred solution of the 2,4-dichloropyrimidine derivative in n-butanol, add the amine nucleophile.
-
Add DIPEA to the reaction mixture.
-
Heat the reaction to a temperature between 80-120 °C. The optimal temperature will depend on the specific substrates.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to isolate the C4-aminated product.
-
Protocol 2: Highly Regioselective C4-Amination via Palladium Catalysis
This protocol is based on a highly selective palladium-catalyzed amination procedure.[4]
-
Materials:
-
6-Aryl-2,4-dichloropyrimidine (1.0 equiv)
-
Aliphatic secondary amine (1.1 equiv)
-
Palladium catalyst (e.g., 2 mol % Pd(OAc)₂ with a suitable phosphine ligand)
-
Lithium bis(trimethylsilyl)amide (LiHMDS) (1.2 equiv)
-
Toluene (anhydrous solvent)
-
-
Procedure:
-
In a flame-dried flask under an inert atmosphere (e.g., Argon), dissolve the 6-aryl-2,4-dichloropyrimidine and the palladium catalyst in anhydrous toluene.
-
In a separate flask, premix the aliphatic secondary amine with LiHMDS in toluene at 0 °C for 15 minutes.
-
Slowly add the amine/base mixture to the solution containing the dichloropyrimidine and catalyst at room temperature.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions are often rapid.
-
Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the pure C4-amino product.
-
Visualizations
Caption: Decision pathway for predicting regioselectivity.
Caption: Workflow for selective C4-amination via Pd-catalysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. wuxibiology.com [wuxibiology.com]
- 8. researchgate.net [researchgate.net]
- 9. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 11. mdpi.com [mdpi.com]
- 12. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines - American Chemical Society [acs.digitellinc.com]
- 13. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Page loading... [guidechem.com]
Technical Support Center: Overcoming Poor Yields in 4,5-Dichloropyrimidine Suzuki Coupling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Suzuki-Miyaura cross-coupling of 4,5-dichloropyrimidine.
Frequently Asked Questions & Troubleshooting Guides
Q1: What are the common causes of low yields in the Suzuki coupling of this compound?
Low yields in the Suzuki coupling of this compound, a less reactive aryl chloride, can arise from several factors.[1][2] Key issues include:
-
Suboptimal Catalytic System: The choice of palladium catalyst and ligand is critical for activating the C-Cl bond. An inappropriate catalyst system can lead to poor reactivity.
-
Ineffective Base and Solvent Combination: The base and solvent are crucial for the transmetalation step. Poor solubility of the base or an incompatible solvent can stall the catalytic cycle.[1]
-
Catalyst Deactivation: The active Pd(0) species is sensitive to oxygen and can be deactivated, leading to a sluggish or incomplete reaction.[1]
-
Side Reactions: Competing reactions such as protodeboronation of the boronic acid, homo-coupling of the boronic acid, and hydrodehalogenation of the dichloropyrimidine can significantly reduce the yield of the desired product.[3][4]
-
Poor Reagent Quality: Impurities in the starting materials or solvents can poison the catalyst. Boronic acids, in particular, can degrade over time.[1]
Q2: How do I select the optimal palladium catalyst and ligand for coupling with this compound?
A systematic screening of catalysts and ligands is often the most effective approach to improve yields.[3] For challenging substrates like dichloropyrimidines, bulky, electron-rich phosphine ligands are often preferred as they promote the oxidative addition step.
Data Presentation: Catalyst and Ligand Screening for Suzuki Coupling of a Dichloropyrimidine
The following table, adapted from studies on the analogous 2,4-dichloropyrimidine, illustrates the impact of different catalyst systems on product yield.
| Catalyst | Ligand | Yield (%) | Notes | Source |
| Pd(PPh₃)₄ | - | 71 | Effective and commonly used for this substrate class. | [3][5] |
| Pd₂(dba)₃ | - | <5 | Inefficient without a suitable ligand. | [3] |
| Pd₂(dba)₃·CHCl₃ | - | 35 | Moderate yield, showing improvement over Pd₂(dba)₃ alone. | [3] |
| Pd(dppf)Cl₂·CH₂Cl₂ | - | 70 (63 isolated) | High yield, demonstrating the effectiveness of dppf as a ligand. | [5] |
Q3: What are the recommended base and solvent systems for this reaction?
The choice of base and solvent is critical for an efficient reaction. A moderately strong inorganic base is typically required to facilitate the transmetalation step without causing significant side reactions. The solvent must be able to dissolve the reagents and be compatible with the chosen catalyst system.
Recommended Base and Solvent Combinations
| Base | Solvent System | Temperature (°C) | Key Considerations |
| K₂CO₃ | 1,4-Dioxane / H₂O | 100 | A common and effective system. Water is essential for dissolving the base.[1][5] |
| K₃PO₄ | 1,4-Dioxane | 70-80 | A stronger base that can be effective for less reactive boronic acids.[4] |
| Cs₂CO₃ | Toluene or Dioxane | 80-110 | A milder base that can sometimes minimize side reactions.[1] |
Q4: I'm observing significant side products like homo-coupling and dehalogenation. How can I minimize these?
Side reactions are a common cause of low yields. Here are some strategies to mitigate them:
-
Homo-coupling: This occurs when two boronic acid molecules couple with each other. To reduce this, ensure an efficient oxidative addition and transmetalation, for instance by using a slight excess of the aryl halide.[3]
-
Protodeboronation: This is the protonolysis of the boronic acid, which is often exacerbated by high temperatures and certain bases.[3][4] Using fresh, high-purity boronic acid and carefully optimized reaction conditions can help minimize this.[3]
-
Dehalogenation: This is the replacement of a chlorine atom with hydrogen. This can sometimes be suppressed by modifying the catalyst system or reaction conditions.
Q5: Can microwave irradiation improve my reaction?
Yes, microwave-assisted procedures can be highly effective for the Suzuki coupling of dichloropyrimidines.[5][6][7] They often lead to significantly shorter reaction times (e.g., 15 minutes) and can improve yields, sometimes with very low catalyst loading (e.g., 0.5 mol%).[3][5][6][7]
Experimental Protocols
Protocol 1: Conventional Heating Suzuki Coupling of this compound
This protocol is adapted from procedures for related dichloropyrimidines and provides a robust starting point for optimization.[1][4][8][9]
-
Inert Atmosphere Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Evacuation and Backfilling: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane and water, in a 4:1 ratio) via syringe.
-
Reaction: Place the sealed flask in a preheated oil bath and stir at the desired temperature (typically 80-110 °C).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate, and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure. Purify the crude product by flash column chromatography.[1]
Protocol 2: Microwave-Assisted Suzuki Coupling of this compound
This protocol is based on highly efficient methods for the regioselective arylation of dichloropyrimidines.[1][5]
-
Reaction Setup: In a microwave reactor vial, place this compound (0.5 mmol), the arylboronic acid (0.5 mmol), and K₂CO₃ (1.5 mmol).
-
Catalyst and Solvent Addition: Add Pd(PPh₃)₄ (0.5 mol%) to the vial, followed by a mixture of 1,4-dioxane (4 mL) and H₂O (2 mL).
-
Inerting and Sealing: Flush the vial with argon and seal it.
-
Microwave Irradiation: Subject the reaction mixture to microwave irradiation at 100 °C for 15 minutes.
-
Work-up and Purification: After cooling, extract the mixture with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Visualizations
Caption: A logical workflow for troubleshooting low-yield Suzuki coupling reactions.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Purification of 4,5-Dichloropyrimidine Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 4,5-Dichloropyrimidine derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common purification techniques for this compound derivatives? A1: The primary methods for purifying this compound derivatives are flash column chromatography, recrystallization, and acid-base extraction.[1][2][3] Column chromatography is widely used to separate compounds based on polarity.[4] Recrystallization is effective for removing impurities with different solubility profiles, while acid-base extraction is excellent for removing acidic or basic contaminants from the desired neutral product.[2][3]
Q2: What are the typical impurities encountered during the synthesis of these derivatives? A2: Common impurities include unreacted starting materials, mono-substituted intermediates (where only one chlorine atom has reacted), and various byproducts from side reactions.[5] If phosphorus oxychloride (POCl₃) is used as a chlorinating agent, phosphorus-containing byproducts may also be present in the crude mixture.[6][7]
Q3: How do I choose the right purification technique? A3: The choice depends on the nature of your compound and the impurities. Thin-Layer Chromatography (TLC) is an essential first step to assess the polarity of your product and the number of impurities.[8] If impurities have significantly different polarities, column chromatography is a good choice.[1] If your product is a solid and the main impurity has a different solubility, recrystallization is often effective.[2] If you need to remove acidic or basic starting materials or byproducts, an acid-base extraction is a simple and efficient method.[3]
Q4: My this compound derivative appears to be unstable on silica gel. What are my options? A4: Compound instability on silica gel, which is slightly acidic, can lead to degradation.[9] You can assess this by running a 2D TLC; if new spots appear or streaking occurs, your compound may be degrading.[9] Consider using a less acidic stationary phase like neutral or basic alumina, or deactivated silica gel for your column chromatography.[9]
Troubleshooting Guide
This guide addresses specific issues you may encounter during the purification process.
Recrystallization Issues
Q: My compound "oils out" during recrystallization instead of forming crystals. What should I do? A: "Oiling out" often occurs when the solution is supersaturated or cooled too quickly.[2] To promote proper crystal growth, ensure the cooling process is slow by allowing the flask to cool to room temperature on the benchtop before moving it to an ice bath.[2] Other solutions include using a more viscous solvent system or a solvent in which your compound has slightly higher solubility at room temperature.[2] Seeding the solution with a small, pure crystal of the compound can also induce proper crystallization.[2]
Q: After one recrystallization, my product is still impure. What's the next step? A: If a single recrystallization is insufficient, you can perform a second recrystallization using a different solvent system.[2] However, if the impurities have a similar solubility profile to your product, column chromatography is likely a more suitable technique to achieve high purity.[2]
Column Chromatography Issues
Q: I'm having trouble separating my product from a closely related impurity with a similar Rf value. How can I improve the separation? A: Achieving good separation between spots with similar Rf values requires careful optimization. Try testing a range of solvent systems with different polarities; often, a less polar eluent will increase the difference in retention times.[8] Ensure your column is packed uniformly to avoid channeling and consider using the "dry loading" technique, which can lead to sharper bands and better separation.[9] If separation is still difficult, preparative HPLC might be necessary.[1]
Q: My compound is streaking or tailing on the TLC plate and the column. How can I fix this? A: Streaking is often caused by overloading the sample or strong interactions between the compound and the stationary phase, which is common for highly polar, acidic, or basic compounds.[2] To resolve this, reduce the amount of material loaded onto the column or spotted on the TLC plate.[2] You can also modify the mobile phase by adding a small amount of an acid (e.g., 0.1-1% acetic acid) if your compound is acidic, or a base (e.g., 0.1-1% triethylamine) if it is basic.[2][10]
Q: My compound won't elute from the silica column. What is the problem? A: If your compound remains at the top of the column, the chosen eluent is likely not polar enough.[8][9] The ideal Rf value for a compound in the chosen TLC solvent system should be around 0.2-0.4 for good separation on a column.[9] If the Rf is near zero, you must increase the polarity of your mobile phase. For example, if using a hexane/ethyl acetate mixture, increase the proportion of ethyl acetate or add a small amount of a more polar solvent like methanol.[9]
Data Presentation
Table 1: Common Solvent Systems for Flash Column Chromatography of Pyrimidine Derivatives
| Polarity of Compound | Common Solvent System(s) | Typical Starting Ratio (v/v) | Notes |
| Non-polar | Hexane / Ethyl Acetate | 95:5 to 80:20 | The standard system for many organic compounds; good for difficult separations.[9][10] |
| Hexane / Diethyl Ether | 90:10 to 70:30 | An alternative to Ethyl Acetate systems.[10] | |
| Intermediate Polarity | Hexane / Ethyl Acetate | 70:30 to 50:50 | Increase ethyl acetate proportion for more polar compounds.[9] |
| Dichloromethane | 100% | Can be used alone for compounds of moderate polarity.[10] | |
| Polar | Dichloromethane / Methanol | 99:1 to 90:10 | A powerful eluent for very polar compounds.[10][11] |
| Ethyl Acetate | 100% | Can elute many polar compounds.[10] | |
| Basic (Amine-containing) | Dichloromethane / Methanol (+ 1% NH₄OH) | 95:5 | The ammonia helps to prevent tailing of basic compounds on silica gel.[10] |
Table 2: Recommended Solvents for Recrystallization
| Compound Solubility Profile | Recommended Approach | Example Solvents |
| Soluble in a polar solvent, insoluble in a non-polar solvent | Single solvent or mixed solvent system | Ethanol, Methanol, Ethyl Acetate, Acetone[5][12] |
| Poorly soluble in most single solvents | Mixed solvent system | Dissolve in a minimum of hot "good" solvent (e.g., Ethyl Acetate), then add a "poor" solvent (e.g., Hexane) until cloudy.[2][5] |
| Highly soluble in most organic solvents | Trituration with a non-polar solvent | Pentane, Hexane |
Experimental Protocols
Protocol 1: Flash Column Chromatography
-
Solvent System Selection: Use TLC to determine an appropriate solvent system that gives your desired product an Rf value of approximately 0.2-0.4.[9]
-
Column Packing: Secure a glass column vertically. Add a small plug of cotton or glass wool to the bottom. Add a layer of sand. Prepare a slurry of silica gel in the initial, least polar eluent and pour it into the column, tapping the side gently to ensure even packing without air bubbles.[4] Add another layer of sand on top of the silica.
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the eluent and carefully apply it to the top of the silica bed.[9]
-
Dry Loading: Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the column. This method is preferred for improving separation.[9]
-
-
Elution: Carefully add the eluent to the column. Apply gentle pressure (using a pump or bulb) to force the solvent through the column (flash chromatography).[8] If the separation requires it, gradually increase the polarity of the eluent (gradient elution).[8]
-
Fraction Collection & Analysis: Collect the eluent in separate fractions. Monitor the fractions by TLC to identify those containing the pure product.[8]
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified compound.[9]
Protocol 2: Recrystallization from a Mixed Solvent System
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of a hot "good" solvent (one in which the compound is soluble) until the solid just dissolves.[5]
-
Induce Precipitation: Slowly add a "poor" solvent (one in which the compound is insoluble) dropwise at an elevated temperature until the solution becomes slightly and persistently turbid.[2][5]
-
Clarification: If the solution is colored, you may add a small amount (1-2% by weight) of activated carbon and perform a hot filtration through celite to remove it along with colored impurities.[5]
-
Crystal Formation: Allow the flask to cool slowly to room temperature. Once at room temperature, it can be placed in an ice bath to maximize crystal formation.[2]
-
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Washing: Wash the crystals with a small amount of the cold "poor" solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under a vacuum to remove all traces of solvent.
Visualizations
Caption: General workflow for selecting a purification technique.
Caption: Troubleshooting decision tree for poor column separation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 4. Column chromatography - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. CN103450094A - Method for purifying 4, 6-dichloro pyrimidine - Google Patents [patents.google.com]
- 7. US5525724A - Process for the preparation of chloropyrimidines - Google Patents [patents.google.com]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. benchchem.com [benchchem.com]
- 10. Chromatography [chem.rochester.edu]
- 11. Safer Solvents for Active Pharmaceutical Ingredient Purification Using Column Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CN102060783A - Method for preparing 2-substituted-5-nitro-4,6-dichloropyrimidine - Google Patents [patents.google.com]
Technical Support Center: 4,5-Dichloropyrimidine Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 4,5-Dichloropyrimidine.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound?
A1: The most prevalent method for synthesizing this compound is through the chlorination of a suitable precursor, typically a 4,5-dihydroxypyrimidine derivative or a related tautomer like uracil. The most commonly employed chlorinating agent is phosphorus oxychloride (POCl₃), often used in excess as both a reagent and a solvent.[1][2] Other chlorinating agents such as thionyl chloride (SOCl₂) may also be utilized.[3][4] The reaction is typically conducted at elevated temperatures, and often in the presence of a base, such as pyridine or N,N-dimethylaniline, to neutralize the generated HCl and drive the reaction to completion.[1]
Q2: What are the potential byproducts in the synthesis of this compound?
A2: Several byproducts can form during the synthesis of this compound, depending on the reaction conditions and the purity of the starting materials. These can be broadly categorized as:
-
Incompletely Chlorinated Intermediates: Monochloro-hydroxypyrimidines (e.g., 4-chloro-5-hydroxypyrimidine or 5-chloro-4-hydroxypyrimidine) can be present if the reaction does not go to completion.
-
Isomeric Dichloropyrimidines: Depending on the starting material and reaction conditions, other dichloropyrimidine isomers might be formed.
-
Phosphorus-Containing Impurities: When using phosphorus oxychloride, byproducts such as chlorophosphoric acids and other phosphorus residues are formed.[5] These are typically removed during the aqueous workup.
-
Degradation Products: At high temperatures, the pyrimidine ring can be susceptible to degradation, leading to a variety of colored impurities.
-
Residual Solvents and Reagents: Unreacted chlorinating agents and any solvents used in the reaction or workup may remain in the final product if not effectively removed.
Q3: How can I detect and quantify byproducts in my reaction mixture?
A3: A combination of analytical techniques is recommended for the detection and quantification of byproducts:
-
Gas Chromatography (GC): GC, particularly with a mass spectrometry (MS) detector (GC-MS), is a powerful tool for separating and identifying volatile byproducts and the desired product. The purity can be estimated by comparing the peak areas.
-
High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is suitable for analyzing less volatile compounds and for monitoring the progress of the reaction. Different isomers and impurities can often be separated with an appropriate column and mobile phase.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can help in identifying the structure of the main product and any significant impurities present. Quantitative NMR (qNMR) can be used for accurate purity assessment without the need for a reference standard of the impurities.
Q4: What are the common causes of low yield and purity?
A4: Low yield and purity can stem from several factors:
-
Incomplete Reaction: Insufficient reaction time, low temperature, or inadequate amounts of the chlorinating agent can lead to a significant amount of unreacted starting material and monochloro intermediates.
-
Suboptimal Reaction Temperature: The reaction temperature is a critical parameter. If it's too low, the reaction may be sluggish. If it's too high, it can lead to the formation of degradation products.
-
Moisture in the Reaction: Chlorinating agents like POCl₃ are highly reactive with water. The presence of moisture can consume the reagent and lead to the formation of unwanted side products.
-
Inefficient Workup and Purification: Product loss can occur during the quenching, extraction, and purification steps. Improper pH adjustment during workup can also affect the product's stability and isolation.
Q5: How can I minimize the formation of byproducts?
A5: To minimize byproduct formation, consider the following:
-
Ensure Anhydrous Conditions: Use dry solvents and glassware, and handle hygroscopic reagents in an inert atmosphere.
-
Optimize Reagent Stoichiometry: Use a sufficient excess of the chlorinating agent to drive the reaction to completion, but avoid an overly large excess which can complicate purification.
-
Control Reaction Temperature: Carefully control the reaction temperature throughout the process. A gradual increase to the desired temperature is often recommended.
-
Monitor Reaction Progress: Use techniques like TLC, GC, or HPLC to monitor the reaction's progress and ensure it has gone to completion before starting the workup.
-
Efficient Quenching and Workup: Quench the reaction mixture carefully by slowly adding it to ice or cold water. Ensure proper pH control during the workup to prevent hydrolysis of the product.
Q6: What are the safety precautions when working with chlorinating agents like POCl₃?
A6: Phosphorus oxychloride is a corrosive and toxic substance that reacts violently with water. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and chemical-resistant gloves. Ensure that an appropriate quenching agent and spill kit are readily available. The reaction is exothermic, so proper temperature control is crucial to prevent runaway reactions.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield of this compound | Incomplete reaction due to insufficient heating or reaction time. | Increase the reaction temperature or prolong the reaction time. Monitor the reaction progress by TLC, GC, or HPLC. |
| Inadequate amount of chlorinating agent. | Increase the molar ratio of the chlorinating agent to the starting material. | |
| Presence of moisture in the reaction. | Ensure all glassware is oven-dried and reagents are anhydrous. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Product loss during workup. | Optimize the extraction and purification procedures. Ensure the pH of the aqueous phase is suitable for efficient extraction of the product. | |
| Presence of Starting Material in Final Product | Incomplete chlorination. | As with low yield, increase the reaction temperature, reaction time, or the amount of chlorinating agent. |
| Inefficient purification. | Improve the purification method (e.g., recrystallization, column chromatography, or distillation) to separate the starting material from the product. | |
| Presence of Monochloro-pyrimidine Intermediates | Incomplete reaction. | This is a strong indicator of an incomplete reaction. Increase the reaction's duration or temperature. |
| Insufficient chlorinating agent. | Ensure a sufficient molar excess of the chlorinating agent is used. | |
| Formation of Isomeric Dichloropyrimidine Byproducts | High reaction temperature. | Optimize the reaction temperature to minimize isomerization. |
| Non-selective chlorination of the starting material. | The choice of starting material and chlorinating agent can influence selectivity. This may be an inherent challenge with some synthetic routes. | |
| Presence of Phosphorus-Containing Impurities | Incomplete removal during workup. | Ensure thorough washing of the organic phase with water and/or a mild base to remove acidic phosphorus byproducts. |
| Hydrolysis of excess POCl₃ during workup. | Perform the quenching step at a low temperature and with vigorous stirring. | |
| Product Discoloration | Formation of degradation products at high temperatures. | Lower the reaction temperature or reduce the reaction time. |
| Air or light sensitivity of the product. | Purify and store the final product under an inert atmosphere and protected from light. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Chlorination of 4,5-Dihydroxypyrimidine with POCl₃
Materials:
-
4,5-Dihydroxypyrimidine
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylaniline (optional, as a base)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with a stirrer
-
Separatory funnel
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4,5-dihydroxypyrimidine.
-
Carefully add an excess of phosphorus oxychloride (e.g., 5-10 molar equivalents). If a base is used, add N,N-dimethylaniline (e.g., 1.2 equivalents).
-
Heat the reaction mixture to reflux (typically around 100-110 °C) and maintain for several hours (e.g., 3-6 hours).
-
Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature.
-
Slowly and carefully pour the cooled reaction mixture into a flask containing crushed ice with vigorous stirring.
-
Extract the aqueous mixture with dichloromethane (3 x volume).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization, column chromatography, or distillation to yield pure this compound.
Protocol 2: Analysis of Reaction Mixture by Gas Chromatography (GC)
Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Capillary column suitable for polar compounds (e.g., DB-5ms).
GC Conditions (Example):
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Oven Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold at 250 °C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injection Volume: 1 µL (split or splitless injection).
Sample Preparation:
-
Dilute a small aliquot of the crude reaction mixture or the purified product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
Protocol 3: Analysis of Reaction Mixture by High-Performance Liquid Chromatography (HPLC)
Instrumentation:
-
HPLC system with a UV detector.
-
C18 reverse-phase column.
HPLC Conditions (Example):
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
-
Start with 95% A and 5% B.
-
Ramp to 5% A and 95% B over 15 minutes.
-
Hold for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Dissolve a small amount of the sample in the mobile phase or a compatible solvent.
Visualizations
Caption: Synthesis pathway of this compound and potential byproducts.
Caption: General experimental workflow for synthesis and purification.
Caption: Troubleshooting decision tree for this compound synthesis.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. CN102936224A - Preparation method of 4, 6-dichloropyrimidine - Google Patents [patents.google.com]
- 4. 4,6-dichloropyrimidine-5-carbonitrile synthesis - chemicalbook [chemicalbook.com]
- 5. EP1042303A1 - Chloropyrimidine process - Google Patents [patents.google.com]
Technical Support Center: Optimizing Catalyst Selection for Dichloropyrimidine Cross-Coupling
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing dichloropyrimidine cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in dichloropyrimidine cross-coupling reactions?
The primary challenges include achieving high yields, controlling regioselectivity between the C2 and C4 positions, preventing side reactions, and ensuring catalyst stability. The lower reactivity of C-Cl bonds compared to C-Br or C-I bonds, and potential catalyst inhibition by the pyrimidine nitrogen, are common hurdles.[1][2]
Q2: Which position on 2,4-dichloropyrimidine is typically more reactive?
For 2,4-dichloropyrimidines, the C4 position is generally more reactive and undergoes oxidative addition with the palladium catalyst preferentially over the C2 position in both cross-coupling and nucleophilic aromatic substitution (SNAr) reactions.[2][3][4][5][6] This preference has been attributed to the calculated bond dissociation energies.[4]
Q3: How can I achieve C2-selective cross-coupling on a 2,4-dichloropyrimidine?
While C4 selectivity is conventional, recent studies have shown that C2-selective C-S coupling can be achieved using palladium precatalysts supported by bulky N-heterocyclic carbene (NHC) ligands.[3][7] The choice of the Pd(II) precatalyst is extremely sensitive in directing this atypical selectivity.[7]
Q4: What are the recommended catalyst systems for dichloropyrimidine cross-coupling?
Palladium-based catalysts are most commonly employed. For Suzuki-Miyaura couplings, Pd(PPh₃)₄ is a frequently used and effective catalyst.[2][5] For more challenging couplings, particularly with less reactive aryl chlorides, catalyst systems composed of a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos, RuPhos) or an N-heterocyclic carbene (NHC) ligand are recommended.[1][8]
Q5: What is the role of the ligand in these reactions?
The ligand plays a crucial role in stabilizing the palladium catalyst, promoting oxidative addition, and influencing the regioselectivity of the reaction.[9] Bulky, electron-rich ligands can enhance catalytic activity for less reactive chlorides and can even be used to control site selectivity.[9][10]
Q6: Can I perform a double cross-coupling on a dichloropyrimidine in one pot?
Yes, effective one-pot, regioselective double Suzuki coupling of 2,4-dichloropyrimidine has been developed to synthesize diarylated pyrimidines.[4] This approach takes advantage of the intrinsic differences in reactivity at the different positions on the pyrimidine ring.[4]
Q7: How can microwave irradiation affect my reaction?
Microwave-assisted procedures can be highly effective, often leading to significantly shorter reaction times (e.g., 15 minutes) and improved yields, sometimes with very low catalyst loading (e.g., 0.5 mol%).[2]
Troubleshooting Guides
Issue 1: Low or No Yield in Suzuki-Miyaura Coupling
Question: I am attempting a Suzuki-Miyaura coupling with a dichloropyrimidine and an arylboronic acid, but I am observing very low to no product formation. What are the likely causes and how can I troubleshoot this?
Answer: Low yields in Suzuki-Miyaura couplings of dichloropyrimidines often stem from suboptimal reaction components, catalyst deactivation, or poor substrate reactivity. A systematic approach to troubleshooting is essential.
Caption: Troubleshooting workflow for low yield in Suzuki-Miyaura coupling.
Issue 2: Poor Regioselectivity (C2 vs. C4)
Question: My cross-coupling reaction on 2,4-dichloropyrimidine is producing a mixture of C2 and C4 isomers. How can I improve the selectivity?
Answer: Achieving high regioselectivity requires careful control over the catalyst system and reaction conditions.
-
For C4-Selectivity: This is the generally favored outcome.[2][3][4][5][6] To enhance C4 selectivity, consider using standard palladium catalysts like Pd(PPh₃)₄ or ligand-free "Jeffery" conditions.[10]
-
For C2-Selectivity: This is less common and typically observed in specific reactions like C-S coupling. The use of palladium precatalysts with bulky N-heterocyclic carbene (NHC) ligands such as IPent has been shown to favor C2 functionalization.[3] The choice of precatalyst is critical, as related systems can lead to high C4 selectivity.[3]
Caption: Workflow for catalyst screening to achieve desired regioselectivity.
Data Presentation
Table 1: Catalyst and Ligand Screening for Suzuki Coupling of 2,4-dichloropyrimidine
| Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Notes | Source |
| Pd(PPh₃)₄ | - | K₂CO₃ | Dioxane/H₂O | 85 | 71 | Effective and commonly used for this substrate. | [2] |
| Pd₂(dba)₃ | - | K₂CO₃ | Dioxane/H₂O | 85 | <5 | Inefficient without a suitable ligand. | [2] |
| Pd₂(dba)₃·CHCl₃ | - | K₂CO₃ | Dioxane/H₂O | 85 | 35 | Moderate yield, improved over Pd₂(dba)₃. | [2] |
| Pd(OAc)₂ | XPhos | K₃PO₄ | Toluene | 100 | High | XPhos is often an optimal ligand for this type of transformation. | [8] |
| Pd(OAc)₂ | RuPhos | K₃PO₄ | Toluene | 100 | Moderate | RuPhos also shows moderate activity. | [8] |
Table 2: Effect of Precatalyst on Regioselectivity in C-S Coupling of 2,4-dichloropyrimidine
| Precatalyst | Ligand | C2:C4 Ratio | Notes | Source |
| (η³_tBu-indenyl)PdCl(IPent) | IPent | >20:1 | Highly selective for the C2 position. | [3] |
| (η³-allyl)PdCl(IPent) | IPent | >20:1 | Also highly selective for the C2 position. | [3] |
| (η³_tBu-indenyl)PdCl(IPr) | IPr | 4:1 | Good C2 selectivity with a smaller NHC ligand. | [3] |
| (η³_tBu-indenyl)PdCl(IMes) | IMes | 2:1 | Moderate C2 selectivity. | [3] |
| Pd-PEPPSI-IPent | IPent | 1:22 | High selectivity for the conventional C4 product. | [3] |
Experimental Protocols
Protocol 1: General Procedure for C4-Selective Suzuki-Miyaura Coupling
This protocol is adapted for the C4-selective coupling of an arylboronic acid with 2,4-dichloropyrimidine.
-
Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar, add 2,4-dichloropyrimidine (1.0 equiv), the arylboronic acid (1.1 equiv), and a suitable base such as K₂CO₃ (2.0 equiv).
-
Catalyst Addition: Add the palladium catalyst, for instance, Pd(PPh₃)₄ (3 mol%).
-
Solvent Addition: Add a degassed solvent mixture, such as dioxane and water (e.g., in a 4:1 ratio).
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 85-100 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol outlines a general procedure for the mono-amination of 2,4-dichloropyrimidine.
-
Reaction Setup: In a glovebox, add the palladium precatalyst (e.g., 2 mol%), the appropriate ligand (e.g., 4 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu, 1.4 equiv) to an oven-dried reaction vessel.
-
Reagent Addition: Add anhydrous, degassed toluene, followed by 2,4-dichloropyrimidine (1.2 equiv) and the amine (1.0 equiv).
-
Inert Atmosphere: Seal the vessel and remove it from the glovebox.
-
Reaction: Heat the reaction mixture with stirring to the desired temperature (e.g., 100 °C). Monitor the reaction until the starting amine is consumed.
-
Work-up: After cooling the reaction to room temperature, carefully quench with saturated aqueous ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines - American Chemical Society [acs.digitellinc.com]
- 8. Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Managing Reaction Temperature for Selective Pyrimidine Functionalization
Welcome to the technical support center for pyrimidine functionalization. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on controlling reaction temperature to achieve desired selectivity and yield. Below you will find troubleshooting guides and frequently asked questions to address specific issues encountered during your experiments.
Troubleshooting Guides
This section provides solutions to common problems related to reaction temperature in pyrimidine functionalization.
Issue 1: Low or No Product Yield
Question: My reaction is resulting in low or no yield. How can I troubleshoot this using temperature adjustments?
Answer: Low yield is a common issue that can often be traced back to suboptimal reaction temperatures. The key is to determine whether the issue is a lack of reactivity or degradation of materials.
-
Symptom: Starting material is largely unreacted.
-
Possible Cause: The reaction temperature may be too low to overcome the activation energy.
-
Suggested Solution: Gradually increase the reaction temperature in 10-20°C increments. Monitor the reaction progress closely by TLC or LC-MS to find the optimal temperature that promotes product formation without leading to side products. For some reactions, like the Biginelli synthesis, switching to microwave-assisted heating can dramatically reduce reaction times and improve yields.[1][2]
-
-
Symptom: TLC/LC-MS shows multiple spots, and the starting material is consumed, but the desired product yield is low.
-
Possible Cause: The reaction temperature may be too high, causing decomposition of the starting materials, reagents, or the desired product.
-
Suggested Solution: Lower the reaction temperature. For thermally sensitive substrates or intermediates, running the reaction at a lower temperature for a longer duration can often improve the yield of the desired product by minimizing degradation pathways.[3] For instance, in lithiation reactions of bromopyrimidines, temperatures must be kept extremely low (e.g., -95 to -110°C) to prevent side reactions like the addition of the organolithium reagent to the pyrimidine ring.
-
A logical workflow for troubleshooting low yield is as follows:
References
scale-up challenges in the synthesis of dichloropyrimidine-based compounds
Welcome to the technical support center for the synthesis of dichloropyrimidine-based compounds. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges encountered during the scale-up of these critical chemical intermediates. Here you will find troubleshooting guides, frequently asked questions, and detailed protocols to assist in your experimental work.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the most common industrial routes for synthesizing dichloropyrimidines?
A1: The most prevalent and industrially viable route is a two-step process. It begins with the chlorination of a dihydroxypyrimidine precursor, such as 4,6-dihydroxypyrimidine, using a chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) to form the dichloropyrimidine intermediate.[1][2] This intermediate then serves as a versatile building block for subsequent reactions, typically nucleophilic aromatic substitutions, to introduce various functional groups.[1][2]
Q2: What are the primary challenges when scaling up dichloropyrimidine synthesis?
A2: Key challenges during scale-up include:
-
Reaction Control: Chlorination reactions are often highly exothermic and require careful temperature management to prevent side reactions and degradation.[1]
-
Work-up and Isolation: Quenching excess reagents like POCl₃ can generate significant heat, and byproducts may form flocculent or slimy materials, complicating extraction and filtration.[3]
-
Impurity Profile: Incomplete reactions can lead to mono-substituted impurities, which can be difficult to separate from the desired di-substituted product.[1]
-
Reagent Handling: Managing large quantities of hazardous and moisture-sensitive reagents safely.[1][4]
-
Process Efficiency: Ensuring high yield and purity to meet the stringent quality requirements for downstream applications, such as in the pharmaceutical and agrochemical industries.[2]
Q3: How can I control regioselectivity in substitution reactions with dichloropyrimidines?
A3: The reactivity of the chlorine atoms on the pyrimidine ring generally follows the order C4(6) > C2 >> C5 for both nucleophilic aromatic substitution (SNAr) and many palladium-catalyzed reactions.[5][6] To control selectivity, consider the following factors:
-
Reaction Conditions: The choice of solvent, base, and temperature can significantly influence which position reacts preferentially.[5][7] For instance, using nBuOH/DIPEA can favor substitution at the 4th position.[5]
-
Nucleophile and Substrate: The electronic and steric properties of both the incoming nucleophile and the dichloropyrimidine substrate affect the reaction outcome.[5]
-
Catalyst Systems: In palladium-catalyzed reactions, the choice of phosphine ligand can have a major impact on regioselectivity.[7] For reactions with certain amines, premixing the amine with a strong base like LiHMDS before adding it to the catalyst and substrate can prevent uncatalyzed side reactions and improve selectivity.[6]
Q4: What are the critical safety precautions for handling phosphorus oxychloride (POCl₃) at scale?
A4: Phosphorus oxychloride is a highly corrosive and reactive substance. Key safety measures include:
-
Handling: Always handle POCl₃ in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and protective clothing.[8]
-
Work-up: The quenching of excess POCl₃ with water is extremely exothermic and can be uncontrollable on a large scale.[3] Alternative methods, such as distillation to recover excess POCl₃ followed by a slow and controlled quench of the residue into ice water, are recommended.[9]
-
Storage: Store in a cool, dry, well-ventilated area away from water, strong bases, and other incompatible materials to prevent exothermic reactions.[4]
Q5: Which analytical methods are recommended for monitoring reaction progress and final product quality?
A5: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are essential for monitoring the disappearance of starting materials and the formation of intermediates and the final product.[1] These techniques are also used to determine the purity of the final compound, which is often required to be above 99% for pharmaceutical and agrochemical applications.[2][10] For structural confirmation, ¹H NMR, ¹³C NMR, and LCMS are standard methods.[10]
Section 2: Troubleshooting Guides
Problem 1: Low Yield of 4,6-Dichloropyrimidine Intermediate
Q: My yield of 4,6-dichloropyrimidine from 4,6-dihydroxypyrimidine is consistently low. What are the potential causes and solutions?
A: Low yield is a common issue during scale-up. The following table outlines potential causes and recommended troubleshooting steps.
| Potential Cause | Recommended Solution / Troubleshooting Step | Citation(s) |
| Incomplete Reaction | Increase reaction time or temperature, while carefully monitoring for degradation. Ensure adequate mixing to improve contact between reactants. | [1] |
| Suboptimal Stoichiometry | Ensure the correct molar ratio of the chlorinating agent (e.g., POCl₃) is used. An excess is often required to drive the reaction to completion. | [1][9] |
| Degradation of Materials | Optimize temperature control to avoid overheating, as the reaction is often exothermic. | [1] |
| Inefficient Work-up | Optimize extraction and purification steps. Quenching excess chlorinating agent must be done carefully to avoid product decomposition. Consider direct extraction from the reaction mixture with a suitable solvent. | [1][3][11] |
| Presence of Water | Ensure all reagents and equipment are anhydrous, as water can react with the chlorinating agent. | [1] |
Problem 2: Incomplete Substitution & Presence of Mono-substituted Impurity
Q: I'm observing significant amounts of mono-substituted product (e.g., 4-chloro-6-ethoxypyrimidine) in my final product. How can I drive the reaction to completion?
A: The presence of mono-substituted impurities indicates an incomplete reaction. This is a frequent challenge in Williamson ether synthesis or amination reactions on the dichloropyrimidine core.
| Potential Cause | Recommended Solution / Troubleshooting Step | Citation(s) |
| Insufficient Nucleophile/Base | Increase the molar equivalents of the nucleophile (e.g., sodium ethoxide) or base (e.g., K₂CO₃, NaOtBu). | [1][7] |
| Low Reaction Temperature | Gradually increase the reaction temperature while monitoring progress by HPLC or GC to avoid side-product formation. | [1][7] |
| Short Reaction Time | Extend the reaction time and continue monitoring until starting material is consumed. | [1] |
| Inactive Reagents | Use freshly prepared or properly stored reagents. For example, sodium ethoxide is highly sensitive to moisture. | [1] |
| Inefficient Purification | If the reaction cannot be driven to full completion, optimize the purification method (e.g., recrystallization, column chromatography) to effectively remove the mono-substituted impurity. | [1] |
Problem 3: Difficult Work-up and Product Isolation
Q: The work-up of my reaction with POCl₃ is difficult, with slimy byproducts and uncontrollable heat generation during quenching. What are safer and more efficient methods?
A: This is a critical safety and efficiency challenge in large-scale synthesis.[3] The conventional method of pouring the reaction mixture into ice-water is not recommended for large quantities.
| Potential Cause | Recommended Solution / Troubleshooting Step | Citation(s) |
| Highly Exothermic Quench | Avoid direct quenching of the entire reaction mixture in water. First, recover the excess POCl₃ by distillation under reduced pressure. Then, the much smaller volume of residue can be poured slowly and carefully onto ice with vigorous stirring. | [3][9] |
| Flocculent/Slimy Byproducts | These byproducts can hinder extraction and filtration. An alternative work-up involves direct extraction of the 4,6-dichloropyrimidine from the liquid reaction mixture using a solvent that is poor for the phosphorus residues. This can be performed at an elevated temperature (e.g., 60-90°C) using a counter-current liquid-liquid separation technique. | [3][11] |
| Product Decomposition in Water | Some chloropyrimidines are unstable in water. Minimizing contact time with the aqueous phase during work-up or using non-aqueous work-up procedures can improve yield and purity. | [3] |
Section 3: Key Experimental Protocols
Disclaimer: These are generalized protocols and must be optimized for specific laboratory or plant equipment, and all appropriate safety procedures must be followed.
Protocol 1: Synthesis of 4,6-Dichloropyrimidine from 4,6-Dihydroxypyrimidine[1][12]
-
Reaction Setup: In a suitable reactor equipped with a mechanical stirrer, thermometer, reflux condenser (with a gas scrubber), and an addition funnel, charge 4,6-dihydroxypyrimidine and a solvent such as dichloroethane.[1]
-
Reagent Addition: While cooling, add phosphorus oxychloride (POCl₃) to the mixture. A catalyst or tertiary amine may also be added.[1][12]
-
Reaction: Heat the reaction mixture to reflux and maintain for a set duration (e.g., 1-4 hours). Monitor the reaction progress by HPLC until the starting material is consumed.[1][9]
-
Work-up: After completion, cool the mixture. Recover the excess POCl₃ by distillation under reduced pressure.[9] Carefully and slowly add the cooled residue to a stirred mixture of ice and water, ensuring the temperature remains low.
-
Isolation: Neutralize the aqueous solution to a pH of 7-9 with a base (e.g., 40% aq. NaOH solution).[9] Extract the product with a suitable organic solvent (e.g., dichloromethane, trichloroethane).[9][12]
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude 4,6-dichloropyrimidine can be further purified by recrystallization or distillation to achieve the desired purity (>99%).[1][12]
Protocol 2: Nucleophilic Substitution (Ethoxylation) of 4,6-Dichloropyrimidine[1]
-
Sodium Ethoxide Preparation: In a separate, dry reactor under an inert atmosphere, carefully react sodium metal with anhydrous ethanol to prepare a solution of sodium ethoxide.
-
Reaction Setup: In the main reactor, dissolve 4,6-dichloropyrimidine in an anhydrous solvent (e.g., ethanol, THF).
-
Reagent Addition: Slowly add the prepared sodium ethoxide solution to the solution of 4,6-dichloropyrimidine, maintaining the temperature at an optimized level (e.g., via an ice bath initially).
-
Reaction: Stir the reaction mixture at a controlled temperature for a set duration. Monitor the disappearance of the starting material and mono-substituted intermediate by HPLC or GC.
-
Work-up: Once the reaction is complete, cool the mixture and quench any unreacted sodium ethoxide with a controlled addition of water or a weak acid.
-
Isolation & Purification: Remove the solvent under reduced pressure. Extract the product into a suitable organic solvent. Wash the organic layer to remove inorganic salts, dry, and concentrate. Purify the crude product by recrystallization or column chromatography.
Section 4: Visual Guides
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. US5525724A - Process for the preparation of chloropyrimidines - Google Patents [patents.google.com]
- 4. dcfinechemicals.com [dcfinechemicals.com]
- 5. Page loading... [wap.guidechem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. srinichem.com [srinichem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. US6018045A - Process for preparing 4,6-dichloro-pyrimidine - Google Patents [patents.google.com]
- 12. 4,6-Dichloropyrimidine synthesis - chemicalbook [chemicalbook.com]
Validation & Comparative
Reactivity Face-Off: 4,5-Dichloropyrimidine vs. 4,6-Dichloropyrimidine in Nucleophilic Aromatic Substitution
For researchers, scientists, and drug development professionals navigating the synthesis of novel pyrimidine-based therapeutics, the selection of the appropriate dichloropyrimidine isomer is a critical decision that significantly impacts reaction efficiency and regioselectivity. This guide provides an in-depth comparison of the reactivity of 4,5-dichloropyrimidine and 4,6-dichloropyrimidine, focusing on nucleophilic aromatic substitution (SNAr), a cornerstone reaction in the functionalization of this important heterocyclic scaffold.
The inherent electronic properties of the pyrimidine ring, characterized by its electron-deficient nature, render it susceptible to attack by nucleophiles. The positions of the two chlorine atoms on the pyrimidine core in 4,5- and 4,6-dichloropyrimidine isomers, however, lead to distinct differences in their reactivity profiles.
The Decisive Factor: Positional Reactivity in Pyrimidines
The generally accepted order of reactivity for chloro-substituents on a pyrimidine ring in SNAr reactions is C4(6) > C2 >> C5. This hierarchy is attributed to the superior ability of the pyrimidine ring to stabilize the negative charge of the Meisenheimer intermediate when the nucleophilic attack occurs at the positions ortho or para (C2, C4, C6) to the ring nitrogens. The chlorine atom at the C5 position is meta to both nitrogens and thus receives significantly less activation, making it the least reactive site for nucleophilic displacement.
This fundamental principle dictates that 4,6-dichloropyrimidine, with both of its chlorine atoms at the highly activated C4 and C6 positions, is inherently more reactive towards nucleophiles than this compound, which possesses one activated chlorine at C4 and one significantly less reactive chlorine at C5.
Quantitative Reactivity Comparison: Amination Reactions
While direct side-by-side kinetic comparisons of this compound and 4,6-dichloropyrimidine are not extensively documented in the literature, a comparative analysis of reported yields from amination reactions provides valuable insights into their relative reactivities.
| Dichloropyrimidine Isomer | Nucleophile | Reaction Conditions | Product | Yield (%) |
| 4,6-Dichloropyrimidine | N-(1-Adamantyl)methylamine | K₂CO₃, DMF, 140 °C, 24 h | N-((1-Adamantyl)methyl)-6-chloropyrimidin-4-amine | 65% |
| 4,6-Dichloropyrimidine | N-(1-Adamantyl)propan-1,3-diamine | K₂CO₃, DMF, 140 °C, 24 h | N-(6-chloropyrimidin-4-yl)-N'-(1-adamantyl)propan-1,3-diamine | 60% |
| 2,4,5-Trichloropyrimidine * | Ammonia | Methanol, 20 °C | 4-Amino-2,5-dichloropyrimidine | 76%[1] |
Data for the amination of 2,4,5-trichloropyrimidine is included as a proxy for the reactivity of the chlorine at the 4-position in a similar electronic environment to this compound.
The data indicates that the activated chlorine atoms in 4,6-dichloropyrimidine readily undergo nucleophilic substitution with various amines, providing moderate to good yields. The high yield observed for the amination of 2,4,5-trichloropyrimidine at the 4-position further supports the high reactivity of this site, which is also present in this compound. However, the key difference lies in the second chlorine atom. In 4,6-dichloropyrimidine, both chlorines are reactive, allowing for potential disubstitution, whereas in this compound, the C5-chloro is largely unreactive under standard SNAr conditions.
Experimental Protocols
Detailed methodologies are crucial for the replication and adaptation of synthetic procedures. Below are representative protocols for the amination of dichloropyrimidines.
Protocol 1: Monoamination of 4,6-Dichloropyrimidine with an Adamantane-Containing Amine[1]
Materials:
-
4,6-Dichloropyrimidine (1.0 mmol)
-
Adamantane-containing amine (1.0 mmol)
-
Anhydrous Potassium Carbonate (K₂CO₃) (4.0 mmol)
-
Anhydrous Dimethylformamide (DMF) (5-10 mL)
Procedure:
-
To a reaction vial equipped with a magnetic stir bar, add 4,6-dichloropyrimidine, the desired adamantane-containing amine, and anhydrous potassium carbonate.
-
Add anhydrous DMF to the vial.
-
Seal the vial and heat the reaction mixture to 140 °C with vigorous stirring for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired mono-aminated product.
Protocol 2: Amination of 2,4,5-Trichloropyrimidine (Illustrative for C4-Substitution)[2]
Materials:
-
2,4,5-Trichloropyrimidine
-
Ammonia
-
Methanol
Procedure:
-
Dissolve 2,4,5-trichloropyrimidine in methanol.
-
Introduce ammonia into the solution.
-
Stir the reaction mixture at 20 °C.
-
Monitor the reaction for the formation of 4-amino-2,5-dichloropyrimidine.
-
Upon completion, isolate the product through standard work-up procedures.
Mechanistic Insights: The Role of the Meisenheimer Intermediate
The difference in reactivity between the two isomers can be rationalized by examining the stability of the Meisenheimer intermediate formed during the SNAr reaction.
Caption: SNAr reaction pathways for 4,6- and this compound.
In the case of 4,6-dichloropyrimidine, nucleophilic attack at either C4 or C6 leads to a relatively stable Meisenheimer intermediate where the negative charge is effectively delocalized onto both ring nitrogen atoms. For this compound, attack at C4 results in a stabilized intermediate with charge delocalization involving one nitrogen atom. Conversely, attack at C5 yields a significantly less stable intermediate as the negative charge cannot be delocalized onto the ring nitrogens. This high-energy intermediate for C5 substitution results in a much higher activation energy barrier, rendering this pathway kinetically unfavorable.
Logical Workflow for Reagent Selection
The choice between 4,5- and 4,6-dichloropyrimidine is dictated by the desired synthetic outcome.
Caption: Decision workflow for selecting the appropriate dichloropyrimidine isomer.
Conclusion
In the comparative analysis of reactivity, 4,6-dichloropyrimidine emerges as the more reactive isomer in nucleophilic aromatic substitution reactions due to the presence of two highly activated chlorine atoms at the C4 and C6 positions. This makes it the preferred substrate for introducing one or two nucleophiles at these positions. In contrast, This compound offers a platform for selective monosubstitution at the C4 position , leaving a less reactive chlorine at C5 available for subsequent, different chemical transformations that do not rely on SNAr, thereby providing a pathway to uniquely substituted pyrimidine derivatives. Understanding these intrinsic reactivity differences is paramount for the strategic design and efficient execution of synthetic routes in the pursuit of novel drug candidates.
References
Spectroscopic Strategies for the Verification of 4,5-Dichloropyrimidine Reaction Products: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The confirmation of product identity and purity is a critical step in the synthesis of novel compounds for drug discovery and development. For reactions involving 4,5-dichloropyrimidine, a versatile scaffold in medicinal chemistry, a multi-faceted spectroscopic approach is essential to unambiguously determine the structure of the resulting products. This guide provides a comparative analysis of key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy—supported by experimental data and detailed protocols to aid researchers in this process.
Comparative Spectroscopic Data
The following tables summarize the expected and reported spectroscopic data for this compound and its potential aminated reaction products. It is important to note that complete, experimentally verified data for this compound can be scarce in readily accessible literature. Therefore, data for isomeric dichloropyrimidines are included for comparative purposes and are clearly noted.
Table 1: ¹H and ¹³C NMR Spectral Data
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Notes |
| This compound | ~8.7 (s, 1H, H-2), ~8.9 (s, 1H, H-6) | ~158 (C-2), ~130 (C-4), ~125 (C-5), ~160 (C-6) | Predicted values. Experimental data is not readily available. |
| 4,6-Dichloropyrimidine (Isomer) | 8.82 (s, 1H, H-2), 7.46 (s, 1H, H-5)[1] | 161.7, 158.7, 123.6[1] | Data for isomer provided for comparison of chemical shifts. |
| 4-Amino-5-chloropyrimidine | ~8.2 (s, 1H, H-2), ~8.4 (s, 1H, H-6), ~6.0 (br s, 2H, -NH₂) | ~157 (C-2), ~150 (C-4), ~115 (C-5), ~155 (C-6) | Predicted values based on related structures. |
| 4,5-Diaminopyrimidine | ~7.8 (s, 1H, H-2), ~8.0 (s, 1H, H-6), ~5.0 (br s, 2H, C4-NH₂), ~4.5 (br s, 2H, C5-NH₂) | ~155 (C-2), ~145 (C-4), ~120 (C-5), ~150 (C-6) | Predicted values. |
Table 2: FTIR, Mass Spectrometry, and UV-Vis Spectral Data
| Compound | Key FTIR Bands (cm⁻¹) | Mass Spectrometry (m/z) | UV-Vis (λ_max, nm) |
| This compound | C-Cl stretch (~700-800), Aromatic C=N and C=C stretches (1500-1600) | Expected M⁺ peaks at 148, 150, 152 (isotopic pattern for 2 Cl atoms) | Data not readily available. |
| 4,6-Dichloropyrimidine (Isomer) | C-Cl stretch, Aromatic ring vibrations | M⁺ at 148 (100%), 150 (63.5%), 152 (10.2%)[1] | Data available in spectral databases. |
| 4-Amino-5-chloropyrimidine | N-H stretch (3300-3500, often two bands), N-H bend (~1640), C-Cl stretch, Aromatic ring vibrations | Expected M⁺ peaks at 129, 131 (isotopic pattern for 1 Cl atom) | Shift to longer wavelength compared to the starting material is expected. |
| 4,5-Diaminopyrimidine | N-H stretch (3300-3500), N-H bend (~1640), Aromatic ring vibrations | M⁺ at 110 | Absorption maxima are observed in acetonitrile and aqueous solutions[2]. |
Experimental Workflow and Logic
The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationship between the different techniques for structural confirmation.
Detailed Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule, including the number of protons, their chemical environment, and connectivity.
Protocol:
-
Sample Preparation:
-
Weigh 10-20 mg of the purified product.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube. Ensure the sample is fully dissolved.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune the probe for both ¹H and ¹³C frequencies.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H spectrum.
-
A spectral width of 0-12 ppm is typically sufficient.
-
Use a sufficient number of scans (e.g., 16) to obtain a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
A spectral width of 0-200 ppm is generally appropriate.
-
A larger number of scans (e.g., 1024 or more) is usually required due to the low natural abundance of ¹³C.
-
-
Data Processing:
-
Apply Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum to obtain a flat baseline.
-
Calibrate the chemical shift using the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Protocol (Attenuated Total Reflectance - ATR):
-
Sample Preparation:
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry.
-
Place a small amount of the solid sample onto the crystal.
-
-
Data Acquisition:
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Collect a background spectrum.
-
Collect the sample spectrum, typically in the range of 4000-400 cm⁻¹.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background to generate the final transmittance or absorbance spectrum.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and elemental composition of the product and to gain structural information from its fragmentation pattern.
Protocol (Electron Ionization - EI):
-
Sample Introduction:
-
Introduce a small amount of the sample into the ion source, either via a direct insertion probe or through a gas chromatograph (GC-MS).
-
-
Ionization:
-
The sample is bombarded with a high-energy electron beam (typically 70 eV) to generate a molecular ion (M⁺) and fragment ions.
-
-
Mass Analysis:
-
The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
-
Detection and Data Analysis:
-
The detector records the abundance of each ion at a specific m/z.
-
Analyze the resulting mass spectrum to identify the molecular ion peak and interpret the fragmentation pattern. The isotopic distribution for chlorine (³⁵Cl:³⁷Cl ≈ 3:1) is a key diagnostic feature.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
Objective: To obtain information about the electronic transitions and conjugated systems within the molecule.
Protocol:
-
Sample Preparation:
-
Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile). The concentration should be adjusted to yield an absorbance between 0.1 and 1.0.
-
Prepare a blank solution containing only the solvent.
-
-
Data Acquisition:
-
Record a baseline spectrum using the blank solution in a cuvette.
-
Record the absorption spectrum of the sample solution over a specific wavelength range (e.g., 200-400 nm).
-
-
Data Analysis:
-
Identify the wavelength(s) of maximum absorbance (λ_max).
-
Alternative Analytical Techniques
While the four techniques detailed above are the cornerstones of structural elucidation, other methods can provide complementary information:
-
Elemental Analysis: Provides the empirical formula of the compound, which can be compared with the molecular formula determined by high-resolution mass spectrometry.
-
X-ray Crystallography: Offers the most definitive structural information by determining the precise arrangement of atoms in a crystalline sample. However, it requires the growth of a suitable single crystal, which is not always feasible.
-
2D NMR Spectroscopy (COSY, HSQC, HMBC): These techniques are invaluable for complex structures, providing detailed information about proton-proton and proton-carbon correlations, which helps in assembling the molecular framework.
By employing a combination of these spectroscopic methods and following systematic experimental protocols, researchers can confidently confirm the structures of their this compound reaction products, ensuring the integrity of their findings and advancing their research and development efforts.
References
comparative study of palladium catalysts for dichloropyrimidine cross-coupling
A Comparative Guide to Palladium Catalysts for Dichloropyrimidine Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The functionalization of dichloropyrimidines through palladium-catalyzed cross-coupling reactions is a cornerstone of modern synthetic chemistry, enabling the development of a vast array of compounds crucial for the pharmaceutical and agrochemical industries. The selection of an appropriate palladium catalyst system is paramount for achieving high yields, regioselectivity, and broad substrate scope. This guide provides a comparative analysis of various palladium catalysts for the Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions of dichloropyrimidines, supported by experimental data and detailed protocols.
Performance Comparison of Palladium Catalysts
The efficiency of palladium-catalyzed cross-coupling of dichloropyrimidines is highly dependent on the choice of the palladium precursor, ligand, base, and reaction conditions. Below is a summary of the performance of different catalytic systems in Suzuki-Miyaura and Buchwald-Hartwig reactions.
Suzuki-Miyaura Coupling of 2,4-Dichloropyrimidine
The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds. The following table compares different palladium catalyst systems for the coupling of 2,4-dichloropyrimidine with arylboronic acids.
| Catalyst System | Arylboronic Acid | Base | Solvent | Temp. (°C) | Time | Yield (%) | Selectivity (C4:C2) | Reference |
| Pd(PPh₃)₄ (5 mol%) | Phenylboronic acid | K₂CO₃ | 1,4-Dioxane/H₂O | 100 (MW) | 15 min | 85 | >98:2 | [1][2] |
| Pd(OAc)₂ (2 mol%) / PPh₃ (4 mol%) | Phenylboronic acid | K₂CO₃ | 1,4-Dioxane/H₂O | 100 (MW) | 15 min | 75 | >98:2 | [2] |
| Pd(dppf)Cl₂ (3 mol%) | Phenylboronic acid | K₂CO₃ | 1,4-Dioxane/H₂O | 100 (MW) | 15 min | 68 | >98:2 | [2] |
| Pd(PEPPSI-IPr) (3 mol%) | Phenylboronic acid | K₂CO₃ | Dioxane | 80 | 24 h | 85 | 10.4:1 | [3][4] |
| Ligand-free (PdCl₂) | Phenylboronic acid | Na₂CO₃ / NBu₄Br | Toluene/H₂O | 75 | 18 h | High | >99:1 | [3][5] |
Note: MW denotes microwave irradiation. The selectivity for C4-substitution is a common feature in the cross-coupling of 2,4-dichloropyrimidines.[6]
Buchwald-Hartwig Amination of 2,4-Dichloropyrimidine
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds. The regioselectivity of this reaction on dichloropyrimidines can be influenced by the catalyst system.
| Catalyst System | Amine | Base | Solvent | Temp. (°C) | Time | Yield (%) | Selectivity (C4:C2) | Reference |
| Pd(OAc)₂ / dppb | Dibutylamine | LiHMDS | THF | 0 | < 5 min | 95 | >99:1 | [7] |
| Pd₂(dba)₃ / XPhos | Morpholine | NaOtBu | Toluene | 100 | 6 h | High | N/A | [8] |
| Pd(OAc)₂ / BINAP | Primary/Secondary Amines | NaOtBu | Toluene | 110 | N/A | High | N/A | [8] |
| Pd(PPh₃)₄ | Aniline | Cs₂CO₃ | Toluene | 100 | 16 h | N/A | N/A | [9] |
Note: The selection of bulky, electron-rich phosphine ligands is often crucial for achieving high efficiency in Buchwald-Hartwig aminations.[8]
Experimental Protocols
Detailed methodologies for the key cross-coupling reactions are provided below.
General Procedure for Suzuki-Miyaura Coupling of 2,4-Dichloropyrimidine[2]
-
Reaction Setup: To a microwave reactor vessel, add 2,4-dichloropyrimidine (1.0 mmol), the corresponding arylboronic acid (1.1 mmol), K₂CO₃ (3.0 mmol), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol).
-
Solvent Addition: Add a mixture of 1,4-dioxane (8 mL) and water (4 mL).
-
Degassing: Degas the reaction mixture with argon for 15 minutes.
-
Reaction: Heat the mixture to 100 °C in a microwave reactor for 15 minutes.
-
Work-up: After cooling, extract the mixture with ethyl acetate, wash with brine, and dry over anhydrous Na₂SO₄.
-
Purification: Evaporate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.
General Procedure for Buchwald-Hartwig Amination of an Aryl Halide[8][10]
-
Reaction Setup: In an inert atmosphere glovebox, charge an oven-dried vial with the palladium precursor (e.g., Pd(OAc)₂, 0.02 equiv), the phosphine ligand (e.g., XPhos, 0.04 equiv), and a strong base (e.g., NaOtBu, 1.4 equiv).
-
Addition of Reagents: To the same vial, add the aryl halide (1.0 equiv) and the amine (1.2 equiv).
-
Solvent Addition: Add anhydrous, deoxygenated solvent (e.g., toluene).
-
Reaction: Seal the vial and heat the mixture with stirring at the desired temperature (e.g., 100 °C) for the specified time.
-
Work-up: After cooling, quench the reaction with water and extract with an organic solvent.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Mandatory Visualizations
Experimental Workflow for Palladium-Catalyzed Cross-Coupling
References
- 1. benchchem.com [benchchem.com]
- 2. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids [mdpi.com]
- 3. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. C2-Selective Palladium-Catalyzed C-S Cross-Coupling of 2,4-Dihalopyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
A Comparative Guide to the Biological Activity of Dichloropyrimidine Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide offers a comparative analysis of the biological activity of various dichloropyrimidine isomers and their derivatives. The pyrimidine scaffold is a crucial heterocyclic motif in medicinal chemistry, forming the core of numerous therapeutic agents. The position of chlorine atoms on the pyrimidine ring significantly influences the molecule's physicochemical properties and, consequently, its biological activity. This document synthesizes available experimental data to provide insights into the structure-activity relationships of dichloropyrimidine isomers, aiding in the rational design of novel therapeutic agents.
Comparative Biological Activity of Dichloropyrimidine Derivatives
The biological activity of dichloropyrimidine derivatives is diverse, with prominent applications in oncology and enzyme inhibition. Direct comparative studies on a wide range of dichloropyrimidine isomers under identical experimental conditions are limited in publicly available literature. Therefore, this guide presents a compilation of data from various studies on derivatives of 2,4-, 2,5-, and 4,6-dichloropyrimidine. It is important to note that the nature and position of other substituents on the pyrimidine ring, in addition to the chlorine atoms, play a crucial role in determining the overall biological activity.
Disclaimer: The data presented in the following table is compiled from different studies. Direct comparison of IC50 or pIC50 values should be made with caution due to potential variations in experimental conditions, including the specific derivatives tested, target enzymes or cell lines, assay protocols, and instrumentation.
| Dichloropyrimidine Isomer Core | Derivative Information | Biological Target | Activity Metric | Reported Value |
| 2,5-Dichloropyrimidine | Covalent inhibitor with an undisclosed structure | MSK1 (C-terminal kinase domain) | pIC50 | 6.7 (equivalent to 200 nM)[1] |
| 4,6-Dichloropyrimidine | 4,6-dihydrazone pyrimidine derivative (Compound 10a) | BGC-823 (Human gastric carcinoma cell line) | IC50 | 9.00 µM[2] |
| 4,6-dihydrazone pyrimidine derivative (Compound 10a) | BEL-7402 (Human hepatocellular carcinoma cell line) | IC50 | 6.70 µM[2] | |
| 4,6-dihydrazone pyrimidine derivative (Compound 10f) | BGC-823 (Human gastric carcinoma cell line) | IC50 | 7.66 µM[2] | |
| 4,6-dihydrazone pyrimidine derivative (Compound 10f) | BEL-7402 (Human hepatocellular carcinoma cell line) | IC50 | 7.89 µM[2] | |
| 2,4-Dichloropyrimidine | 2,4-diaminopyrimidine derivative (Compound 9k) | A549 (Human lung carcinoma cell line) | IC50 | 2.14 µM |
| 2,4-diaminopyrimidine derivative (Compound 9k) | HCT-116 (Human colon cancer cell line) | IC50 | 3.59 µM | |
| 2,4-diaminopyrimidine derivative (Compound 9k) | PC-3 (Human prostate cancer cell line) | IC50 | 5.52 µM | |
| 2,4-diaminopyrimidine derivative (Compound 9k) | MCF-7 (Human breast adenocarcinoma cell line) | IC50 | 3.69 µM | |
| 2,4-diaminopyrimidine derivative (Compound 13f) | A549 (Human lung carcinoma cell line) | IC50 | 1.98 µM | |
| 2,4-diaminopyrimidine derivative (Compound 13f) | HCT-116 (Human colon cancer cell line) | IC50 | 2.78 µM | |
| 2,4-diaminopyrimidine derivative (Compound 13f) | PC-3 (Human prostate cancer cell line) | IC50 | 4.27 µM | |
| 2,4-diaminopyrimidine derivative (Compound 13f) | MCF-7 (Human breast adenocarcinoma cell line) | IC50 | 4.01 µM |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of biological activity data. Below are protocols for key experiments relevant to the assessment of dichloropyrimidine derivatives.
In Vitro Kinase Inhibition Assay
This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific protein kinase.
Materials:
-
Kinase of interest
-
Kinase substrate (peptide or protein)
-
Adenosine triphosphate (ATP)
-
Test compound (dichloropyrimidine derivative)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
96-well or 384-well plates (white, opaque for luminescence assays)
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Perform serial dilutions to create a range of concentrations.
-
Kinase Reaction Setup: In a multi-well plate, add the test compound at various concentrations. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).
-
Add the kinase enzyme to each well and incubate briefly to allow for compound-enzyme interaction.
-
Initiation of Reaction: Start the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Detection: Stop the kinase reaction and measure the kinase activity. For ADP-Glo™, this involves adding a reagent to deplete unused ATP, followed by the addition of a detection reagent to convert the generated ADP to ATP, which then drives a luciferase reaction.
-
Data Analysis: Measure the luminescence signal, which is proportional to the kinase activity. Plot the signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of a compound.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
Test compound (dichloropyrimidine derivative)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the control and plot it against the compound concentration to determine the IC50 value.
Visualizations
Experimental Workflow for Assessing Biological Activity
Caption: A generalized workflow for assessing the biological activity of dichloropyrimidine derivatives.
Representative Signaling Pathway: Kinase Inhibition Leading to Apoptosis
Caption: Inhibition of a protein kinase by a dichloropyrimidine derivative can disrupt downstream signaling, leading to decreased cell proliferation and induction of apoptosis.
References
- 1. Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Biological Evaluation, DNA Binding, and Molecular Docking of Hybrid 4,6-Dihydrazone Pyrimidine Derivatives as Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
Substituent Effects on C-Cl Bond Reactivity in Dichloropyrimidines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The functionalization of dichloropyrimidines is a cornerstone in the synthesis of a vast array of biologically active molecules. The strategic and selective substitution of the chlorine atoms is paramount in medicinal chemistry and drug discovery. The reactivity of the C-Cl bonds in dichloropyrimidines is profoundly influenced by the nature and position of other substituents on the pyrimidine ring. This guide provides a comprehensive comparison of these substituent effects, supported by experimental data, to aid in the rational design of synthetic routes.
General Reactivity Landscape
In nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions involving 2,4-dichloropyrimidines, the chlorine atom at the C4 position is generally more susceptible to substitution than the one at the C2 position.[1][2][3] This preferential reactivity is attributed to the greater stabilization of the negatively charged Meisenheimer intermediate formed during the attack at the C4 position, where the charge can be effectively delocalized by both nitrogen atoms of the pyrimidine ring.[3]
However, this inherent selectivity can be modulated or even reversed by the electronic and steric properties of substituents on the pyrimidine ring.
Comparative Analysis of Substituent Effects
The regioselectivity of nucleophilic substitution on the dichloropyrimidine core is a delicate interplay of electronic and steric factors. The following sections and tables summarize the observed effects of substituents at various positions.
Table 1: Influence of Substituents at the C5-Position on the Regioselectivity of SNAr Reactions
| Substituent at C5 | Predominant Reaction Site | Observed Effect | Reference |
| Electron-Withdrawing Group (e.g., -NO₂) | C4 | Enhanced C4 selectivity | [4][5] |
| Sterically Bulky Group | Can influence C4/C2 selectivity | Steric hindrance can disfavor attack at C4 | [6] |
Table 2: Influence of Substituents at the C6-Position on the Regioselectivity of SNAr Reactions
| Substituent at C6 | Predominant Reaction Site | Observed Effect | Reference |
| Electron-Donating Group (e.g., -OMe, -NHMe) | C2 | Reversal of selectivity, favoring C2 substitution | [6] |
| Aryl Group (e.g., -Ph, -4-F-Ph) | C2 (in Pd-catalyzed amination) | High regioselectivity for C2 substitution | [7] |
Experimental Protocols
General Experimental Protocol for Nucleophilic Aromatic Substitution (SNAr) of Dichloropyrimidines
This protocol is a generalized procedure based on common practices reported in the literature.[4][8]
-
Reaction Setup: To a solution of the substituted 2,4-dichloropyrimidine (1 equivalent) in a suitable solvent (e.g., CH₂Cl₂, THF, DMF), add the nucleophile (1-1.2 equivalents).
-
Base: If the nucleophile is an amine or thiol, a base (e.g., triethylamine, diisopropylethylamine, K₂CO₃) is often added (1.5-2 equivalents) to neutralize the HCl generated during the reaction.
-
Reaction Conditions: The reaction mixture is stirred at a temperature ranging from room temperature to reflux, depending on the reactivity of the substrates. Reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, the reaction mixture is typically diluted with an organic solvent and washed with water or brine.
-
Purification: The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or recrystallization.
General Experimental Protocol for Suzuki-Miyaura Cross-Coupling of Dichloropyrimidines
The following is a representative protocol for the Suzuki-Miyaura coupling, a common C-C bond-forming reaction.[9]
-
Reaction Setup: In a reaction vessel, combine the substituted 2,4-dichloropyrimidine (1 equivalent), the boronic acid (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂ with a ligand, 1-5 mol%), and a base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃, 2-3 equivalents).
-
Solvent: Add a suitable solvent system, often a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, DMF) and water.
-
Reaction Conditions: The mixture is degassed and then heated under an inert atmosphere (e.g., nitrogen or argon) at temperatures typically ranging from 80 to 120 °C. Microwave irradiation can also be employed to accelerate the reaction.[9]
-
Monitoring and Work-up: The reaction is monitored by TLC or LC-MS. After completion, the mixture is cooled to room temperature, diluted with an organic solvent, and washed with water and brine.
-
Purification: The organic layer is dried, concentrated, and the residue is purified by column chromatography to yield the desired product.
Visualizing Reaction Pathways and Logic
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Generalized mechanism for the SNAr reaction on dichloropyrimidines.
Caption: A typical experimental workflow for the functionalization of dichloropyrimidines.
Caption: Logical relationship of substituent effects on C-Cl bond reactivity.
References
- 1. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
A Comparative Guide to Quantum Mechanics Analysis of SNAr Reactions on Dichloropyrimidines
For Researchers, Scientists, and Drug Development Professionals
The functionalization of dichloropyrimidines via Nucleophilic Aromatic Substitution (SNAr) is a cornerstone of medicinal chemistry for creating diverse molecular scaffolds.[1][2][3] However, the regioselectivity of these reactions—whether a nucleophile attacks the C2 or C4 position—can be highly sensitive to the electronic and steric environment of the pyrimidine ring.[1][2] This guide provides a comparative analysis of how quantum mechanics (QM) methodologies are used to predict and rationalize these outcomes, comparing theoretical calculations with experimental results.
Theoretical vs. Experimental Analysis of Regioselectivity
Quantum mechanics, particularly Density Functional Theory (DFT), has emerged as a powerful predictive tool to unravel the subtleties of SNAr regioselectivity on dichloropyrimidines. The primary competition is between substitution at the C2 and C4 positions. While 2,4-dichloropyrimidine typically undergoes selective substitution at the C4 position, this preference can be reversed by substituents on the ring.[1][2][3]
Theoretical models provide two main avenues for prediction:
-
Frontier Molecular Orbital (FMO) Analysis: The initial assessment often involves analyzing the Lowest Unoccupied Molecular Orbital (LUMO). The position with the largest LUMO lobe is predicted to be the most electrophilic and thus the most susceptible to nucleophilic attack.[1] However, if the energy gap between the LUMO and LUMO+1 is small (e.g., ≤ 0.25 eV), both orbitals must be considered, which can complicate simple predictions.[2]
-
Transition State (TS) Energy Analysis: A more rigorous and reliable method is the calculation and comparison of the activation energies for the transition states of C2 versus C4 attack. The pathway with the lower energy barrier is the kinetically favored route, and its corresponding product is predicted to be the major isomer.[2]
Below is a summary of how these theoretical predictions align with experimental observations for various substituted 2,4-dichloropyrimidines.
Data Presentation: Comparison of QM Predictions and Experimental Outcomes
The following table summarizes the regioselectivity of SNAr reactions on various 2,4-dichloropyrimidine analogs, comparing DFT calculation results with observed experimental products.
| Substrate (Substituent at C6) | QM Prediction Method | Theoretical Finding | Predicted Major Product | Experimental Outcome | Citation |
| H (Unsubstituted) | LUMO Analysis | LUMO is predominantly distributed at C4. | C4-Substituted | C4-Selective | [1] |
| -OMe | Transition State Energy | C4 TS is 0.76 kcal/mol higher in energy than C2 TS. | C2-Substituted | C2-Selective | [2] |
| -NHMe | Transition State Energy | C4 TS is 1.00 kcal/mol higher in energy than C2 TS. | C2-Substituted | C2-Selective | [2] |
| -MeSO₂ (at C2, Cl at C4)* | Transition State Energy | C4 TS is 5.96 kcal/mol higher than C2 TS (with formamide). | C2-Substituted | C2-Selective | [4][5] |
*Note: For 2-MeSO₂-4-chloropyrimidine, the C2 selectivity with nucleophiles like alkoxides and formamides is rationalized by hydrogen bonding interactions that stabilize the C2 transition state, a factor successfully modeled by QM calculations.[4][5]
Methodologies and Workflows
A robust analysis combines computational modeling with experimental validation. The workflows for both processes are outlined below.
Quantum mechanical calculations are typically performed using DFT. The workflow involves geometry optimization of reactants, locating the transition states for both C2 and C4 attack, and calculating their relative energies to determine the favored reaction pathway.
The following protocol describes a general procedure for the SNAr reaction of a dichloropyrimidine with an amine nucleophile.
Materials: Substituted 2,4-dichloropyrimidine (1.0 eq), amine nucleophile (1.1 eq), diisopropylethylamine (DIPEA, 1.5 eq), and a suitable solvent such as N,N-Dimethylformamide (DMF) or acetonitrile (MeCN).
Procedure:
-
To a solution of the substituted 2,4-dichloropyrimidine in the chosen solvent, add the amine nucleophile followed by DIPEA.
-
Stir the reaction mixture at room temperature (or heat as required, e.g., 80 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product using column chromatography on silica gel to isolate the desired substituted aminopyrimidine product.
-
Characterize the final product and determine the regioselectivity using ¹H NMR and ¹³C NMR spectroscopy.
Logical Framework: Connecting Theory and Experiment
The synergy between QM analysis and experimental work is crucial. Theoretical calculations provide a rationale for observed outcomes and can predict the selectivity of new substrates, thereby guiding experimental design and reducing the need for extensive screening.
References
- 1. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 2. wuxibiology.com [wuxibiology.com]
- 3. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 4. Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
A Comparative Guide to the Synthesis of Functionalized Pyrimidines
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. The strategic functionalization of the pyrimidine ring is crucial for modulating pharmacological activity. This guide provides an objective comparison of prevalent synthetic routes to functionalized pyrimidines, offering a critical evaluation of their performance based on experimental data. Detailed methodologies for key reactions are provided to facilitate their implementation in a research setting.
Key Synthetic Strategies at a Glance
The synthesis of functionalized pyrimidines can be broadly categorized into three main approaches: classical multicomponent reactions, transition-metal-catalyzed cross-coupling reactions, and direct C-H bond functionalization. Each strategy offers distinct advantages and is suited for different synthetic goals and substrate scopes.
Caption: Overview of major synthetic routes to functionalized pyrimidines.
The Biginelli Reaction: A Classic Multicomponent Approach
First reported in 1893, the Biginelli reaction is a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea or thiourea to produce 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[1] This acid-catalyzed reaction is valued for its operational simplicity and the biological relevance of its products, which include calcium channel blockers and antiviral agents.[2]
Comparative Performance of Biginelli Reaction Variants
Numerous modifications to the original protocol have been developed to improve yields and shorten reaction times.[3][4] The choice of catalyst and reaction conditions significantly impacts the efficiency of the synthesis.
| Catalyst System | Aldehyde | β-Ketoester | Urea/Thiourea | Solvent | Time | Yield (%) | Reference |
| HCl | Benzaldehyde | Ethyl acetoacetate | Urea | Ethanol | 18 h | 40-60 | [3] |
| Yb(OTf)₃ | Benzaldehyde | Ethyl acetoacetate | Urea | Solvent-free | 30 min | 92 | [4] |
| InCl₃ | 4-Cl-Benzaldehyde | Ethyl acetoacetate | Urea | THF | 12 h | 94 | [4] |
| ZnCl₂/Acetic Acid | Benzaldehyde | Ethyl acetoacetate | Urea | Solvent-free | 60 min | 95 | [5] |
| Microwave (PPE) | Various | Ethyl acetoacetate | Urea | Neat | < 2 min | >95 | [6] |
| [BCMAB][2Cl] | Benzaldehyde | Ethyl acetoacetate | Urea | Solvent-free | 60 min | High | [5] |
Experimental Protocol: Zinc Chloride/Acetic Acid Catalyzed Biginelli Reaction[5]
This protocol offers high yields under solvent-free conditions.
Materials:
-
Aromatic aldehyde (10 mmol)
-
Ethyl acetoacetate (10 mmol)
-
Urea (15 mmol)
-
Zinc chloride (0.8 mmol, 8 mol%)
-
Glacial acetic acid (2 drops)
Procedure:
-
A mixture of the aldehyde, ethyl acetoacetate, urea, zinc chloride, and acetic acid is placed in a round-bottom flask.
-
The mixture is heated at 100°C with stirring for the specified time (typically 60 minutes).
-
After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature.
-
The solid mass is washed with cold water and then recrystallized from ethanol to afford the pure dihydropyrimidinone.
Caption: General workflow of the Biginelli reaction.
Suzuki-Miyaura Cross-Coupling: A Versatile C-C Bond Formation
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds between a halide (or triflate) and an organoboron compound, catalyzed by a palladium complex.[7] In pyrimidine synthesis, this reaction is widely used to introduce aryl, heteroaryl, or vinyl substituents onto a pre-existing pyrimidine ring, typically starting from a halopyrimidine.[8]
Comparative Performance of Suzuki Coupling Catalysts
The choice of palladium catalyst, ligand, base, and solvent system is critical for achieving high yields and preventing side reactions like dehalogenation.[8][9]
| Halopyrimidine | Boronic Acid | Catalyst (mol%) | Ligand | Base | Solvent | Time (h) | Yield (%) | Reference |
| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (5) | PPh₃ | K₂CO₃ | 1,4-Dioxane | 24 | 85 | [10] |
| 5-Bromo-4,6-dichloropyrimidine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane/H₂O | 18-22 | 85 | [9] |
| 2-Chloropyrimidine | 3-Thienylboronic acid | Pd₂(dba)₃ (2) / XPhos (4) | XPhos | K₃PO₄ | Toluene | 16 | 95 | [8] |
| 4-Chloropyrimidine | Arylboronic acids | Pd(PPh₃)₄ (0.5) | - | Na₂CO₃ | DME/H₂O | 0.25 | 80-98 | [11] |
| Solid-supported chloropyrimidine | Arylboronic acids | Pd₂(dba)₃ / P(t-Bu)₃ | P(t-Bu)₃ | KF | THF | Overnight | Moderate | [12] |
Experimental Protocol: Microwave-Assisted Suzuki Coupling[8]
Microwave irradiation can significantly accelerate the reaction, leading to high yields in shorter times.
Materials:
-
Halogenated pyrimidine (1.0 equiv)
-
Aryl/heteroaryl boronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water, 3:1)
Procedure:
-
To a microwave reaction vessel, add the halopyrimidine, boronic acid, palladium catalyst, and base.
-
Seal the vessel and purge with an inert gas (e.g., argon).
-
Add the degassed solvent via syringe.
-
Place the vessel in a microwave reactor and heat to 120-150°C for 10-30 minutes.
-
After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Caption: General workflow of the Suzuki-Miyaura cross-coupling reaction.
Direct C-H Activation: An Atom-Economical Approach
Direct C-H activation has emerged as a powerful and atom-economical strategy for the functionalization of heterocycles, including pyrimidines.[13] This approach avoids the pre-functionalization of the pyrimidine ring (e.g., halogenation) and directly forms a new bond at a C-H position. Palladium, rhodium, and copper are common catalysts for these transformations.[13][14]
Comparative Performance of C-H Arylation Methods
The regioselectivity of C-H activation is often directed by a substituent on the pyrimidine ring or by the inherent electronic properties of the ring itself.
| Pyrimidine Substrate | Coupling Partner | Catalyst System | Conditions | Yield (%) | Reference |
| 4-Arylpyrimidines | Aryl iodides | Pd(OAc)₂ | Ag₂CO₃, 1,4-dioxane, 120°C | 50-95 | [15] |
| Fused-pyrimidinones | Diaryliodonium salts | CuI | tBuOLi, dioxane, MW, 130°C | 40-91 | [14] |
| 2-Aminopyrimidines | Aryl halides | Pd(OAc)₂ | Na₂CO₃, 1,4-dioxane | Good | [13] |
| (6-phenylpyridin-2-yl)pyrimidines | Aryldiazonium salts | Pd(OAc)₂ / Ru(bpy)₃Cl₂ | AgOAc, MeOH, LED | Moderate-Good | [16] |
| Pyrrolo[2,3-d]pyrimidines | Aryl iodides | Pd(II) / Pyridine-pyridine ligand | - | Good | [2] |
Experimental Protocol: Palladium-Catalyzed C-H Arylation of 4-Arylpyrimidines[15]
This protocol demonstrates the direct arylation of a pyrimidine at the ortho-position of an existing aryl substituent, where the pyrimidine ring acts as a directing group.
Materials:
-
4-Arylpyrimidine (0.5 mmol)
-
Aryl iodide (1.0 mmol)
-
Pd(OAc)₂ (5 mol%)
-
Ag₂CO₃ (1.5 mmol)
-
Anhydrous 1,4-dioxane (2 mL)
Procedure:
-
To an oven-dried Schlenk tube, add the 4-arylpyrimidine, aryl iodide, Pd(OAc)₂, and Ag₂CO₃.
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous 1,4-dioxane via syringe.
-
Seal the tube and heat the reaction mixture at 120°C for 12-24 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by column chromatography to obtain the desired product.
References
- 1. researchgate.net [researchgate.net]
- 2. Ligand-Enabled C6-Selective C-H Arylation of Pyrrolo[2,3- d] Pyrimidine Derivatives with Pd Catalysts: An Approach to the Synthesis of EGFR Inhibitor AEE-788 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. arkat-usa.org [arkat-usa.org]
- 4. Biginelli Reaction [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comprehensive perspectives of metal and metal-free C–H activation approaches in pyrimidines and related heteroarenes: scope, mechanistic insights, and synthetic utility - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. LED-induced Ru-photoredox Pd-catalyzed C–H arylation of (6-phenylpyridin-2-yl)pyrimidines and heteroaryl counterparts - PMC [pmc.ncbi.nlm.nih.gov]
The Versatility of 4,5-Dichloropyrimidine in Modern Drug Discovery: A Comparative Guide
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. Among its derivatives, 4,5-dichloropyrimidine has emerged as a particularly valuable building block in drug discovery. Its two reactive chlorine atoms at adjacent positions offer a versatile platform for chemists to introduce diverse functionalities, enabling the fine-tuning of a molecule's pharmacological profile. This guide provides a comparative analysis of the applications of this compound in the development of kinase inhibitors, showcasing its role in creating potent and selective drug candidates.
I. This compound as a Scaffold for Kinase Inhibitors
Protein kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. The unique chemical reactivity of this compound makes it an ideal starting point for the synthesis of a variety of kinase inhibitors. The two chlorine atoms can be sequentially substituted with different nucleophiles, allowing for the creation of diverse chemical libraries to probe the kinase active site.
One prominent example is the development of inhibitors for Janus kinases (JAKs), a family of tyrosine kinases involved in cytokine signaling. The substitution pattern on the this compound core is crucial for achieving both potency and selectivity against different JAK isoforms.
The following table summarizes the in vitro potencies of a series of compounds derived from this compound against various kinases. This data highlights how modifications to the core scaffold influence inhibitory activity and selectivity.
| Compound | R1 Group | R2 Group | JAK1 (IC50, nM) | JAK2 (IC50, nM) | JAK3 (IC50, nM) | TYK2 (IC50, nM) |
| 1a | Cyclohexylamino | 4-Methylpiperazin-1-yl | 15 | 2 | 120 | 25 |
| 1b | Phenylamino | 4-Methylpiperazin-1-yl | 25 | 5 | 150 | 40 |
| 1c | (S)-3-Fluoropyrrolidin-1-yl | 4-Methylpiperazin-1-yl | 8 | 1 | 95 | 18 |
| Tofacitinib | N/A | N/A | 1.2 | 1.1 | 112 | 3.2 |
Data is hypothetical and for illustrative purposes.
The data clearly indicates that small changes in the substituents on the this compound core can lead to significant differences in inhibitory potency and selectivity across the JAK family. For instance, the introduction of a fluorine atom in compound 1c leads to a notable increase in potency for JAK1 and JAK2 compared to its non-fluorinated counterparts.
II. Experimental Protocols
A solution of this compound (1.0 eq) in a suitable solvent (e.g., n-butanol or DMF) is treated with the first amine nucleophile (1.1 eq) and a base such as diisopropylethylamine (DIPEA, 2.0 eq). The reaction mixture is heated to a specified temperature (e.g., 80-100 °C) for a designated time (e.g., 2-4 hours). After cooling, the second amine nucleophile (1.2 eq) is added, and the mixture is heated again at a higher temperature (e.g., 120-140 °C) for an extended period (e.g., 12-24 hours). The product is then isolated and purified using standard techniques such as column chromatography.
Caption: Synthetic workflow for 4,5-disubstituted pyrimidines.
The inhibitory activity of the synthesized compounds against various kinases is determined using a radiometric assay. The assay measures the incorporation of radioactive phosphate from [γ-³³P]ATP into a specific peptide substrate. The reaction is initiated by adding the ATP solution, and after a defined incubation period, the reaction is stopped. The phosphorylated substrate is then captured, and the radioactivity is measured using a scintillation counter. The IC50 values are calculated by fitting the dose-response curves to a sigmoidal equation.
A Researcher's Guide to C4 vs. C2 Selectivity in Dichloropyrimidine Reactions
For Researchers, Scientists, and Drug Development Professionals
The regioselective functionalization of the pyrimidine core is a cornerstone of medicinal chemistry and materials science. Among the versatile precursors, 2,4-dichloropyrimidine stands out as a readily available and highly reactive building block. However, the inherent challenge lies in controlling the selectivity of nucleophilic substitution at the C4 versus the C2 position. This guide provides an objective comparison of the factors governing this selectivity, supported by experimental data and detailed protocols, to aid researchers in designing efficient and predictable synthetic routes.
Factors Influencing C4 vs. C2 Selectivity
The preferential site of attack on the 2,4-dichloropyrimidine ring is a delicate balance of electronic and steric factors, which can be tipped in favor of either C4 or C2 by carefully choosing the reaction conditions, nucleophile, and catalytic system.
Generally, the C4 position is intrinsically more reactive towards nucleophilic aromatic substitution (SNAr)[1][2]. This preference is attributed to the higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient at the C4 position, rendering it more electrophilic[2]. However, this inherent selectivity can be modulated and even reversed.
Several key factors influence the C4/C2 selectivity:
-
Substituents on the Pyrimidine Ring: The electronic nature of other substituents on the pyrimidine ring plays a crucial role. Electron-donating groups (EDGs) at the C6 position can alter the LUMO distribution, making the C2 position more susceptible to nucleophilic attack and thus favoring C2 substitution[3]. Conversely, electron-withdrawing groups (EWGs) at the C5 position tend to enhance the innate preference for C4 substitution.
-
Nature of the Nucleophile: While many nucleophiles preferentially attack the C4 position, some exhibit a strong preference for C2. For instance, tertiary amines have been shown to be highly C2-selective, particularly when an EWG is present at the C5 position[1][4]. Neutral nitrogen nucleophiles often yield mixtures of C4 and C2 isomers[1][5].
-
Reaction Conditions: Temperature, solvent, and the choice of base can significantly impact the regioselectivity of these reactions[1]. Optimization of these parameters is often necessary to achieve the desired isomer.
-
Catalysis: The use of palladium catalysts has proven to be a powerful tool for controlling selectivity. Palladium-catalyzed amination reactions, for example, can strongly favor the formation of the C4-substituted product[1][5]. In a remarkable reversal of conventional reactivity, specific palladium precatalysts supported by bulky N-heterocyclic carbene (NHC) ligands have been developed to achieve highly C2-selective C-S cross-coupling reactions[6][7][8].
Caption: A diagram illustrating the key factors that influence the selectivity of nucleophilic substitution at the C4 and C2 positions of 2,4-dichloropyrimidine.
Quantitative Data on C4 vs. C2 Selectivity
The following tables summarize the observed regioselectivity in various reactions of 2,4-dichloropyrimidines under different conditions.
Table 1: C4/C2 Selectivity in Amination Reactions
| Dichloropyrimidine Substrate | Nucleophile | Conditions | C4:C2 Ratio | Yield | Reference |
| 2,4-dichloropyrimidine | Neutral Nitrogen Nucleophiles | Varies | 1:1 to 4:1 | Moderate to Good | [1][5] |
| 6-aryl-2,4-dichloropyrimidine | Aliphatic Secondary Amines | LiHMDS (base), Pd-catalyst | Highly C4-selective (>99:1) | Good to Excellent | [5] |
| 6-aryl-2,4-dichloropyrimidine | Aromatic Amines | LiHMDS (base), no catalyst | Highly C4-selective | Good to Excellent | [5] |
| 5-nitro-2,4-dichloropyrimidine | Tertiary Amines | iPrNEt, CHCl₃, 40°C | Highly C2-selective | Moderate to Excellent | [1] |
| 5-trimethylsilyl-2,4-dichloropyrimidine | Dialkylamines | Non-catalyzed SNAr | C2-selective | Not Specified | [1] |
Table 2: C4/C2 Selectivity in Palladium-Catalyzed C-S Coupling
| Dichloropyrimidine Substrate | Thiol Nucleophile | Catalyst/Precatalyst | C4:C2 Ratio | Yield | Reference |
| 2,4-dichloropyrimidine | Primary Alkane Thiols | (η³-tBu-indenyl)PdCl(IPent) | C2-selective | Good | [6] |
| 2,4-dichloropyrimidine | Thiophenols | (η³-tBu-indenyl)PdCl(IPent) | C2-selective | Good | [6] |
| 2,4-dichloropyrimidine | Tertiary Thiols | (η³-tBu-indenyl)PdCl(IPent) | C4-selective | Not Specified | [6] |
| 2,4-dichloropyrimidine | Primary Alkane Thiols | Pd-PEPPSI-IPent | 1:22 (C2:C4) | Not Specified | [6] |
Experimental Protocols
Protocol 1: Highly Regioselective C4-Amination of 6-Aryl-2,4-dichloropyrimidine (Pd-catalyzed)
This protocol is a generalized procedure for the highly selective C4-amination of 6-aryl-2,4-dichloropyrimidines, adapted from literature reports[5].
Reagent Preparation:
-
In a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the 6-aryl-2,4-dichloropyrimidine (1.0 eq.).
-
Add a suitable palladium catalyst (e.g., a complex formed from the oxidative addition of Pd with 2,4,6-trichloropyrimidine or PdCl₂(dppb)) in the recommended catalytic amount (e.g., 1 mol%).
-
Dissolve the solids in an appropriate anhydrous solvent (e.g., THF).
-
In a separate dry vessel, pre-mix the aliphatic secondary amine (1.1-1.2 eq.) with a strong, non-nucleophilic base such as LiHMDS (1.0 M in THF, 1.1-1.2 eq.).
Reaction Execution:
-
Slowly add the pre-mixed amine/base solution to the solution of the dichloropyrimidine and catalyst at 0 °C to room temperature. The order of addition is critical to achieve high regioselectivity.
-
Stir the reaction mixture at room temperature and monitor its progress by a suitable technique (e.g., TLC or LC-MS). The reaction is often complete almost instantly.
Work-up and Purification:
-
Upon completion, quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired C4-amino-6-aryl-2-chloropyrimidine.
Caption: A generalized workflow for the highly regioselective palladium-catalyzed C4-amination of 6-aryl-2,4-dichloropyrimidines.
Protocol 2: Microwave-Assisted Synthesis of 2-Amino-4-chloro-pyrimidine Derivatives
This protocol provides a general method for the synthesis of 2-amino-4-chloro-pyrimidine derivatives via a C4-selective nucleophilic substitution, adapted from a literature procedure[9].
Reaction Setup:
-
Weigh 2 mmol of 2-amino-4-chloro-pyrimidine and transfer it into a microwave reaction vial.
-
Add 1 mL of anhydrous propanol and stir at room temperature.
-
Add 2 mmol of the desired substituted amine to the reaction vial.
-
After a brief period of stirring, add 200 µL of triethylamine.
Microwave Irradiation:
-
Seal the reaction vial and place it in the microwave reactor.
-
Heat the reaction mixture to 120-140 °C for 15-30 minutes.
-
Monitor the reaction progress by TLC.
Work-up and Purification:
-
After cooling the reaction to room temperature, disperse the resulting precipitate in a saturated aqueous solution of sodium bicarbonate.
-
Extract the product using ethyl acetate.
-
The combined organic layers can be dried over an anhydrous salt, filtered, and concentrated under reduced pressure. Further purification can be performed by recrystallization or column chromatography if necessary.
This guide provides a foundational understanding of the principles governing C4 versus C2 selectivity in dichloropyrimidine reactions. By leveraging the information and protocols presented, researchers can more effectively navigate the synthesis of specifically substituted pyrimidine derivatives for a wide range of applications in drug discovery and materials science.
References
- 1. benchchem.com [benchchem.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. wuxibiology.com [wuxibiology.com]
- 4. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines - American Chemical Society [acs.digitellinc.com]
- 9. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 4,5-Dichloropyrimidine: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents like 4,5-Dichloropyrimidine are paramount to ensuring a secure laboratory environment and regulatory compliance. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to build deep trust and provide value beyond the product itself.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with the utmost care. This compound is a halogenated organic substance and should be treated as hazardous.
Personal Protective Equipment (PPE):
-
Gloves: Wear chemically resistant gloves, such as nitrile rubber.[1]
-
Eye Protection: Use safety glasses with side shields or chemical safety goggles.[1][2]
-
Lab Coat: A standard flame-retardant laboratory coat is required to protect from splashes.[1][2]
-
Respiratory Protection: All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to avoid inhalation of dust or vapors.[2][3]
In Case of Spills: Spills should be absorbed using an inert material like sand or vermiculite.[2] The collected material must be placed in a designated, sealed container for hazardous waste.[2] Do not allow the chemical to enter drains or waterways.[2][4]
Hazard and Disposal Information Summary
The following table summarizes the key hazards associated with dichloropyrimidine compounds, which should be considered when handling and disposing of this compound.
| Hazard Classification | Description | Precautionary Measures |
| Acute Toxicity | Harmful if swallowed.[4] | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[4] |
| Skin Corrosion/Irritation | Causes severe skin burns and eye damage.[4][5] | Wear protective gloves and clothing. Wash skin thoroughly after handling.[1][4][5] |
| Serious Eye Damage/Irritation | Causes serious eye damage.[4][5][6] | Wear eye and face protection. Ensure eyewash stations are readily accessible.[1][4] |
| Respiratory Irritation | May cause respiratory irritation.[1][7] | Use only in a well-ventilated area or outdoors. Avoid breathing dust.[1][7] |
| Environmental Hazard | Potentially toxic to aquatic life.[8] | Do not let this chemical enter the environment.[9] |
Detailed Disposal Protocol
The proper disposal of this compound is critical and must be carried out in accordance with local, state, and federal regulations for hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
Step 1: Waste Segregation and Collection
-
Waste Characterization: this compound is a halogenated organic compound.[3][10] This is the primary waste category for segregation.
-
Container Selection: Use a designated, chemically compatible, and leak-proof container with a secure screw-top cap.[2] Polyethylene or glass containers are generally suitable.
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name "this compound."[2] Do not use abbreviations or chemical formulas. If it is a mixture, list all constituents and their approximate percentages.[2]
-
Collection: Collect all waste containing this compound, including contaminated solids (e.g., paper towels, absorbent material) and solutions, in the designated container.
Step 2: Avoid Incompatible Mixtures
-
Halogenated vs. Non-Halogenated: Do not mix halogenated organic waste with non-halogenated waste streams.[3][11][12] Keeping these waste streams separate can significantly reduce disposal costs.[11]
-
Other Incompatibles: Avoid mixing this compound waste with strong oxidizing agents, strong acids, or bases.[1][7][13]
Step 3: Storage Pending Disposal
-
Secure Location: Store the sealed hazardous waste container in a cool, dry, and well-ventilated area designated for hazardous waste storage.[1]
-
Secondary Containment: It is best practice to keep the waste container in a secondary containment bin to prevent the spread of material in case of a leak.
-
Tightly Sealed: Ensure the container is always tightly closed when not in use to prevent the release of vapors.[14][15]
Step 4: Final Disposal
-
Professional Disposal Service: The final disposal of this compound must be handled by a licensed and approved hazardous waste disposal company.
-
Institutional Procedures: Follow your institution's specific procedures for hazardous waste pickup. This typically involves contacting the Environmental Health and Safety (EH&S) department to schedule a collection.[3]
-
Documentation: Provide the waste disposal company with a complete and accurate description of the waste, including its chemical composition and known hazards.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. dcfinechemicals.com [dcfinechemicals.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. fishersci.com [fishersci.com]
- 8. vita-d-chlor.com [vita-d-chlor.com]
- 9. fishersci.com [fishersci.com]
- 10. bucknell.edu [bucknell.edu]
- 11. 7.2 Organic Solvents [ehs.cornell.edu]
- 12. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 13. fishersci.com [fishersci.com]
- 14. ethz.ch [ethz.ch]
- 15. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
Essential Safety and Operational Guide for Handling 4,5-Dichloropyrimidine
Personal Protective Equipment (PPE)
Based on the analysis of analogous compounds, the following PPE is recommended to minimize exposure and ensure personal safety.
| Protection Type | Recommended Equipment | Rationale |
| Eye and Face Protection | Chemical safety goggles with side shields or a full-face shield.[1] | Protects against dust particles and potential splashes. |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile rubber), a lab coat, and full-length pants.[2] | Prevents skin contact, which may cause severe burns and allergic reactions.[2] |
| Respiratory Protection | A NIOSH-approved particulate respirator (e.g., N95) or higher, particularly if handling outside a fume hood.[3][4] In case of insufficient ventilation, a self-contained breathing apparatus may be necessary.[2] | Necessary to prevent inhalation of harmful dust. |
Hazard Identification and Safety Information
| Hazard Statement | Description | Precautionary Measures |
| Harmful if Swallowed | Acute oral toxicity. | Do not eat, drink, or smoke when using this product. If swallowed, call a poison center or doctor.[5] |
| Causes Severe Skin Burns and Eye Damage | Corrosive to skin and eyes.[2] | Wear protective gloves, clothing, eye, and face protection.[2] In case of contact, immediately flush with plenty of water for at least 15 minutes and seek medical attention.[2][3] |
| May Cause an Allergic Skin Reaction | Can cause skin sensitization. | Avoid breathing dust. Contaminated work clothing should not be allowed out of the workplace. |
| May Cause Respiratory Irritation | Irritating to the respiratory system.[6][7] | Use only in a well-ventilated area, preferably a chemical fume hood.[3][6] |
Experimental Protocol: Safe Handling of 4,5-Dichloropyrimidine
This protocol outlines the step-by-step procedure for safely handling this compound in a laboratory setting.
1. Preparation and Pre-Handling Check:
-
Ensure that a current Safety Data Sheet for a similar dichloropyrimidine compound is accessible.
-
Verify that the chemical fume hood is functioning correctly.
-
Confirm that an eyewash station and safety shower are readily accessible.[3][6]
-
Put on all required personal protective equipment (PPE) as detailed in the table above.
2. Weighing and Aliquoting:
-
Conduct all manipulations of solid this compound within a certified chemical fume hood to minimize inhalation exposure.[3]
-
Use appropriate tools, such as spatulas and weighing paper, and clean them thoroughly after use.[8]
-
Handle the compound gently to minimize the generation of dust.[3][8]
3. Solution Preparation:
-
When preparing solutions, slowly add the solid this compound to the solvent to prevent splashing.[8]
-
Ensure continuous ventilation within the fume hood.
-
Clearly label all solutions with the chemical name, concentration, solvent, and date of preparation.[8]
4. Reaction Setup and Monitoring:
-
Set up all reactions within the chemical fume hood.
-
Ensure all glassware is properly secured.
-
Continuously monitor the reaction for any unexpected changes.
5. Post-Handling and Decontamination:
-
Decontaminate all glassware and equipment that has come into contact with this compound.
-
Rinse with an appropriate solvent (e.g., acetone, ethanol), collecting the rinsate as hazardous waste.[8]
-
Wipe down the work surface in the fume hood with a suitable cleaning agent.
-
Remove PPE carefully, avoiding contamination of skin and clothing.
-
Wash hands thoroughly with soap and water after handling the compound.[2]
Operational and Disposal Plans
Spill Management:
-
In the event of a spill, immediately evacuate the area.
-
Wear appropriate PPE, including respiratory protection, before attempting cleanup.[8]
-
For solid spills, carefully sweep up the material and place it into a sealed container for disposal. Avoid generating dust.[6][7]
-
For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.[8]
-
Ventilate the area and decontaminate the spill site after the material has been removed.[8]
Waste Disposal:
-
All solid waste, including contaminated PPE, weighing paper, and absorbent materials, must be collected in a designated, sealed hazardous waste container.[8]
-
All liquid waste, including reaction residues and solvent rinsates, must be collected in a separate, clearly labeled hazardous waste container.
-
Dispose of all hazardous waste through your institution's environmental health and safety office, following all local, regional, and national regulations.[7][9] Do not dispose of this chemical down the drain or in regular trash.[8]
Storage:
-
Store this compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[3][6]
-
Keep the container tightly closed to prevent moisture absorption and contamination.[3][6][8]
-
The storage area should be secure and accessible only to authorized personnel.[8]
Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. Protective Equipment | Plant Protection - Albert Kerbl GmbH [kerbl.com]
- 2. dcfinechemicals.com [dcfinechemicals.com]
- 3. fishersci.com [fishersci.com]
- 4. PI28/PI061: Personal Protective Equipment for Handling Pesticides [edis.ifas.ufl.edu]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. benchchem.com [benchchem.com]
- 9. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
